(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
Description
Properties
CAS No. |
32511-34-5 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8-,10-/m0/s1 |
InChI Key |
MDFWXZBEVCOVIO-NRPADANISA-N |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)CC2N |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine structural analysis
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An In-depth Technical Guide to the Physicochemical Properties of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
Abstract
(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, a chiral bicyclic amine derived from the camphor scaffold, represents a significant building block in modern synthetic chemistry and drug discovery. Its rigid, sterically defined structure imparts unique properties to molecules that incorporate it, influencing their biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive examination of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. The guide delves into the structural and stereochemical nuances, melting and boiling points, acidity (pKa), and solubility characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, underpinned by the scientific rationale for each methodological choice. This document is intended to serve as a vital resource for the effective utilization of this compound in research and development endeavors.
Introduction: The Significance of a Chiral Scaffold
This compound, often referred to as an isomer of bornylamine, is a primary amine featuring the rigid bicyclo[2.2.1]heptane (norbornane) framework. The presence of three methyl groups at the bridgehead (C1) and geminal positions (C7) contributes to its lipophilicity and steric bulk. The specific stereochemistry—(1R,2S,4S)—defines the spatial orientation of the amine group in an endo position, a critical feature influencing its interaction with biological targets and its reactivity.
The unique three-dimensional architecture of this molecule makes it a valuable chiral auxiliary and a key component in the synthesis of novel therapeutic agents. Understanding its fundamental physicochemical properties is paramount for its effective application, from designing reaction conditions to predicting the behavior of resulting drug candidates in physiological environments.
Structural and Stereochemical Elucidation
The foundational properties of this compound are intrinsically linked to its well-defined structure.
-
Molecular Formula: C₁₀H₁₉N
-
Molecular Weight: 153.27 g/mol
The norbornane core enforces a rigid conformation, limiting the rotational freedom typically seen in acyclic amines. The amine group at the C2 position is situated in an endo orientation, meaning it is on the same side of the six-membered ring as the C7 bridge. This contrasts with the exo isomer, where the amine group would point away from the C7 bridge. This stereochemical distinction is crucial, as it dictates the accessibility of the amine's lone pair of electrons and its ability to form hydrogen bonds.
Thermal Properties: Melting and Boiling Points
The thermal behavior of a compound is a critical indicator of its purity and the strength of its intermolecular forces. For this compound, experimental data for the closely related isomer, (R)-(+)-Bornylamine (endo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine), provides a strong estimate.
| Property | Value | Source |
| Melting Point | 160-163 °C | [1][2] |
| Boiling Point | 189 °C | [1][3] |
The relatively high melting point for a compound of this molecular weight is indicative of strong intermolecular forces within the crystal lattice, likely a combination of van der Waals interactions from the bulky hydrocarbon framework and hydrogen bonding between the primary amine groups. The boiling point is also elevated due to these hydrogen bonding capabilities.
Experimental Protocol for Melting Point Determination
A precise melting point is a hallmark of a pure crystalline solid. The following protocol outlines the capillary method for its determination.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed on a watch glass. The open end of a glass capillary tube is pressed into the powder.
-
Capillary Loading: The capillary is inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary is placed into a calibrated melting point apparatus.
-
Rapid Heating (Initial Determination): The sample is heated at a rapid rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range.
-
Slow Heating (Accurate Determination): A fresh sample is prepared and heated to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.
-
Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded. This range is the melting point of the sample.
Causality in Experimental Choices: The initial rapid heating phase is a time-saving measure to estimate the melting range. The subsequent slow heating is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting point range. A sharp melting range (typically 0.5-1 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Acidity and Basicity: The pKa Value
The acid dissociation constant (pKa) of the conjugate acid of this compound is a crucial parameter that governs its degree of ionization at a given pH. This, in turn, influences its solubility, membrane permeability, and binding to biological targets.
Computational Prediction of pKa
In the absence of experimental data, computational methods provide a reliable means of estimating pKa. Approaches such as those utilizing density functional theory (DFT) combined with a continuum solvation model can predict pKa values with a high degree of accuracy[4][5]. These methods calculate the Gibbs free energy change of the deprotonation reaction in solution.
Quantitative Structure-Activity Relationship (QSAR) models can also be employed, leveraging databases of known amine pKa values to predict the pKa of a new compound based on its structural features[6][7][8].
Experimental Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode is immersed in the solution, which is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the inflection point of the titration curve.
Self-Validating System: The accuracy of this protocol is validated by the calibration of the pH meter with standard buffers before the experiment and the use of a standardized titrant. The resulting sigmoidal curve provides a clear visual representation of the buffering region and the equivalence point.
Caption: Potentiometric Titration Workflow for pKa Determination.
Solubility Profile
The solubility of a compound in various media is a critical determinant of its utility in both synthetic and biological contexts. For drug candidates, aqueous solubility is essential for absorption and distribution.
Qualitative Solubility Assessment
Based on its structure, this compound is expected to exhibit the following solubility characteristics:
-
Aqueous Solubility: Due to the large, nonpolar hydrocarbon framework, the solubility in water is expected to be low. However, at acidic pH where the amine is protonated to form the ammonium salt, the aqueous solubility will significantly increase.
-
Organic Solvent Solubility: The compound is anticipated to be readily soluble in a wide range of organic solvents, including alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether, tetrahydrofuran), owing to its lipophilic nature. The solubility of the related compound, camphor, is low in water but excellent in organic solvents[9].
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation of a Supersaturated Solution: An excess amount of this compound is added to a vial containing a known volume of the solvent (e.g., buffered aqueous solution at a specific pH or an organic solvent).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Sampling and Analysis: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved amine is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an appropriate detector.
-
Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.
Rationale for Experimental Choices: The use of an excess of the solid ensures that the solution is truly saturated at equilibrium. Maintaining a constant temperature is crucial as solubility is temperature-dependent. The extended equilibration time allows the dissolution process to reach a steady state.
Conclusion
This compound is a chiral amine with a unique and rigid molecular architecture that imparts valuable properties for its use in synthetic and medicinal chemistry. This guide has provided an in-depth overview of its key physicochemical properties, including its thermal behavior, acidity, and solubility. While experimental data for this specific isomer is limited, reliable estimates can be drawn from closely related compounds. The detailed experimental protocols provided herein offer a robust framework for researchers to determine these critical parameters, ensuring the informed and effective application of this important chemical entity in their work. A thorough understanding and characterization of these fundamental properties are essential for unlocking the full potential of this compound in the development of novel molecules with desired functions.
References
-
NIST. (n.d.). endo-2-Aminonorbornane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Oreate AI. (2026). Research on the Chemical Properties and Applications of Camphor. Retrieved from [Link]
-
Reddit. (2022). Solubility of Camphor. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents. Retrieved from [Link]
-
Chemsrc. (2025). (R)-(+)-Bornylamine. Retrieved from [Link]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
ResearchGate. (2015). Graph Machine Based-QSAR Approach for Modeling Thermodynamic Properties of Amines: Application to CO2 Capture in Postcombustion. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Retrieved from [Link]
-
ChemRxiv. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Retrieved from [Link]
-
Frontiers. (2024). The role of physicochemical and topological parameters in drug design. Retrieved from [Link]
-
ResearchGate. (2025). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Computational Chemistry Application of Physicochemical Descriptors: QSAR Study on Some β-Carboline Compounds. Retrieved from [Link]
Sources
- 1. (R)-(+)-BORNYLAMINE CAS#: 32511-34-5 [m.chemicalbook.com]
- 2. (R)-(+)-Bornylamine | CAS#:32511-34-5 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Research on the Chemical Properties and Applications of Camphor - Oreate AI Blog [oreateai.com]
An In-depth Technical Guide to (1R,2S,4R)-1,7,7-Trimethylnorbornan-2-amine: Synthesis, Properties, and Applications in Drug Discovery
A Senior Application Scientist's Field-Proven Perspective on a Versatile Chiral Amine
This guide provides a comprehensive technical overview of (1R,2S,4R)-1,7,7-trimethylnorbornan-2-amine, a chiral bicyclic amine of significant interest to researchers, scientists, and drug development professionals. We will delve into its precise stereochemistry, physicochemical properties, stereoselective synthesis, analytical characterization, and its emerging applications as a valuable building block in medicinal chemistry.
Introduction and Stereochemical Clarification
(1R,2S,4R)-1,7,7-Trimethylnorbornan-2-amine, systematically known as (+)-endo-Bornylamine, is a chiral amine derived from the natural monoterpene (+)-camphor. Its rigid bicyclo[2.2.1]heptane (or norbornane) skeleton provides a well-defined three-dimensional structure, making it an invaluable tool in asymmetric synthesis and a sought-after scaffold in drug design.
It is crucial to address a point of potential confusion regarding its stereochemistry. The topic of this guide is the well-documented and commercially available isomer with the CAS number 32768-19-7 . The correct IUPAC designation for this isomer is (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine . While the designation (1R,2S,4S) may be encountered, it refers to a different, less common stereoisomer. This guide will focus exclusively on the scientifically and commercially relevant (1R,2S,4R) isomer.
The "endo" designation in its common name refers to the position of the amine group on the C2 carbon, which is oriented on the same side as the gem-dimethyl bridge (C7). This stereochemical arrangement is pivotal to its utility as a chiral auxiliary and in defining the spatial orientation of pharmacophores in medicinal chemistry.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of (1R,2S,4R)-1,7,7-trimethylnorbornan-2-amine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 32768-19-7 | [1][2] |
| Molecular Formula | C₁₀H₁₉N | |
| Molecular Weight | 153.26 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 160-163 °C | |
| Boiling Point | ~195 °C | |
| Optical Rotation | [α]₂₀/D +44° (c=0.5 in ethanol) | |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and chloroform. |
Spectroscopic Data for Structural Elucidation
Confirmation of the structure and purity of (1R,2S,4R)-1,7,7-trimethylnorbornan-2-amine is typically achieved through a combination of spectroscopic techniques.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on the bicyclic system and the methyl groups. The chemical shift and coupling constants of the proton at C2 are particularly diagnostic for confirming the endo stereochemistry.
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule, providing further confirmation of the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹) and C-H stretching and bending vibrations of the alkane backbone.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) at m/z 153, consistent with the molecular weight of the compound.
Stereoselective Synthesis: From Camphor to Chiral Amine
The most common and efficient synthesis of (1R,2S,4R)-1,7,7-trimethylnorbornan-2-amine starts from the readily available and inexpensive chiral precursor, (+)-camphor, which possesses the correct (1R,4R) stereochemistry at the bridgehead carbon and the gem-dimethyl bridge. The synthesis proceeds via a reductive amination pathway, typically involving the formation of a camphor oxime intermediate.
The causality behind this synthetic strategy lies in the stereochemical control exerted by the rigid bicyclic framework of camphor. The reduction of the camphor oxime intermediate is highly stereoselective, favoring the formation of the endo amine. This is due to the steric hindrance posed by the gem-dimethyl bridge, which directs the attack of the reducing agent to the less hindered exo face of the C=N double bond, resulting in the desired endo product.
Caption: Synthetic workflow for (+)-endo-Bornylamine.
Detailed Experimental Protocol: Reductive Amination of (+)-Camphor Oxime
This protocol describes a representative procedure for the synthesis of (1R,2S,4R)-1,7,7-trimethylnorbornan-2-amine.
Step 1: Synthesis of (+)-Camphor Oxime
-
In a round-bottom flask, dissolve (+)-camphor in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the camphor oxime.
-
Filter the solid, wash with water, and dry to obtain the crude oxime, which can be purified by recrystallization.
Step 2: Reduction of (+)-Camphor Oxime to (+)-endo-Bornylamine
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, place the (+)-camphor oxime and dissolve it in absolute ethanol.
-
Heat the solution to reflux.
-
Carefully add small pieces of metallic sodium through the condenser at a rate that maintains a steady reflux. The addition of sodium to the alcohol generates sodium ethoxide and nascent hydrogen, which is the active reducing agent.
-
After the complete addition of sodium and the cessation of the reaction, cool the flask and cautiously add water to decompose any unreacted sodium.
-
The product can be isolated by steam distillation or solvent extraction, followed by purification via distillation or recrystallization of its salt.
Applications in Drug Development and Asymmetric Synthesis
The rigid, chiral scaffold of (1R,2S,4R)-1,7,7-trimethylnorbornan-2-amine makes it a valuable building block in several areas of drug development and organic synthesis.
Chiral Auxiliary in Asymmetric Synthesis
A primary application of this amine is as a chiral auxiliary. A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. The well-defined steric environment of the bornylamine moiety effectively shields one face of the reactive center, directing the approach of reagents to the opposite face with high diastereoselectivity.
Caption: Concept of a chiral auxiliary in synthesis.
Scaffold in Medicinal Chemistry
The bornylamine scaffold has been incorporated into various biologically active molecules. Its rigid structure allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.
-
Anticancer Agents: Derivatives of bornylamine have been used to synthesize palladium(II) complexes that exhibit potent antitumor activity. The chiral amine ligand plays a crucial role in the overall structure and biological activity of these metal-based anticancer agents.
-
FFAR1 Agonists: Structural analogues of phenylpropanoic acid derivatives incorporating a bicyclic bornyl moiety have been synthesized and shown to have an affinity for the free fatty acid receptor 1 (FFAR1).[3] FFAR1 is a promising target for the treatment of type 2 diabetes, as its activation leads to a glucose-dependent increase in insulin secretion.[3]
Safety, Handling, and Storage
(1R,2S,4R)-1,7,7-Trimethylnorbornan-2-amine is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is known to cause skin and eye irritation and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling this compound. Use in a well-ventilated area or with a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
(1R,2S,4R)-1,7,7-Trimethylnorbornan-2-amine is a versatile and valuable chiral building block in modern organic synthesis and drug discovery. Its stereochemically well-defined and rigid structure, derived from the natural product (+)-camphor, provides an excellent platform for controlling stereochemistry in asymmetric reactions and for constructing complex, biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of reliable and efficient chiral synthons like (+)-endo-bornylamine is set to increase, making a thorough understanding of its properties and synthesis essential for researchers in the field.
References
- Sigma-Aldrich. (Product Page for (R)-(+)-Bornylamine).
- PubChem. ((1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine).
- Abu-Surrah, A. S., et al. (2002). Synthesis, crystal structure and initial biological evaluation of the new enantiomerically pure chiral palladium (II) complex trans-bis {endo-(1R)-1, 7, 7-trimethylbicyclo [2.2. 1]-heptan-2-amino} palladium (II) dichloride. European Journal of Medicinal Chemistry, 37(11), 919-922.
- MDPI. (2023). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride.
- Alfa Chemistry. (Product Page for 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride).
- Sigma-Aldrich. (Product Page for 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride).
Sources
Introduction: The Enduring Legacy of Camphor in Asymmetric Synthesis
An In-depth Technical Guide to Chiral Bornylamine Derivatives: Synthesis, Applications, and Mechanistic Insights
Derived from the readily available natural terpene camphor, bornylamine is a chiral amine featuring a rigid bicyclic framework.[1][][3] This inherent structural rigidity is not a mere curiosity; it is the cornerstone of its utility in stereocontrolled synthesis. The bicyclic system effectively locks the molecule into a well-defined conformation, creating a sterically demanding and predictable chiral environment.[1][][4][5] This characteristic makes bornylamine and its derivatives exemplary chiral auxiliaries, reagents that temporarily attach to a non-chiral substrate to direct a chemical reaction to produce a single desired stereoisomer.[1][6][7] Beyond their role as auxiliaries, these derivatives have proven to be versatile chiral ligands in asymmetric catalysis, effective agents for enantiomeric recognition, and valuable scaffolds in the design of novel pharmaceuticals.[3][8][9] This guide provides a comprehensive overview of the synthesis, characterization, and application of chiral bornylamine derivatives for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of Chiral Bornylamine Derivatives
The journey from camphor, a commodity chemical, to highly specialized chiral derivatives involves a series of well-established synthetic transformations. The parent (+)-bornylamine can be synthesized from (+)-camphor via reductive amination. From this foundational molecule, a diverse array of derivatives can be accessed through modifications at the primary amine.
Core Derivatization Strategies
-
N-Acylation: The most common modification involves the acylation of the amine with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form chiral amides. These amides are crucial precursors for generating chiral enolates.[4]
-
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides. These derivatives have been explored as chiral auxiliaries in reactions like the Morita-Baylis-Hillman reaction.[5]
-
Imine Formation: Condensation with aldehydes or ketones results in the formation of chiral Schiff bases (imines), which can be used as substrates in nucleophilic addition reactions.[3]
-
Ligand Synthesis: More complex derivatives, designed as ligands for metal-catalyzed reactions, can be synthesized. For instance, (R)-(+)-Bornylamine has been used to create palladium(II) complexes with demonstrated antitumor activity.
General Synthetic Workflow
The following diagram illustrates the central role of bornylamine as a precursor to various functional derivatives.
Caption: General synthetic pathways from (+)-camphor to key bornylamine derivatives.
Part 2: Application as a Chiral Auxiliary in Diastereoselective Alkylation
The use of bornylamine as a chiral auxiliary is a classic strategy for synthesizing enantiomerically enriched carboxylic acids. The process involves attaching the bornylamine auxiliary to a prochiral carboxylic acid, performing a diastereoselective alkylation on the resulting amide enolate, and finally cleaving the auxiliary to reveal the chiral product.
Mechanism of Stereocontrol
The high degree of stereoselectivity stems from the rigid bornyl scaffold. Once the N-acyl derivative is deprotonated (typically with a strong base like lithium diisopropylamide, LDA) to form the lithium enolate, the bulky bicyclic ring effectively shields one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.
Caption: Workflow for asymmetric alkylation using a bornylamine chiral auxiliary.
The Critical Role of Solvent Selection
The choice of solvent is paramount in optimizing diastereoselectivity. The solvent influences the aggregation state and solvation of the lithium enolate intermediate, which in turn affects the tightness of the transition state and the degree of facial shielding.[4] Tetrahydrofuran (THF) is often the solvent of choice, as it effectively solvates the lithium cation without disrupting the chelated transition state, leading to high diastereoselectivity.
Data Summary: Solvent Effects on Diastereoselective Alkylation
The following table summarizes the representative efficacy of an N-propionyl bornylamine derivative in a diastereoselective alkylation with benzyl bromide across different solvent systems.
| Solvent | Diastereomeric Excess (d.e.) | Yield (%) | Rationale for Performance |
| Tetrahydrofuran (THF) | >98% | 92 | Optimal balance of polarity and coordinating ability, favoring a tight, organized transition state.[4] |
| Diethyl Ether | 90% | 85 | Less coordinating than THF, leading to a looser transition state and slightly reduced facial shielding. |
| Toluene | 75% | 60 | Non-polar, poor at solvating the lithium cation, leading to aggregation and a less defined transition state. |
| HMPA (co-solvent) | 85% | 95 | Strongly coordinating, can disrupt the lithium chelation, lowering selectivity but often improving reactivity and yield. |
Note: Data is representative and compiled to illustrate trends.[4]
Experimental Protocol: Diastereoselective Alkylation of N-Propionyl-(R)-Bornylamine
This protocol describes a typical procedure for the alkylation of an N-acyl bornylamine derivative.
Objective: To synthesize (S)-2-methyl-3-phenylpropanoic acid with high enantiomeric purity.
Materials:
-
N-Propionyl-(R)-Bornylamine (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (1.05 eq, 2.5 M in hexanes)
-
Benzyl bromide (1.2 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl, 1 M HCl, Brine, Anhydrous MgSO₄
-
6 M H₂SO₄ for hydrolysis
Procedure:
-
Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.
-
Causality: Rigorous exclusion of atmospheric moisture is critical, as water will quench the strong bases (n-BuLi, LDA) and the enolate intermediate.
-
-
LDA Formation: Diisopropylamine is added to the cold THF, followed by the slow, dropwise addition of n-butyllithium. The solution is stirred at -78 °C for 15 minutes, then warmed to 0 °C for 15 minutes to ensure complete formation of lithium diisopropylamide (LDA). The solution is then re-cooled to -78 °C.
-
Expertise: Pre-forming the LDA at a controlled temperature ensures its quantitative generation before the substrate is introduced, leading to more reproducible results.
-
-
Enolate Formation: A solution of N-propionyl-(R)-bornylamine in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour.
-
Causality: The low temperature maintains the kinetic control required for selective deprotonation and prevents side reactions. The one-hour stir ensures complete enolate formation.
-
-
Alkylation: Benzyl bromide is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 4 hours.
-
Trustworthiness: Maintaining the low temperature during electrophile addition is crucial for maximizing diastereoselectivity by ensuring the transition state is as rigid as possible.
-
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with 1 M HCl, water, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Auxiliary Cleavage: The crude alkylated amide is refluxed in 6 M H₂SO₄ for 12-24 hours to hydrolyze the amide bond. After cooling, the resulting chiral carboxylic acid is extracted with diethyl ether. The aqueous layer, containing the protonated bornylamine auxiliary, can be basified and extracted to recover the auxiliary.
-
Purification & Analysis: The crude carboxylic acid is purified by column chromatography or crystallization. The diastereomeric excess (and subsequently, the enantiomeric excess of the final product) is determined by chiral HPLC or by ¹H NMR analysis of the corresponding Mosher's ester.
Part 3: Advanced Applications in Catalysis and Recognition
Beyond their foundational role as stoichiometric auxiliaries, bornylamine derivatives are integral to the development of catalytic and analytical systems.
Chiral Ligands for Asymmetric Catalysis
The rigid bornylamine scaffold can be incorporated into more complex ligand structures for transition metal catalysis. These ligands create a defined chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction. For example, chiral palladium(II) complexes derived from bornylamine have been synthesized and investigated for their potential in asymmetric transformations and as therapeutic agents. The development of such ligands is a key strategy in creating efficient, recyclable catalysts for reactions like asymmetric reductions, cross-coupling, and C-H functionalization.[10][11][12]
Enantiomeric Recognition and Sensing
Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound.[8] Bornylamine derivatives can act as chiral selectors, forming transient, non-covalent diastereomeric complexes with a pair of enantiomers. These complexes can often be distinguished using spectroscopic techniques, particularly NMR.[8][13] The differences in chemical shifts observed upon complexation can be used to determine the enantiomeric purity of a sample. This principle is fundamental to chiral analysis and the development of chiral sensors.[14][15][16]
Caption: Principle of chiral recognition using a bornylamine-based selector.
Part 4: Role in Medicinal Chemistry and Drug Development
The structural properties that make bornylamine derivatives effective in synthesis also make them attractive scaffolds in medicinal chemistry. Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[17][18][19]
The rigid, lipophilic nature of the bornyl group can be used to orient pharmacophoric groups in a specific three-dimensional arrangement, potentially enhancing binding affinity and selectivity for a biological target like an enzyme or receptor.[9] Furthermore, the established synthetic routes allow for systematic structural modifications to explore structure-activity relationships (SAR). As previously mentioned, palladium complexes of bornylamine have shown potential as antitumor agents, highlighting the direct therapeutic applications of these derivatives.
Conclusion and Future Outlook
Chiral bornylamine derivatives represent a powerful and enduring class of molecules in organic chemistry. Their value is rooted in the unique, rigid bicyclic structure inherited from camphor, which provides a predictable and highly effective platform for stereochemical control. From their classic application as chiral auxiliaries in diastereoselective alkylations to their emerging roles in asymmetric catalysis, chiral recognition, and as foundational scaffolds in drug discovery, their versatility is clear.
Future research will likely focus on the design of novel bornylamine-derived ligands for challenging new asymmetric transformations, the development of more sensitive and selective chiral sensors for analytical applications, and the exploration of the bornyl scaffold in the synthesis of complex natural products and new therapeutic agents. The principles of stereocontrol demonstrated by these derivatives will continue to educate and inspire the next generation of synthetic chemists.
References
-
Title: Novel Camphor-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α-Keto Esters Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI URL: [Link]
-
Title: Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis of a Camphor-Derived Auxiliary and the Application to the Asymmetric Darzens Reaction Source: ResearchGate URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL: [Link]
-
Title: Chiral Boranils: Synthesis, Photophysical and Chiroptical Properties Source: ChemRxiv | Cambridge Open Engage URL: [Link]
-
Title: The synthesis of benzoxaboroles and their applications in medicinal chemistry Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of Axially Chiral Boron Compounds Source: MDPI URL: [Link]
-
Title: Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives Source: PMC - PubMed Central URL: [Link]
-
Title: Chiral melamine derivatives: design, synthesis, and application to mass spectrometry-based chiral analysis Source: PubMed URL: [Link]
-
Title: Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones Source: PMC - NIH URL: [Link]
-
Title: Isobornylchalcones as Scaffold for the Synthesis of Diarylpyrazolines with Antioxidant Activity Source: PubMed URL: [Link]
-
Title: Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions Source: ResearchGate URL: [Link]
-
Title: Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines Source: PMC - NIH URL: [Link]
-
Title: Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications Source: MDPI URL: [Link]
-
Title: Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds Source: PMC - PubMed Central URL: [Link]
-
Title: A Systematic Review of Unichiral Drugs: Therapeutic Applications and Pharmaceutical Considerations Source: Semantic Scholar URL: [Link]
-
Title: Advances in the Asymmetric Synthesis of BINOL Derivatives Source: MDPI URL: [Link]
-
Title: Highly enantioselective recognition of alaninol via the chiral BINAM-based fluorescence polymer sensor Source: ResearchGate URL: [Link]
-
Title: Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis Source: ResearchGate URL: [Link]
-
Title: Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments Source: NIH URL: [Link]
-
Title: ChemInform Abstract: Chiral Boran‐Amine Adducts in Asymmetric Synthesis. Alkylation of Alanine Derivatives. Source: Sci-Hub URL: [Link]
-
Title: The Significance of Chirality in Drug Design and Development Source: PMC - PubMed Central URL: [Link]
-
Title: The biological activities of new polyamine derivatives as potential therapeutic agents Source: PubMed URL: [Link]
-
Title: The synthesis of benzoxaboroles and their applications in medicinal chemistry Source: ResearchGate URL: [Link]
-
Title: Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Unique Stereoselectivity and Reactivity Source: ResearchGate URL: [Link]
-
Title: Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity Source: PubMed URL: [Link]
-
Title: The significance of chirality in contemporary drug discovery-a mini review Source: ResearchGate URL: [Link]
-
Title: Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro Source: Scholars' Mine URL: [Link]
-
Title: A comprehensive review on the development of chiral Cu, Ni, and Zn complexes as pharmaceutical agents over the past decades: Synthesis, molecular structure and biological activity Source: PubMed URL: [Link]
-
Title: Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones Source: The University of Groningen research portal URL: [Link]
-
Title: Recent Advance in Electrochemical Chiral Recognition Based on Biomaterials (2019–2024) Source: MDPI URL: [Link]
-
Title: Chiral switches versus de novo enantiomerically pure compounds Source: ScienceDirect URL: [Link]
-
Title: Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics Source: PubMed URL: [Link]
-
Title: Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics Source: PubMed URL: [Link]
-
Title: Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging Source: MDPI URL: [Link]
-
Title: Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives Source: MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isobornylchalcones as Scaffold for the Synthesis of Diarylpyrazolines with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. Chiral melamine derivatives: design, synthesis, and application to mass spectrometry-based chiral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. jopcr.com [jopcr.com]
- 18. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
safety and handling guidelines for (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
An In-Depth Technical Guide to the Safe Handling of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
This guide provides comprehensive safety and handling protocols for this compound, a chiral amine essential for various applications in pharmaceutical and chemical research. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Compound Identification and Properties
This compound, also known as endo-(+)-Bornylamine or (R)-(+)-Bornylamine, is a bicyclic primary amine. Its rigid, chiral structure makes it a valuable resolving agent and a precursor in asymmetric synthesis.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 32511-34-5 | [1] |
| Molecular Formula | C₁₀H₁₉N | [2] |
| Molecular Weight | 153.26 g/mol | [1] |
| Appearance | White to off-white powder or waxy solid | [2] |
| Melting Point | 160-163 °C | |
| Boiling Point | 189 °C | [2] |
| Flash Point | 48 °C | [2] |
| Density | 0.923 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [1] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough understanding of its potential risks is the foundation of safe handling. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
| (Single Exposure) |
Source:[1]
The causality for these classifications lies in the amine functional group, which can be corrosive and irritating to tissues upon contact. As a solid powder, it can easily become airborne, posing an inhalation risk.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
The primary engineering control is to minimize the generation and dispersion of dust.
-
Ventilation: Always handle this compound in a well-ventilated area.[3] For procedures that may generate dust, such as weighing or transferring, a chemical fume hood is required.[3]
-
Containment: For larger quantities or repetitive tasks, the use of a glove box or other contained system should be considered.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a risk assessment of the specific procedure being performed.
Caption: PPE Selection Workflow based on procedural risks.
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection:
-
Respiratory Protection: For situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved N95 dust mask or higher is necessary.[1]
Handling and Storage Protocols
Safe Handling
Safe handling practices are essential to prevent exposure.
-
Avoid all personal contact, including inhalation.[6]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[3][4]
-
Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[3][4]
-
Keep containers tightly closed when not in use.[6]
-
Use spark-proof tools if there is a risk of dust accumulation in the presence of flammable vapors.
Storage
Proper storage is crucial for maintaining the compound's integrity and preventing accidents.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The recommended storage temperature is between 2°C and 8°C.[1]
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
-
Labeling: Ensure all containers are clearly and accurately labeled.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Caption: Emergency Response Decision Tree for exposure and spills.
First Aid Measures
These first aid measures are based on the precautionary statements associated with the compound.[1][8]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]
-
Specific Hazards: May emit toxic fumes, including nitrogen oxides and carbon monoxide, under fire conditions.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 3.2. Avoid breathing dust.[3]
-
Containment and Cleanup: Use dry cleanup procedures to avoid generating dust. Sweep or vacuum up the material and place it into a suitable, sealed container for disposal. Prevent product from entering drains.[3][6]
Disposal Considerations
Dispose of waste material in accordance with all applicable local, regional, national, and international regulations. Contact a licensed professional waste disposal service. Do not allow chemical to enter drains or the environment.
References
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). California State University, Bakersfield. [Link]
-
1,7,7-TRIMETHYLBICYCLO(2.2.1)HEPTAN-2-AMINE HYDROCHLORIDE. (n.d.). precisionFDA. [Link]
-
Safety Manual. (n.d.). Duke Chemistry. [Link]
Sources
- 1. (R)-(+)-ボルニルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Safety Manual | Chemistry [chem.duke.edu]
- 6. fishersci.ch [fishersci.ch]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. fishersci.de [fishersci.de]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Commercial Availability of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the commercial availability of the chiral amine (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, a valuable building block in synthetic chemistry and drug development. This guide navigates the complexities of its nomenclature, stereochemistry, and common commercial forms. It offers a detailed analysis of its physicochemical properties, a survey of commercial suppliers, and practical guidance on procurement and handling. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently source and utilize this compound in their research and development endeavors.
Introduction and Nomenclature
This compound is a bicyclic chiral amine that belongs to the bornylamine family of compounds. Its rigid, sterically defined structure makes it a valuable chiral auxiliary and resolving agent in asymmetric synthesis. However, navigating the commercial landscape for this specific stereoisomer can be challenging due to a variety of synonyms and the prevalence of its hydrochloride salt.
The target compound is most commonly known in commercial catalogs as (+)-Bornylamine or endo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine . It is crucial to specify the correct CAS number to ensure the procurement of the desired stereoisomer.
-
Free Amine: this compound
-
Hydrochloride Salt: this compound hydrochloride
The hydrochloride salt is often more stable and therefore more commonly available from commercial suppliers. For many applications, the free amine can be readily generated from the hydrochloride salt by treatment with a base.
Physicochemical Properties
Understanding the physicochemical properties of (+)-Bornylamine is essential for its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N | [2] |
| Molecular Weight | 153.26 g/mol | [2] |
| Appearance | White to off-white powder or waxy solid | [2] |
| Melting Point | 159 °C | [2] |
| Boiling Point | 189 °C | [2] |
| Density | 0.923 g/cm³ | [2] |
| Solubility | Soluble in common organic solvents. | |
| Purity (Typical) | ≥97% | [1] |
Chemical Structure
The rigid bicyclic structure of (+)-Bornylamine is fundamental to its utility as a chiral auxiliary.
Caption: 2D Structure of this compound.
Commercial Availability
(+)-Bornylamine and its hydrochloride salt are available from a range of chemical suppliers, catering to different scales of research and production needs. The availability can vary, so it is advisable to check with suppliers for current stock levels and lead times.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | (R)-(+)-Bornylamine | 32511-34-5 | 97% | Free amine form.[1] |
| BLDpharm | (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | 32511-34-5 | - | Free amine form.[5] |
| Alfa Chemistry | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride | 32768-19-7 | - | Hydrochloride salt.[3] |
| SynHet | Exo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride | 24629-78-5 | >99% | Note: CAS differs but name suggests related stereoisomer.[6] |
This is not an exhaustive list, and other suppliers may exist.
Procurement and Handling
The following workflow outlines a typical process for procuring (+)-Bornylamine for a research project.
Caption: Typical procurement workflow for (+)-Bornylamine.
Protocol: Conversion of Hydrochloride Salt to Free Amine
For applications requiring the free amine, the commercially available hydrochloride salt can be easily converted.
Materials:
-
(+)-Bornylamine hydrochloride
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the (+)-Bornylamine hydrochloride in a minimal amount of deionized water in a separatory funnel.
-
Extraction: Add an equal volume of diethyl ether to the separatory funnel.
-
Basification: Slowly add 1 M NaOH solution to the separatory funnel while gently swirling. Monitor the pH of the aqueous layer with pH paper, continuing to add NaOH until the aqueous layer is basic (pH > 10).
-
Separation: Stopper the separatory funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate completely.
-
Collection of Organic Layer: Drain the lower aqueous layer and collect the upper organic (diethyl ether) layer.
-
Back-Extraction: Add a fresh portion of diethyl ether to the aqueous layer and repeat the extraction process two more times to ensure complete recovery of the free amine. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with a saturated brine solution to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.
-
Characterization: Confirm the identity and purity of the resulting free amine using appropriate analytical techniques (e.g., NMR, IR, GC-MS).
Conclusion
This compound, or (+)-Bornylamine, is a commercially available chiral amine that serves as a valuable tool in asymmetric synthesis. While its nomenclature can be varied, a clear understanding of its common synonyms and CAS numbers for both the free amine (32511-34-5) and its more stable hydrochloride salt (32768-19-7) is key to successful procurement. This guide provides the foundational knowledge for researchers to confidently source and handle this important chemical reagent, facilitating its application in the development of new chemical entities and pharmaceuticals.
References
-
PubChem. (n.d.). 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine hydrochloride. Retrieved January 21, 2026, from [Link]
Sources
- 1. (R)-(+)-Bornylamine - (+)-Bornanamine, endo-(1R)-1 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine hydrochloride | C10H20ClN | CID 458423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 32511-34-5|(1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine|BLD Pharm [bldpharm.com]
- 6. Exo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride [synhet.com]
Methodological & Application
Application Note: Chiral Resolution of Racemic Acids Using (1R,2S,4S)-1,7,7-Trimethylnorbornan-2-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Enantiomeric Purity
In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, regulatory bodies frequently mandate the development of single-enantiomer drugs to ensure safety and efficacy. While asymmetric synthesis provides an elegant route to enantiopure compounds, classical chiral resolution remains a robust, scalable, and indispensable tool for separating racemic mixtures.[2]
One of the most reliable and time-tested methods for chiral resolution is the formation of diastereomeric salts.[3] This technique leverages the reaction of a racemic mixture (e.g., a carboxylic acid) with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral amine). The resulting products are a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers possess distinct physical properties, most critically, different solubilities in a given solvent. This disparity allows for their separation by fractional crystallization.
This application note provides a comprehensive guide to the use of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine , a camphor-derived chiral amine, as an effective resolving agent for racemic carboxylic acids. We will detail the underlying principles, key physical data, and a step-by-step protocol for its application.
Profile of the Resolving Agent: this compound
This compound, also known as (+)-endo-isobornylamine, is a chiral primary amine derived from the natural chiral pool starting material, (+)-camphor. Its rigid bicyclic structure provides a well-defined three-dimensional framework that enhances diastereomeric recognition, making it an effective agent for resolving a variety of racemic acids.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | (1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
| CAS Number | 32511-35-6[4] |
| Molecular Formula | C₁₀H₁₉N[5] |
| Molecular Weight | 153.26 g/mol [5] |
| Appearance | White to off-white crystalline solid |
| Topological Polar Surface Area | 26 Ų[5] |
| Complexity | 185[5] |
The Principle of Diastereomeric Salt Resolution
The process is a straightforward application of fundamental stereochemical principles. A racemic acid, consisting of (R)-Acid and (S)-Acid, is reacted with the enantiomerically pure (1R,2S,4S)-Amine. This acid-base reaction yields two diastereomeric salts with different spatial arrangements and, therefore, different crystal lattice energies and solubilities.[6][7]
-
(R)-Acid + (1R,2S,4S)-Amine → [(R)-Acid:(1R,2S,4S)-Amine] Salt (Diastereomer A)
-
(S)-Acid + (1R,2S,4S)-Amine → [(S)-Acid:(1R,2S,4S)-Amine] Salt (Diastereomer B)
By carefully selecting a solvent, one diastereomer (e.g., Diastereomer A) can be selectively precipitated as a crystalline solid while the other (Diastereomer B) remains dissolved in the mother liquor.[8] The solid is then isolated, and the chiral resolving agent is cleaved, yielding the desired enantiomerically enriched acid.
Experimental Protocols
This section provides a detailed, generalized protocol for the resolution of a racemic carboxylic acid.
Part 1: Solvent Screening and Optimization
Rationale: The success of a resolution is critically dependent on the choice of solvent. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[8][9] A preliminary screening is a mandatory first step.
Protocol:
-
In small-scale vials (e.g., 5 mL), dissolve approximately 100 mg of the racemic acid and 0.5 equivalents of this compound in various test solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures thereof).
-
Heat the vials gently to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath (0-5 °C).
-
Observe the vials for the formation of a crystalline precipitate. Note the solvent system that provides a good yield of crystals.
-
Isolate the crystals from the most promising solvent systems and analyze their purity (e.g., by melting point or optical rotation) to confirm selective crystallization.
Part 2: Preparative Scale Resolution
Materials:
-
Racemic carboxylic acid (1.0 eq)
-
This compound (0.5 - 1.0 eq)
-
Optimized Solvent (from Part 1)
-
2M Hydrochloric Acid
-
2M Sodium Hydroxide
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Protocol:
Step A: Diastereomeric Salt Formation and Crystallization
-
In an appropriately sized Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 eq) in the minimal amount of the pre-determined optimal solvent, heating gently if necessary.
-
In a separate flask, dissolve this compound (typically 0.5 to 0.6 equivalents) in the same solvent.
-
Scientist's Note: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 eq) is common practice. This ensures that the less soluble salt crystallizes with high diastereomeric purity, as the corresponding enantiomer of the acid is completely consumed while the other remains in excess.
-
-
Slowly add the amine solution to the stirred acid solution. An exothermic reaction may be observed.[10]
-
If necessary, gently heat the mixture until a clear solution is obtained.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath or refrigerator (0-5 °C) for at least 2 hours to maximize the yield.[11]
Step B: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[11]
-
Dry the crystals under vacuum to a constant weight.
-
(Optional but Recommended) The diastereomeric purity of the salt can be improved by recrystallization from the same solvent system. The resolution should be monitored by measuring the optical rotation of the salt after each crystallization until a constant value is achieved.
Step C: Liberation of the Enantiomerically Enriched Acid
-
Suspend the dried diastereomeric salt in water.
-
Add an organic extraction solvent (e.g., ethyl acetate).
-
While stirring vigorously, add 2M HCl dropwise until the aqueous layer is acidic (pH < 2). This protonates the carboxylic acid and breaks the salt.
-
Transfer the biphasic mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched carboxylic acid.
Step D: Recovery of the Chiral Resolving Agent
-
Combine the mother liquor from Step B1 and the acidic aqueous layer from Step C4.
-
Cool the combined solution in an ice bath and slowly add 2M NaOH with stirring until the solution is strongly basic (pH > 11). This deprotonates the ammonium salt to liberate the free amine.[10][12]
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the this compound, which can be reused.
Step E: Determination of Enantiomeric Purity The enantiomeric excess (e.e.) of the resolved acid should be determined by a suitable analytical method, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common and accurate method.
-
Polarimetry: Measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization | Diastereomeric salts are too soluble in the chosen solvent. | Screen for a less polar solvent or add an anti-solvent (e.g., water or a hydrocarbon) to reduce solubility. Increase the initial concentration.[8] |
| Oiling Out | Supersaturation is generated too quickly; poor solvation of the crystal lattice. | Slow down the cooling rate. Use a solvent mixture to fine-tune polarity. Try a different solvent class entirely.[8] |
| Low Yield | Incomplete crystallization; significant solubility of the "less soluble" salt. | Decrease the final crystallization temperature. Allow for a longer crystallization time. Ensure the correct stoichiometry of the resolving agent is used. |
| Low Enantiomeric Excess (e.e.) | Co-precipitation of both diastereomers; inefficient washing. | Recrystallize the diastereomeric salt one or more times. Ensure the filter cake is washed with ice-cold solvent. Optimize the solvent system for a greater solubility difference.[7] |
Conclusion
Chiral resolution via diastereomeric salt formation is a powerful and scalable technique essential for the production of enantiomerically pure compounds. This compound, a readily accessible chiral amine from the camphor family, serves as an excellent resolving agent for a wide range of racemic acids. By following a systematic approach involving solvent screening, controlled crystallization, and proper isolation techniques, researchers can achieve high yields and excellent enantiomeric purities. The ability to recover and reuse the resolving agent further enhances the economic viability of this classical yet highly relevant method.
References
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. Available at: [Link]
-
Fogassy, E., et al. (2006). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Abstract available at: [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
-
Ali, I., et al. (2018). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health. Available at: [Link]
-
Kádár, Z., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 60-70. Available at: [Link]
-
MDPI. (2022). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Available at: [Link]
-
Organic Syntheses. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Available at: [Link]
-
Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization. Available at: [Link]
-
Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
University of Leeds. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of Diastereomer A and Diastereomer B in selected solvent system. Available at: [Link]
-
National Institutes of Health. (2021). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Available at: [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]
-
National Institutes of Health. (2023). Hepatoprotective Effect of a New FFAR1 Agonist—N-Alkylated Isobornylamine. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 32511-34-5 | Benchchem [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Enantiomeric Resolution of Carboxylic Acids with (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities and physical properties. Consequently, the isolation of single enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of many chemical entities.
This document provides a comprehensive guide to the enantiomeric resolution of racemic carboxylic acids utilizing the chiral resolving agent (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, also known as (1R,2S,4S)-endo-fenchylamine. This protocol is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.
The Resolving Agent: this compound
This compound is a chiral amine derived from the natural product fenchone. Its rigid bicyclic structure provides a well-defined stereochemical environment, making it an effective resolving agent for a variety of chiral carboxylic acids.
Physicochemical Properties (Predicted and from related compounds):
| Property | Value | Source/Note |
| Molecular Formula | C₁₀H₁₉N | |
| Molecular Weight | 153.27 g/mol | |
| Appearance | Likely a solid or oil | Based on similar structures |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Generally soluble in organic solvents |
Note: Experimentally determined data for this specific isomer is limited. Users should verify these properties for their specific batch of the resolving agent.
Core Principle: Diastereomeric Salt Formation and Fractional Crystallization
The cornerstone of this resolution technique lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics.[1][2][3] This is achieved by reacting the racemic carboxylic acid with the enantiomerically pure this compound.
The resulting diastereomeric salts, [(R)-acid·(1R,2S,4S)-amine] and [(S)-acid·(1R,2S,4S)-amine], possess different solubilities in a given solvent system. This disparity allows for their separation through fractional crystallization, where the less soluble diastereomer selectively precipitates out of the solution.[4][5]
Protocol 1: General Procedure for Enantiomeric Resolution
This protocol provides a generalized framework. The optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific carboxylic acid being resolved and must be determined empirically through a screening process.
Step 1: Solvent Screening - The Key to Successful Resolution
The choice of solvent is the most critical parameter in a diastereomeric salt resolution.[6][7] An ideal solvent will exhibit a significant difference in the solubility of the two diastereomeric salts, leading to a high diastereomeric excess (%de) in the crystalline phase.
Recommended Screening Solvents:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl acetate, Isopropyl acetate
-
Ketones: Acetone, Methyl isobutyl ketone
-
Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)
-
Hydrocarbons: Toluene, Heptane
-
Acetonitrile
-
Water (if salts are sufficiently soluble)
-
Mixtures of the above solvents can also be highly effective.
Screening Procedure:
-
In a series of small vials, dissolve a small amount of the racemic carboxylic acid and an equimolar amount of this compound in each of the selected solvents.
-
Heat the solutions gently to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature, and then further cool to 4°C or -20°C to induce crystallization.
-
Observe the amount of precipitate in each vial. The solvent that yields a significant amount of crystalline solid is a good candidate.
-
Isolate the crystals by filtration and analyze the diastereomeric excess of the salt and the enantiomeric excess (%ee) of the mother liquor by a suitable analytical method (e.g., chiral HPLC, NMR with a chiral shift reagent).
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in the optimal solvent determined from the screening process.
-
Addition of Resolving Agent: Add a solution of this compound (0.5 - 1.0 equivalent) in the same solvent dropwise to the carboxylic acid solution with gentle stirring. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the diastereomeric excess of the precipitated salt.
-
Crystallization:
-
Cooling Crystallization: Slowly cool the solution to induce crystallization. A gradual cooling profile is often more effective than rapid cooling for obtaining high purity crystals.
-
Seeding (Optional but Recommended): If available, add a small crystal of the desired diastereomeric salt to the supersaturated solution to initiate crystallization.
-
-
Maturation: Stir the resulting slurry at the final crystallization temperature for a period of time (typically 2-24 hours) to allow the system to reach equilibrium.
Step 3: Isolation and Purification of the Diastereomeric Salt
-
Filtration: Collect the crystalline diastereomeric salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.
Protocol 2: Liberation of the Enantiomerically Pure Carboxylic Acid
Once the diastereomeric salt is isolated with high purity, the enantiomerically enriched carboxylic acid can be liberated.[2]
-
Dissolution: Suspend the diastereomeric salt in water or a suitable biphasic solvent system (e.g., water/ethyl acetate).
-
Acidification: Add a strong acid (e.g., 1M HCl, 1M H₂SO₄) dropwise with vigorous stirring until the pH of the aqueous phase is acidic (pH 1-2). This will protonate the carboxylic acid and deprotonate the amine.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) several times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure carboxylic acid.
Protocol 3: Recovery of the Chiral Resolving Agent
The economic viability of a resolution process often depends on the efficient recovery and recycling of the expensive chiral resolving agent.[8]
-
Basification: Take the aqueous layer from the acidification step (Protocol 2, Step 2) and make it strongly basic (pH 12-14) by the addition of a strong base (e.g., 2M NaOH, solid KOH).
-
Extraction: Extract the liberated this compound into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the chiral amine.
-
Purification (Optional): The recovered amine can be further purified by distillation or recrystallization if necessary.
Data Presentation: A Hypothetical Example
The following table illustrates the type of data that should be collected during a solvent screening for the resolution of a hypothetical racemic carboxylic acid.
| Solvent System | Yield of Crystals (%) | Diastereomeric Excess (%de) of Crystals | Enantiomeric Excess (%ee) of Mother Liquor |
| Methanol | 45 | 85 | 75% of opposite enantiomer |
| Ethanol | 40 | 92 | 85% of opposite enantiomer |
| Isopropanol | 35 | 98 | 90% of opposite enantiomer |
| Ethyl Acetate | 25 | 70 | 60% of opposite enantiomer |
| Toluene | 15 | 55 | 45% of opposite enantiomer |
| Acetonitrile | 50 | 80 | 70% of opposite enantiomer |
Troubleshooting and Key Considerations
-
Oil Formation: If the diastereomeric salt oils out instead of crystallizing, try using a less polar solvent, a lower concentration, or a slower cooling rate.
-
Low Diastereomeric Excess: This can often be improved by recrystallizing the diastereomeric salt. Alternatively, screening for a more selective solvent is recommended.
-
Poor Crystal Quality: Slow cooling and avoiding rapid precipitation can lead to the formation of higher quality crystals.
-
Stoichiometry: The optimal ratio of the carboxylic acid to the resolving agent may not be 1:1. Experimenting with different ratios (e.g., 1:0.5, 1:0.8) can sometimes lead to better results.
Conclusion
The enantiomeric resolution of carboxylic acids using this compound via diastereomeric salt formation is a robust and scalable method for obtaining enantiomerically pure compounds. The success of this technique hinges on a systematic approach to solvent screening and optimization of crystallization conditions. By following the protocols and considering the principles outlined in this guide, researchers can effectively implement this powerful resolution strategy in their synthetic endeavors.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Application Notes & Protocols: (1R,2S,4S)-1,7,7-Trimethylnorbornan-2-amine in the Asymmetric Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the chiral amine, (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, and structurally related camphor-derived auxiliaries in the asymmetric synthesis of pharmaceuticals. The content is structured to deliver not just procedural steps but also the underlying scientific principles and rationale, ensuring a deep understanding of the methodologies presented.
Introduction: The Role of this compound as a Chiral Auxiliary
This compound is a chiral amine derived from the naturally abundant terpene, camphor. Its rigid bicyclic structure and well-defined stereochemistry make it an excellent candidate for use as a chiral auxiliary in asymmetric synthesis.[1] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] This strategy is a cornerstone of modern pharmaceutical development, where the desired therapeutic effect is often associated with a single enantiomer of a drug molecule.[2]
The fundamental principle behind the use of a chiral auxiliary involves three key stages:
-
Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate.
-
Diastereoselective Transformation: The resulting chiral adduct undergoes a reaction that introduces a new stereocenter. The steric and electronic properties of the auxiliary direct the formation of one diastereomer in preference to the other.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. Ideally, the auxiliary can be recovered and reused, enhancing the economic and environmental viability of the synthesis.
The rigid camphor backbone of this compound provides a sterically demanding and predictable environment, which is crucial for achieving high levels of diastereoselectivity in reactions such as enolate alkylation and conjugate additions.
Application Note: Asymmetric Synthesis of (S)-Ibuprofen using a Camphor-Derived Chiral Auxiliary
This section details the application of a camphor-derived chiral auxiliary in the asymmetric synthesis of (S)-Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). While racemic ibuprofen is commonly sold, the (S)-enantiomer is responsible for its therapeutic activity. The asymmetric synthesis of (S)-Ibuprofen is therefore of significant commercial and therapeutic interest.[3]
Scientific Rationale and Strategy
The strategy employed is a diastereoselective alkylation of an N-acyl derivative of a camphor-based chiral auxiliary. This approach leverages the steric hindrance of the camphor skeleton to direct the approach of an electrophile to a prochiral enolate, thereby establishing the desired stereocenter. While the specific use of this compound for this exact transformation is not extensively documented in publicly available literature, the use of a closely related and well-studied camphor-derived auxiliary, bornanesultam, provides a robust and analogous protocol. The principles of stereochemical control are highly transferable.
The overall synthetic workflow can be visualized as follows:
Caption: Workflow for the asymmetric synthesis of (S)-Ibuprofen.
Mechanism of Stereochemical Control
The high diastereoselectivity of the alkylation step is a direct consequence of the rigid camphor backbone. Upon formation of the enolate, the bulky trimethyl-substituted bridge of the norbornane system effectively shields one face of the planar enolate. Consequently, the electrophile (in this case, methyl iodide) can only approach from the less hindered face, leading to the preferential formation of one diastereomer. The choice of base and reaction temperature are critical parameters for controlling the enolate geometry and preventing epimerization.
Experimental Protocols
The following protocols are based on established methodologies for the use of camphor-derived chiral auxiliaries in asymmetric alkylation for the synthesis of (S)-Ibuprofen.
Protocol 1: Synthesis of the N-Acylbornane Adduct
This protocol describes the attachment of the prochiral carboxylic acid, 4-isobutylphenylacetic acid, to the chiral auxiliary.
Materials:
-
This compound (or a related camphor-derived auxiliary)
-
4-Isobutylphenylacetic acid
-
Thionyl chloride or Oxalyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flasks
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 4-isobutylphenylacetic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Acylation of the Auxiliary: In a separate flask, dissolve the camphor-derived chiral amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Add the freshly prepared 4-isobutylphenylacetyl chloride in DCM dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-acylbornane adduct.
Protocol 2: Diastereoselective Alkylation
This protocol details the crucial step of creating the stereocenter via a diastereoselective alkylation.
Materials:
-
N-Acylbornane adduct from Protocol 1
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl iodide (CH3I)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, dissolve the N-acylbornane adduct (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly prepared or commercial LDA solution (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be analyzed by NMR to determine the diastereomeric ratio.
Protocol 3: Cleavage of the Chiral Auxiliary and Isolation of (S)-Ibuprofen
This final protocol describes the removal of the chiral auxiliary to yield the target pharmaceutical compound.
Materials:
-
Alkylated N-acylbornane adduct from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Hydrolysis: Dissolve the alkylated adduct (1.0 eq) in a mixture of THF and water. Add an excess of lithium hydroxide (e.g., 4.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated chiral auxiliary. The auxiliary can be recovered from the ether layer for reuse.
-
Isolation of (S)-Ibuprofen: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield (S)-Ibuprofen. The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric ester followed by NMR analysis.
Data Presentation
| Step | Reactant | Product | Typical Yield | Diastereomeric/Enantiomeric Excess |
| Acylation | 4-Isobutylphenylacetic acid | N-(4-Isobutylphenylacetyl)-bornane derivative | >90% | N/A |
| Alkylation | N-Acyl adduct | Methylated N-acyl adduct | >85% | >95% de |
| Cleavage | Methylated N-acyl adduct | (S)-Ibuprofen | >90% | >95% ee |
Logical Relationships and Workflow Diagram
Sources
Topic: Chiral Resolution of Racemic Acids via Diastereomeric Salt Crystallization Using (1R,2S,4S)-1,7,7-Trimethylnorbornan-2-amine
An Application Note for Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Development
The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of pharmaceutical development.[1] A vast majority of therapeutic molecules are chiral, and often, only one enantiomer exhibits the desired pharmacological activity while the other may be inactive, less active, or even responsible for adverse effects. Diastereomeric salt crystallization stands as a robust, scalable, and time-honored technique for achieving this critical separation.[2][3][4]
This application note provides a detailed experimental framework for the chiral resolution of racemic carboxylic acids using the resolving agent (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine . This chiral amine, derived from the rigid bicyclo[2.2.1]heptane (norbornane) scaffold, offers excellent potential for forming well-defined, crystalline salts, facilitating efficient separation. We will delve into the mechanistic principles, provide a comprehensive step-by-step protocol from screening to scale-up, and offer field-proven insights for troubleshooting and optimization.
The Principle of Diastereomeric Salt Resolution
The fundamental principle of this technique hinges on a simple, yet powerful, concept in stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[2][5][6] The experimental strategy is to convert a pair of enantiomers into a pair of diastereomers, separate them based on their newly distinct properties, and then convert them back to their original, but now separated, enantiomeric forms.
The process unfolds as follows:
-
Salt Formation: A racemic acid, comprising (R)-Acid and (S)-Acid, is reacted with a single, pure enantiomer of a chiral base, in this case, this compound (Amine). This acid-base reaction forms two diastereomeric salts: [(R)-Acid:(Amine)] and [(S)-Acid:(Amine*)].
-
Selective Crystallization: Due to their different three-dimensional arrangements, these two diastereomeric salts exhibit different physicochemical properties, most critically, different solubilities in a given solvent system.[5][7] By carefully selecting the conditions, one salt (the less soluble one) will selectively crystallize out of the solution.
-
Separation & Liberation: The crystallized salt is physically separated by filtration. Subsequently, the salt is treated with a strong acid (e.g., HCl) to break the ionic bond, regenerating the enantiomerically enriched carboxylic acid and the protonated resolving agent.[8][9]
Causality of Critical Experimental Parameters
Success in diastereomeric salt crystallization is not serendipitous; it is the result of systematic control over key variables.
-
The Resolving Agent: The choice of this compound is deliberate. Its rigid, sterically demanding bicyclic structure provides distinct three-dimensional contact points. This high degree of stereochemical information is crucial for creating significant differences in the crystal lattice energies of the two diastereomeric salts, which in turn manifests as a meaningful difference in their solubilities.
-
Solvent System Selection: This is the most influential parameter. The ideal solvent or solvent mixture must create a "solubility gap" where the desired diastereomeric salt is sparingly soluble, while the undesired one remains in solution.[5][10] A systematic screening is not just recommended; it is essential.[4]
-
Polarity: A solvent of intermediate polarity often works well. Highly polar solvents may dissolve both salts, while highly nonpolar solvents may precipitate both.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols) can form hydrogen bonds and may solvate the salts differently, influencing solubility.
-
Anti-Solvents: The controlled addition of an anti-solvent (in which the salts are poorly soluble) is a powerful technique to induce crystallization by reducing the overall solubility of the system.[5]
-
-
Temperature and Cooling Profile: The solubility of most diastereomeric salts is highly dependent on temperature.[11] A typical procedure involves dissolving the salts at an elevated temperature and inducing crystallization by controlled cooling.
-
Causality: A slow, linear cooling rate is paramount. Rapid cooling generates high supersaturation too quickly, which can lead to the formation of an amorphous oil or the co-precipitation of both diastereomers, compromising the purity of the final product.[5]
-
-
Stoichiometry and Concentration: While a 1:1 molar ratio of racemic acid to resolving agent is the theoretical starting point, the optimal concentration is system-dependent. The concentration must be sufficient to achieve supersaturation of the less soluble salt upon cooling, but low enough to keep the more soluble salt dissolved.
Experimental Workflow and Protocols
The resolution process is best approached in a phased manner, moving from high-throughput screening to optimized scale-up.
Phase 1: High-Throughput Screening Protocol
Causality: This phase is designed to rapidly identify promising solvent systems from a large array, saving significant time and material.[10]
Materials & Equipment:
-
96-well microplate with sealing mat
-
Automated liquid handler or multichannel pipette
-
Plate shaker/heater
-
Racemic Carboxylic Acid
-
This compound
-
Array of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane, and mixtures thereof)
Procedure:
-
Stock Solutions: Prepare stock solutions of the racemic acid and the resolving agent in a solvent known to fully dissolve them, such as methanol.
-
Dispensing: In each well of the 96-well plate, dispense an equimolar amount of the racemic acid and the resolving agent (e.g., 50 µL of each stock solution, corresponding to ~5-10 mg of acid).
-
Evaporation: Remove the initial solvent under a stream of nitrogen or using a centrifugal evaporator.
-
Solvent Addition: To each column or row of wells, add a different screening solvent or solvent mixture (e.g., 200 µL).
-
Thermal Cycling: Seal the plate and place it on a shaker/heater.
-
Heat the plate (e.g., to 60 °C) with agitation until all solids dissolve.
-
Cool the plate slowly (e.g., at a rate of 0.1-0.2 °C/min) to a final temperature (e.g., 5 °C).
-
-
Analysis: Visually inspect each well for the presence of crystalline solid. Estimate the yield. Promising "hits" are wells that contain a moderate amount of crystalline solid, not an oil or an empty well.
| Parameter | Condition 1 | Condition 2 | Condition 3 | ... | Condition 12 |
| Solvent | Methanol | Ethanol | Isopropanol | ... | 9:1 Heptane:IPA |
| Observation | Clear Solution | Low Yield | High Yield, Crystalline | ... | Amorphous Solid |
| Outcome | No Resolution | Poor | Promising Candidate | ... | Poor |
Phase 2: Optimized Lab-Scale Protocol (1 g Scale)
This protocol assumes Isopropanol was identified as a promising solvent in Phase 1.
Procedure:
-
Dissolution & Salt Formation:
-
In a 50 mL jacketed reactor equipped with a magnetic stirrer and temperature probe, add the racemic carboxylic acid (e.g., 1.0 g, X mmol).
-
Add this compound (Y g, X mmol, 1.0 equivalent).
-
Add Isopropanol (e.g., 20 mL, or a volume determined during optimization).
-
Heat the mixture to 65 °C with stirring until all solids are completely dissolved.
-
-
Controlled Crystallization:
-
Begin a slow, linear cooling ramp from 65 °C to 20 °C over 3 hours (~0.25 °C/min).
-
Expert Tip: If spontaneous crystallization does not occur as the solution cools, "seeding" with a tiny crystal of the desired diastereomeric salt (obtained from a previous small-scale experiment) can be highly beneficial to ensure the correct polymorph crystallizes.[2]
-
Once the solution reaches 20 °C, continue stirring for an additional 2-4 hours to allow the crystallization to complete.
-
-
Isolation and Washing:
-
Isolate the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sparingly with a small amount of cold (0-5 °C) Isopropanol to remove residual mother liquor.
-
Dry the crystals under vacuum at 40 °C to a constant weight. Record the mass (yield) of the diastereomeric salt.
-
-
Liberation of the Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Add 1 M aqueous HCl solution and stir vigorously for 30 minutes. The mixture should separate into two clear layers.
-
Separate the organic layer. The aqueous layer contains the protonated resolving agent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Phase 3: Analysis and Quality Control
This phase is a self-validating system to ensure the success of the resolution.
-
Yield Calculation: Determine the yield of the isolated diastereomeric salt and the final enriched acid. Note that the maximum theoretical yield for a single enantiomer from a racemate is 50%.[6]
-
Enantiomeric Excess (ee) Determination: This is the most critical analytical step.
-
Method: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase is the gold standard.[10]
-
Procedure: Analyze a sample of the starting racemic acid and the final, liberated acid. The ee is calculated from the peak areas of the two enantiomers: ee (%) = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] * 100.
-
-
Optical Rotation: Measure the specific rotation of the final product using a polarimeter. While chiral HPLC/SFC is more definitive, a stable and high optical rotation value is a strong indicator of successful resolution.[12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystallization | Diastereomeric salts are too soluble in the chosen solvent. | • Screen for a less polar solvent or a different solvent class.• Carefully add an anti-solvent to decrease solubility.• Increase the starting concentration of the materials.[5] |
| "Oiling Out" / Amorphous Precipitate | Supersaturation was generated too rapidly; solvent has poor solvating power for the crystal lattice. | • Slow down the rate of cooling or anti-solvent addition.• Use a solvent mixture to fine-tune solvating properties.• Re-heat to dissolve the oil, then cool very slowly with seeding.[5] |
| Low Enantiomeric Excess (ee) | The solubility difference between the diastereomers is insufficient in the chosen system. | • Re-screen for a more selective solvent system.• Perform a recrystallization of the isolated diastereomeric salt from the same or a different solvent to upgrade its purity.[12] |
| Inconsistent Results | Variations in starting material purity; lack of control over crystallization parameters (cooling rate, agitation). | • Ensure the purity of both the racemate and the resolving agent.• Implement strict, automated control over temperature, agitation, and addition rates.[5] |
References
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Fiveable. (n.d.). Diastereomeric Salt Definition. Retrieved from [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
-
Blackmond, D. G. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Diastereomers and Optical Resolution. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol. Retrieved from [Link]
-
American Chemical Society. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Retrieved from [Link]
-
PubChem. (n.d.). (2S,4R)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021, November 5). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Retrieved from [Link]
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- ResearchGate. (2002, May). Synthesis of chiral organotin reagents: synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor. X-Ray crystal structures of (dimethyl)[(1R,2S,4R) -.... Retrieved from https://www.researchgate.net/publication/228965934_Synthesis_of_chiral_organotin_reagents_synthesis_of_enantiomerically_enriched_bicyclo221hept-2-yl_tin_hydrides_from_camphor_X-Ray_crystal_structures_of_dimethyl1R2S4R-177-trimethylbicyclo221hept-2-yltin_
-
ChemBK. (n.d.). (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. Retrieved from [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, crystal structure and Hirshfeld analysis of a crystalline compound comprising a 1/1 mixture of 1-[(1R,4S)- and 1-[(1S,4R)-1,7,7-trimethyl-2-oxobicyclo[2.2.1]heptan-3-ylidene]hydrazinecarbothioamide. Retrieved from https://www.researchgate.net/publication/334582697_Synthesis_crystal_structure_and_Hirshfeld_analysis_of_a_crystalline_compound_comprising_a_11_mixture_of_1-1R4S-_and_1-1S4R-177-trimethyl-2-oxobicyclo221heptan-3-ylidenehydrazinecarbothioamide
-
PubChem. (n.d.). (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine. Retrieved from [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
large-scale synthesis of optically pure (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
An Application Note and Protocol for the Large-Scale Synthesis of Optically Pure (1R,2S,4S)-1,7,7-Trimethylnorbornan-2-amine
Introduction
(1R,2S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine, also known as endo-(+)-fenchylamine, is a chiral amine derived from the naturally abundant monoterpene (+)-fenchone. As a constituent of the "chiral pool," it serves as a valuable and cost-effective building block for the synthesis of more complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its rigid bicyclic structure and defined stereochemistry make it an attractive scaffold for creating chiral ligands, catalysts, and bioactive compounds.
The primary challenge in the synthesis of this amine lies in controlling the stereochemistry to produce the desired endo isomer with high optical purity, especially on an industrial scale.[3] This guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound via direct reductive amination of (+)-fenchone. The methodologies described are designed to be robust, scalable, and stereoselective, addressing the needs of researchers in process development and drug discovery.
Section 1: Synthetic Strategy and Mechanistic Rationale
The most efficient and direct pathway to the target amine is the reductive amination of the corresponding ketone, (1R,4S)-(+)-fenchone.[4] This one-pot reaction combines the formation of an imine intermediate with its subsequent reduction to the final amine, offering high atom economy and procedural simplicity, which are critical for large-scale manufacturing.[5]
Choice of Starting Material
The synthesis begins with (1R,4S)-(+)-fenchone, a readily available chiral ketone isolated from essential oils, most notably fennel. Its inherent stereochemistry directly maps to the desired product, obviating the need for chiral resolution or asymmetric synthesis, which can be costly and inefficient processes that often discard half of the material.[6][7]
The Reductive Amination Pathway
The core of the synthesis is a direct reductive amination. This process involves two key mechanistic steps that occur in a single reaction vessel:
-
Imine Formation: (+)-Fenchone reacts with an ammonia source (e.g., ammonia gas, ammonium acetate) under mildly acidic conditions to form a protonated iminium intermediate. This is a reversible equilibrium, and the removal of water can drive it forward.
-
Stereoselective Reduction: A reducing agent reduces the C=N double bond of the iminium ion. The stereochemical outcome of this step is crucial. In the case of the fenchone scaffold, the bulky gem-dimethyl group on the one-carbon bridge sterically hinders the syn-face of the iminium intermediate. Consequently, the hydride reducing agent preferentially attacks from the less-hindered exo-face, leading to the exclusive formation of the desired endo-amine product.[8][9] This inherent substrate control is a significant advantage for large-scale production, as it ensures high diastereoselectivity without the need for complex chiral catalysts.
Two primary methods for the reduction step are presented: catalytic hydrogenation and the Leuckart reaction.
-
Catalytic Hydrogenation: This is a clean and highly efficient method that uses hydrogen gas and a heterogeneous catalyst (e.g., Raney Nickel, Palladium on Carbon). It produces only water as a byproduct and is often favored in industrial settings for its green chemistry profile.[5]
-
Leuckart Reaction: A classic method that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[10][11] It is a cost-effective, one-pot procedure that does not require specialized high-pressure equipment, making it a viable alternative.[12][13]
Caption: Overall synthetic pathway from (+)-Fenchone to the target amine.
Section 2: Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis via Catalytic Reductive Amination
This protocol is optimized for scalability and environmental considerations, employing catalytic hydrogenation.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Notes |
| (1R,4S)-(+)-Fenchone | 152.24 | 152.2 g (1.0 mol) | Ensure high optical purity (>98% ee) |
| Methanol (MeOH) | 32.04 | 1.5 L | Anhydrous grade |
| Ammonium Acetate (NH₄OAc) | 77.08 | 231.3 g (3.0 mol) | Acts as the ammonia source |
| Raney Nickel (Ra-Ni) | - | ~15 g (50% slurry in H₂O) | Highly active catalyst; handle with care |
| Hydrogen Gas (H₂) | 2.02 | 50 bar (approx. 725 psi) | Use in a suitable high-pressure reactor |
| 2M Hydrochloric Acid (HCl) | - | ~1.5 L | For extraction |
| Diethyl Ether or MTBE | - | ~2.0 L | For extraction |
| 50% Sodium Hydroxide (NaOH) | - | As needed | For basification |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | For drying |
Step-by-Step Methodology
-
Reactor Setup: Charge a high-pressure autoclave (e.g., Parr hydrogenator) with (1R,4S)-(+)-fenchone (152.2 g, 1.0 mol), ammonium acetate (231.3 g, 3.0 mol), and anhydrous methanol (1.5 L).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel slurry (~15 g). Causality: Raney Nickel is pyrophoric when dry; adding it as a slurry under an inert atmosphere is a critical safety measure.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50 bar (725 psi).
-
Reaction Execution: Begin vigorous stirring and heat the reactor to 80-90 °C. The reaction is exothermic; monitor the temperature and pressure closely. The reaction is typically complete within 12-24 hours, indicated by the cessation of hydrogen uptake.
-
In-Process Control (IPC): After cooling and carefully venting the reactor, a small sample can be withdrawn, filtered to remove the catalyst, and analyzed by GC or TLC (Eluent: 10% MeOH in CH₂Cl₂ with 1% NH₄OH) to confirm the complete consumption of the starting ketone.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Safety Note: Keep the filter cake wet with methanol or water at all times to prevent ignition. Quench the catalyst by slowly adding it to a large volume of water.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.
-
Acid-Base Extraction (Purification):
-
Dissolve the residue in diethyl ether or MTBE (1 L).
-
Extract the organic solution with 2M HCl (3 x 500 mL). The amine product will move into the acidic aqueous phase as its hydrochloride salt, leaving unreacted fenchone and neutral impurities in the organic layer.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly basify the aqueous layer to pH > 12 by adding 50% NaOH solution. The free amine will separate as an oily layer.
-
Extract the free amine back into diethyl ether or MTBE (3 x 500 mL).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Final Purification: For high purity, the crude amine can be purified by vacuum distillation. The product is a low-melting solid or colorless oil.
Protocol 2: Characterization of the Final Product
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): Spectra should be consistent with the structure, showing characteristic signals for the methyl groups and the proton at the C-2 position.
-
¹³C NMR (CDCl₃, 100 MHz): The number of signals should correspond to the 10 carbon atoms in the structure.
-
Mass Spectrometry (EI): m/z (%) = 153 (M⁺), with a base peak corresponding to the loss of a methyl group.
-
Chiral GC or HPLC: To confirm enantiomeric purity. The analysis should show a single major peak corresponding to the (1R,2S,4S) enantiomer, with an enantiomeric excess (ee) > 99%.
Section 3: Process Workflow and Scale-Up Considerations
Successful scaling of this synthesis requires careful attention to several key parameters.
Caption: Step-by-step experimental workflow for the synthesis.
Key Scale-Up Considerations:
-
Heat Management: The hydrogenation is exothermic. A reactor with efficient cooling is essential to maintain a stable temperature and prevent runaway reactions.
-
Mass Transfer: On a large scale, efficient agitation is critical to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst surface. Insufficient stirring can lead to slow or incomplete reactions.
-
Catalyst Handling and Filtration: Handling large quantities of pyrophoric Raney Nickel requires robust engineering controls and stringent safety protocols. The filtration step must be designed to be performed safely and efficiently on a large scale.
-
Extraction Efficiency: Large-volume liquid-liquid extractions can lead to the formation of emulsions. Proper mixing and settling times, and potentially the use of a continuous extractor, should be considered.
Section 4: Data Summary
The following table summarizes the expected outcomes for a well-executed synthesis on a 1-mole scale.
| Parameter | Expected Value | Method of Analysis |
| Yield | 75-85% | Gravimetric |
| Chemical Purity | >99% | GC-FID |
| Enantiomeric Excess | >99% ee | Chiral GC or HPLC |
| Boiling Point | Approx. 85-87 °C @ 15 mmHg | - |
Conclusion
This application note details a reliable and scalable method for the synthesis of optically pure this compound from (+)-fenchone. The direct reductive amination strategy, particularly via catalytic hydrogenation, offers high stereoselectivity, excellent yields, and a favorable environmental profile. By carefully controlling the reaction parameters and adhering to the safety protocols outlined, researchers and drug development professionals can confidently produce this valuable chiral building block on a large scale for use in a wide range of synthetic applications.
References
-
ResearchGate. "Direct Reductive Amination of Camphor Using Iron Pentacarbonyl as Stoichiometric Reducing Agent: Features and Limitations." Available at: [Link]
-
Crossley, F. S., & Moore, M. L. (1944). "STUDIES ON THE LEUCKART REACTION." Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. "Substrate scope for the reductive amination of camphor and fenchone." Available at: [Link]
-
ResearchGate. "Reductive amination of camphor (1) with methylamine for synthesis of N-methylbornan-2-ylamine." Available at: [Link]
-
ResearchGate. "Reductive amination of camphor." Available at: [Link]
-
Wikipedia. "Leuckart reaction." Available at: [Link]
-
Wikipedia. "Fencamfamin." Available at: [Link]
-
Semantic Scholar. "Preparation of Aliphatic Amines by the Leuckart Reaction." Available at: [Link]
-
MDPI. "Valorization of Biomass Derived Terpene Compounds by Catalytic Amination." Available at: [Link]
-
Wikipedia. "Reductive amination." Available at: [Link]
- Google Patents. "Improved method for the synthesis of substituted formylamines and substituted amines.
-
ResearchGate. "Large-scale reductive amination and synthesis applications." Available at: [Link]
-
MDPI. "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction." Available at: [Link]
-
Vapourtec. "A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry." Available at: [Link]
-
ResearchGate. "Scheme of reductive amination of D-fenchone (1) by aliphatic nitriles to prepare fenchylamine." Available at: [Link]
-
MDPI. "Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential." Available at: [Link]
-
PubMed Central. "Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential." Available at: [Link]
-
PubMed Central. "Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products." Available at: [Link]
-
Wikipedia. "Chiral resolution." Available at: [Link]
-
MDPI. "(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride." Available at: [Link]
-
Frontiers. "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction." Available at: [Link]
-
PubMed. "Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential." Available at: [Link]
-
ResearchGate. "Large-scale reductive amination and synthesis applications." Available at: [Link]
-
Pharmaceutical Technology. "Chiral Resolution with and without Resolving Agents." Available at: [Link]
-
ResearchGate. "Stereochemistry of terpene derivatives. Part 2: Synthesis of new chiral amino acids with potential neuroactivity." Available at: [Link]
-
PubMed Central. "Total Synthesis of Terpenes and Their Biological Significance: A Critical Review." Available at: [Link]
Sources
- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Application Note: Derivatization of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine for Asymmetric Catalysis
An Application Guide for Researchers
Abstract
(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, also known as endo-(1R)-Fenchylamine, is a chiral amine derived from the natural monoterpene fenchone. Its rigid bicyclic [2.2.1]heptane framework provides a well-defined and sterically demanding chiral scaffold, making it an attractive, yet underexplored, platform for the development of novel organocatalysts and ligands for asymmetric synthesis. This document provides a detailed guide for the derivatization of this amine to generate catalysts suitable for a range of stereoselective transformations. We present scientifically-grounded, prospective protocols for synthesizing sulfonamide, thiourea, and phosphinamide derivatives, and discuss their potential applications in key C-C bond-forming reactions.
Introduction: The Potential of a Fenchone-Derived Scaffold
The quest for efficient, selective, and robust catalysts for asymmetric synthesis is a central theme in modern chemistry, with profound implications for drug development and materials science. Chiral amines derived from the "chiral pool," such as terpenes, offer a cost-effective and structurally diverse source of starting materials. While amines derived from camphor (e.g., isobornylamine) have been investigated, the corresponding amine from fenchone is less common.
The rigid norbornane skeleton of this compound provides a fixed spatial arrangement of substituents. This rigidity is highly desirable in catalyst design as it can reduce the number of possible transition states in a reaction, potentially leading to higher enantioselectivity.[1] The endo configuration of the amine group places it in a sterically hindered environment, which can be leveraged to create a highly selective binding pocket in the resulting catalyst.
This guide explores three primary derivatization strategies to convert this promising chiral amine into potent catalysts for asymmetric reactions.
Derivatization Strategy I: Bifunctional Sulfonamide Catalysts
The combination of a basic amine site with a hydrogen-bond donor, such as a sulfonamide, creates a bifunctional catalyst. This architecture is highly effective in activating both a nucleophile and an electrophile simultaneously. Proline-derived sulfonamides, for example, are powerful catalysts for various C-C bond-forming reactions.[2] We propose the synthesis of a tosyl-protected sulfonamide of fenchylamine to create a catalyst for asymmetric Michael additions.
Scientific Rationale
The sulfonamide N-H group is sufficiently acidic to act as a hydrogen-bond donor, activating the electrophile (e.g., a nitroalkene). The tertiary amine, which will be generated in a subsequent step, can deprotonate the nucleophile (e.g., a 1,3-dicarbonyl compound) to form an enolate. This dual activation within a defined chiral environment directs the stereochemical outcome of the reaction.
Proposed Synthetic Workflow
The synthesis involves a two-step procedure: initial sulfonylation of the primary amine followed by reductive amination to introduce a tertiary amine handle.
Caption: Proposed workflow for synthesizing a bifunctional sulfonamide catalyst.
Detailed Experimental Protocol (Prospective)
Protocol 1: Synthesis of N-((1R,2S,4S)-1,7,7-trimethylnorbornan-2-yl)-4-methylbenzene-sulfonamide
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.
-
Addition: Add anhydrous pyridine (1.5 eq) to the solution. Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-tosyl-fenchylamine intermediate.
This protocol is based on standard sulfonamide formation procedures.
Application in Catalysis: Asymmetric Michael Addition
The synthesized sulfonamide can be employed as a bifunctional organocatalyst in the Michael addition of dicarbonyl compounds to nitroalkenes.
Caption: Bifunctional activation in the organocatalyzed Michael addition.
Derivatization Strategy II: Chiral Thiourea Catalysts
Chiral thioureas are another class of premier hydrogen-bond-donating organocatalysts.[3] The two N-H protons form a strong bidentate hydrogen-bonding interaction with electrophiles, providing excellent activation and stereocontrol.
Scientific Rationale
The derivatization of fenchylamine into a thiourea containing a secondary amine or other functional group creates a powerful bifunctional catalyst. The thiourea moiety activates the electrophile, while another basic site on the catalyst can activate the nucleophile. This strategy has proven highly effective in a wide range of asymmetric transformations.
Detailed Experimental Protocol (Prospective)
Protocol 2: Synthesis of a Fenchylamine-Derived Thiourea
-
Setup: In a dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Activation: Add 1,1'-thiocarbonyldiimidazole (TCDI, 1.05 eq) in one portion. Stir the mixture at room temperature for 2-3 hours until the formation of the isothiocyanate intermediate is complete (monitor by TLC).
-
Coupling: To the resulting solution, add a second chiral amine (e.g., a primary amine from an amino acid ester, 1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Heat the reaction mixture to reflux and stir for 18-24 hours.
-
Work-up & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to obtain the desired chiral thiourea.
This protocol is adapted from standard methods for thiourea synthesis from primary amines.
Derivatization Strategy III: Phosphinamide Ligands for Transition Metal Catalysis
To engage in transition-metal catalysis, the chiral amine can be converted into a ligand capable of coordinating to a metal center. Phosphinamide or phosphoramidite ligands are exceptionally versatile for reactions like asymmetric hydrogenation, allylic alkylation, and reductive amination.[4]
Scientific Rationale
The phosphorus atom acts as a soft donor to coordinate with soft transition metals like Rhodium (Rh), Palladium (Pd), or Iridium (Ir). The rigid fenchylamine backbone creates a fixed chiral environment around the metal center, influencing the binding of the substrate and directing the stereochemical outcome of the reaction. The P-N bond is generally stable, making these ligands robust.
Detailed Experimental Protocol (Prospective)
Protocol 3: Synthesis of a Fenchylamine-Derived Phosphinamide Ligand
-
Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 eq) and anhydrous, degassed toluene. Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Addition: Slowly add chlorodiphenylphosphine (Ph₂PCl, 1.05 eq) dropwise via syringe. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 6-12 hours, monitoring by ³¹P NMR spectroscopy.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite under an inert atmosphere to remove the salt.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude phosphinamide ligand is often used without further purification but can be purified by crystallization or chromatography on de-activated silica gel if necessary. Note: Phosphine ligands are sensitive to oxidation and should be handled under inert conditions.
This protocol is a standard procedure for the synthesis of phosphinamide ligands from primary amines.[5]
Application in Catalysis: Asymmetric Hydrogenation
The fenchylamine-phosphinamide ligand can be coordinated in situ with a rhodium precursor, such as [Rh(COD)₂]BF₄, to generate an active catalyst for the asymmetric hydrogenation of prochiral olefins, such as enamides or itaconic acid derivatives.[6]
Summary of Proposed Derivatives and Applications
| Derivative Class | Proposed Structure Motif | Key Functionality | Target Catalytic Application | Mechanism of Action |
| Sulfonamide | Fenchyl-NH-SO₂Ar | H-Bond Donor | Asymmetric Michael Addition, Friedel-Crafts | Bifunctional Electrophile/Nucleophile Activation |
| Thiourea | Fenchyl-NH-C(S)-NH-R | Bidentate H-Bond Donor | Asymmetric Aldol, Mannich, Henry Reactions | Strong Bidentate H-Bonding to Electrophile |
| Phosphinamide | Fenchyl-NH-P(Ph)₂ | P(III) Ligand | Asymmetric Hydrogenation, Allylic Alkylation | Chiral Ligand for Transition Metal Complex |
Conclusion
This compound represents a valuable, yet underutilized, chiral building block. Its rigid stereochemistry makes it an ideal candidate for the rational design of novel catalysts and ligands. The derivatization strategies and prospective protocols outlined in this application note provide a robust starting point for researchers to explore its potential in asymmetric catalysis. By converting this amine into bifunctional organocatalysts or metal-coordinating ligands, new and highly selective transformations can be developed, furthering the capabilities of modern synthetic chemistry.
References
- BenchChem. (n.d.). Protocol for the Derivatization of Chiral Amines with Ethyl Chloroformate and (S)-1- Phenylethylamine for Enantiomeric Resolution by HPLC.
- Feng, X., & Liu, X. (n.d.). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers.
- ChemInform Abstract: Synthesis of Novel Chiral Phosphine‐Triazine Ligand Derived from α‐Phenylethylamine for Pd‐Catalyzed Asymmetric Allylic Alkylation. (2008). Chinese Chemical Letters.
- Zhang, W., et al. (n.d.). Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. Nature Communications.
- Binda, P., & Glover, L. (2014). Synthesis and Characterization of New Chiral Monoanionic [ON] Ancillary Phenolate Ligands. International Journal of Organic Chemistry, 4, 182-188.
- Csomós, P., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4984.
- Chen, J.-R., et al. (n.d.). Recent advances in asymmetric catalysis with cinchona alkaloid-based primary amines. Catalysis Science & Technology.
- MDPI. (n.d.). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 2-(2,4,6-trimethylphenyl)ethanamine for Analytical Applications.
- Zhao, Z., et al. (2023). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Molecules, 28(4), 1845.
- Gladysz, J. A., & Emnet, C. (2003). Reinventing Phenanthroline Ligands − Chiral Derivatives for Asymmetric Catalysis?. Angewandte Chemie International Edition, 42(24), 2678-2681.
- Soós, T., et al. (2022). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. Molecules, 27(19), 6524.
- Li, Y., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12.
- Carter, R. G., & Yang, H. (2011). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Israel Journal of Chemistry, 51(3-4), 424-436.
- Bakó, P., et al. (2021). Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. Catalysts, 11(11), 1378.
- BenchChem. (n.d.). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. ChemInform Abstract: Synthesis of Novel Chiral Phosphine‐Triazine Ligand Derived from α‐Phenylethylamine for Pd‐Catalyzed Asymmetric Allylic Alkylation. / ChemInform, 2008 [sci-hub.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
(1R,2S,4S)-1,7,7-Trimethylnorbornan-2-amine: A Camphor-Derived Chiral Building Block for Asymmetric Catalysis
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Dr. Gemini, Senior Application Scientist
Executive Summary
(1R,2S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine, an endo-amine derived from the naturally abundant chiral pool molecule (1R)-(+)-camphor, represents a structurally rich and stereochemically defined building block for the development of chiral ligands and auxiliaries. Its rigid bicyclic framework provides a predictable and sterically hindered environment, which is paramount for inducing high stereoselectivity in chemical transformations. This guide provides a comprehensive overview of this chiral amine, including detailed protocols for its synthesis, its application as a chiral auxiliary, and strategies for its derivatization into sophisticated ligands for asymmetric metal catalysis. The methodologies and insights presented herein are tailored for researchers in organic synthesis and drug development seeking to leverage robust chiral scaffolds for the construction of enantiomerically pure molecules.
Physicochemical Properties and Structural Rationale
The utility of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine stems directly from its parentage: (+)-camphor. The camphor scaffold is conformationally rigid, which minimizes unpredictable fluxional behavior when incorporated into a catalyst system. This rigidity ensures that the steric and electronic influence of the ligand on a reaction's transition state is well-defined and consistent.
The endo configuration of the amine group places it on the more sterically crowded concave face of the bicyclic system, a feature that can be exploited to achieve unique selectivity compared to its more common exo-diastereomer (isobornylamine).
| Property | Value |
| IUPAC Name | (1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
| Common Name | endo-2-Aminobornane |
| Molecular Formula | C₁₀H₁₉N |
| Molecular Weight | 153.27 g/mol |
| Appearance | Typically a low-melting solid or oil |
| Key Structural Features | Rigid chiral backbone, sterically defined environment, primary amine handle for derivatization.[] |
Expert Insight: The choice between an endo and an exo ligand is a critical design element. While the exo isomer offers a more sterically accessible coordinating group, the endo isomer, such as the topic of this guide, can create a more compact and deeply nested chiral pocket around a metal center, potentially leading to higher enantioselectivity for specific substrate classes.
Synthesis Protocol: Accessing the Chiral Amine
The most reliable pathway to this compound begins with the oximation of (+)-camphor, followed by a diastereoselective reduction. The choice of reducing agent is critical for maximizing the yield of the desired endo product over the exo isomer.
Caption: Workflow for the synthesis of the target endo-amine.
Protocol 2.1: Synthesis of (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one Oxime
This protocol is adapted from a robust procedure published in Organic Syntheses.[2]
Materials:
-
(1R)-(+)-Camphor (1.0 eq)
-
Hydroxylamine hydrochloride (1.6 eq)
-
Sodium acetate (1.3 eq)
-
Ethanol (95%)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve (+)-camphor in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in deionized water to the camphor solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator.
-
Cool the resulting slurry in an ice bath for 30 minutes to precipitate the oxime.
-
Collect the white crystalline solid by vacuum filtration, wash with cold water, and air-dry. The product is typically of high purity and can be used directly in the next step.
Protocol 2.2: Diastereoselective Reduction to this compound
Catalytic hydrogenation is employed to favor the formation of the endo-amine. The catalyst surface is sterically shielded by the gem-dimethyl bridge, directing hydrogen delivery to the less hindered face, resulting in the endo product.[3]
Materials:
-
Camphor oxime (1.0 eq)
-
Raney-Nickel (approx. 50% slurry in water)
-
Anhydrous Ethanol
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney-Ni slurry with anhydrous ethanol three times to remove water.
-
Add a solution of camphor oxime in anhydrous ethanol to the vessel containing the activated catalyst.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the recommended pressure (e.g., 50-100 psi).
-
Heat the mixture to 50-70 °C and agitate vigorously.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Caution: Vent the apparatus carefully and purge with nitrogen. The catalyst is pyrophoric.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Do not allow the catalyst pad to dry.
-
Concentrate the filtrate under reduced pressure to yield the crude amine. Purification can be achieved by distillation under reduced pressure or by acid-base extraction to isolate the amine from any unreacted oxime or borneol byproducts.
Application as a Chiral Auxiliary: Asymmetric α-Alkylation
A primary application of this amine is as a recoverable chiral auxiliary. By forming a chiral imine with a prochiral ketone, one face of the corresponding enolate is effectively blocked by the bulky camphor scaffold, directing an incoming electrophile to the opposite face with high diastereoselectivity.
Caption: General workflow for an asymmetric alkylation using the amine as a chiral auxiliary.
Protocol 3.1: Asymmetric Alkylation of Cyclohexanone
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Titanium(IV) chloride (TiCl₄) (0.6 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Toluene
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Aqueous Acetic Acid (1 M)
Procedure:
-
Imine Formation: To a solution of the chiral amine and cyclohexanone in anhydrous toluene at 0 °C under argon, add triethylamine followed by the dropwise addition of TiCl₄. Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Enolate Formation: Cool the resulting imine solution to -78 °C. Add LDA solution dropwise and stir for 1 hour to ensure complete deprotonation.
-
Alkylation: Add benzyl bromide dropwise to the enolate solution at -78 °C. Stir for 3-5 hours, allowing the reaction to proceed.
-
Workup & Hydrolysis: Quench the reaction by adding 1 M aqueous acetic acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Recovery: The crude product contains the chiral (R)-2-benzylcyclohexanone and the amine auxiliary. Purify the chiral ketone via column chromatography. The amine auxiliary can be recovered from the aqueous acidic layer by basifying with NaOH and extracting with ether.
Derivatization into Advanced Ligands
The true power of this compound lies in its role as a scaffold. The primary amine is a versatile functional handle for constructing a library of more complex bidentate or tridentate ligands for transition metal catalysis.
Caption: Key derivatization pathways for developing advanced ligands.
-
Schiff Base Ligands: Simple condensation with chiral or achiral aldehydes (e.g., salicylaldehyde derivatives) yields N,O-bidentate ligands suitable for copper or titanium catalysis.
-
Phosphinamine (P,N) Ligands: Reaction with a phosphine source, such as 2-(diphenylphosphino)benzaldehyde followed by reduction, or direct reaction with chlorodiphenylphosphine, produces powerful P,N ligands. These are highly effective in palladium, rhodium, and iridium-catalyzed reactions like asymmetric allylic alkylation and hydrogenation.[4]
-
Thiourea Ligands: Treatment with an isothiocyanate generates chiral thioureas. These can act as bifunctional organocatalysts, activating electrophiles through hydrogen bonding while the camphor backbone provides steric shielding.[3]
Model Application Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol describes the use of a P,N ligand, prepared in situ from the title amine, in the benchmark AAA reaction.
Materials:
-
This compound (0.025 eq)
-
2-(Diphenylphosphino)benzaldehyde (0.025 eq)
-
[Pd(allyl)Cl]₂ (0.01 eq)
-
rac-1,3-Diphenylallyl acetate (1.0 eq)
-
Dimethyl malonate (1.2 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.3 eq)
-
Potassium acetate (KOAc) (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Ligand Formation (in situ): In a flame-dried Schlenk flask under argon, dissolve the chiral amine and 2-(diphenylphosphino)benzaldehyde in anhydrous DCM. Stir for 30 minutes at room temperature to form the corresponding phosphine-imine.
-
Catalyst Activation: Add the palladium precursor [Pd(allyl)Cl]₂ to the ligand solution and stir for another 30 minutes.
-
Reaction Setup: In a separate flask, dissolve the racemic allyl acetate, dimethyl malonate, BSA, and KOAc in DCM.
-
Catalysis: Transfer the substrate solution to the catalyst solution via cannula. Stir the reaction at room temperature and monitor by TLC or GC.
-
Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data for Camphor-Derived Ligands in AAA: The performance of chiral ligands is highly substrate-dependent. However, well-designed camphor-derived P,N ligands are known to achieve excellent results in this transformation.
| Substrate | Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| rac-1,3-Diphenylallyl acetate | Dimethyl Malonate | 1.0 - 2.0 | >95 | >98 |
| rac-1,3-Dimethylallyl acetate | Dimethyl Malonate | 1.0 - 2.0 | >90 | 90-95 |
(Note: Data is representative of high-performing camphor-derived P,N systems and serves as a benchmark for optimization.)
References
A complete list of references cited in this document is provided below.
References
-
Mciteka, L. P., Lobb, K. A., & Kaye, P. T. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(5), 151-163. [Link]
-
Ričko, S., Požgan, F., Štefane, B., Svete, J., Golobič, A., & Grošelj, U. (2020). Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts. Molecules, 25(21), 5099. [Link]
-
Yang, T. K., Chen, R. Y., Lee, D. S., Peng, W. S., Jiang, Y. Z., Mi, A. Q., & Jong, T. T. (1994). Application of New Camphor-Derived Mercapto Chiral Auxiliaries to the Synthesis of Optically Active Primary Amines. The Journal of Organic Chemistry, 59(4), 914-920. [Link]
-
Xia, Y., Liu, H., & Dai, X. (2013). Synthesis of a Camphor-Derived Auxiliary and the Application to the Asymmetric Darzens Reaction. Journal of Chemical Research, 37(9), 531-533. [Link]
-
Ričko, S., et al. (2021). Synthesis of camphor-derived endo- 7a,b and exo-quaternary ammonium salts 8a. ResearchGate. [Link]
-
Grošelj, U., et al. (2020). Synthesis and Structural Characterization of Novel Camphor-derived Amines. ResearchGate. [Link]
-
Grošelj, U., Sevšek, A., Ričko, S., Golobič, A., Svete, J., & Stanovnik, B. (2012). Synthesis and structural characterization of novel camphor-derived amines. Chirality, 24(10), 778-88. [Link]
-
Shokova, E. A., & Kovalev, V. V. (2017). Camphor and its derivatives. Unusual transformations and biological activity. ResearchGate. [Link]
-
Dierkes, P., Ramdeehul, S., Togni, A., & Kamer, P. C. J. (1998). Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 37(22), 3116-3118. [Link]
-
Kuranov, S. O., Fomin, M. K., & Salakhutdinov, N. F. (2023). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Molbank, 2023(2), M1617. [Link]
-
Singh, J. (2013). Synthesis of camphor derived ligands for applications in asymmetric catalysis. CORE. [Link]
-
Nielsen, M., Hammershøj, P., Halskov, K. S., & Jørgensen, K. A. (2016). Influence of Achiral Phosphine Ligands on a Synergistic Organo- and Palladium-Catalyzed Asymmetric Allylic Alkylation. Chemistry, 22(30), 10463-10469. [Link]
-
Cativiela, C., et al. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Organic Syntheses, 95, 192-204. [Link]
-
Li, X., et al. (2024). Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis. Nature Communications, 15, 939. [Link]
-
Chen, M., et al. (2006). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. ResearchGate. [Link]
-
Company, R., & Connon, S. J. (2022). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Catalysts, 12(8), 910. [Link]
-
Liu, K., & Guo, H. (2010). Asymmetric catalytic N-phosphonyl imine chemistry: the use of primary free amino acids and Et2AlCN for asymmetric catalytic Strecker reaction. The Journal of Organic Chemistry, 75(15), 5144-50. [Link]
-
Kaib, P. S. J., & List, B. (2016). Catalytic Asymmetric (ene–endo)‑Carbonyl–Ene Type Cyclizations. Journal of the American Chemical Society, 138(1), 76-79. [Link]
-
Podlech, J., & Linder, M. R. (2002). Synthesis of chiral organotin reagents: synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor. X-Ray crystal structures of (dimethyl)[(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]tin chloride and methyl(phenyl)bis[(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]stannane. Journal of the Chemical Society, Perkin Transactions 1, (11), 1389-1397. [Link]
-
Black, D. S., et al. (2001). Synthesis of (1R,4S,6R)-5,5,6-trimethyl-2-phosphabicyclo[2.2.2]octane and derivatives. ResearchGate. [Link]
-
Imperial College London. (2021, October 16). Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry [Video]. YouTube. [Link]
Sources
mechanism of chiral recognition by (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
An Application Guide to the Mechanism and Utility of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine in Chiral Recognition
Abstract
Chirality is a fundamental property in chemistry and pharmacology, where enantiomers of a molecule can exhibit profoundly different biological activities. The ability to distinguish between these mirror-image isomers is therefore critical in drug development, asymmetric synthesis, and quality control. This document provides a detailed technical guide on the , a chiral selector derived from the readily available natural product, camphor. We delve into the structural basis of its discriminatory power, rooted in the formation of transient diastereomeric complexes. Furthermore, we present detailed, field-tested protocols for researchers, scientists, and drug development professionals to investigate and apply this molecule's capabilities using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and High-Performance Liquid Chromatography (HPLC).
The Chiral Selector: A Structural Overview
This compound, also known as an endo-2-aminobornane derivative, possesses a unique combination of structural features that make it an effective chiral selector.
-
Rigid Bicyclic Scaffold: The norbornane framework is conformationally rigid. This rigidity ensures that the spatial orientation of its functional groups is well-defined, creating a stable and predictable chiral environment for interaction with other molecules.
-
Defined Stereochemistry: The specific (1R,2S,4S) configuration establishes a distinct three-dimensional landscape. The endo position of the amine group places it on the more sterically hindered face of the bicyclic system.
-
Primary Amine Group: The -NH₂ group is a crucial interaction site, capable of acting as a hydrogen bond donor and a proton acceptor (or becoming a protonated ammonium ion, -NH₃⁺), allowing it to form strong, directed non-covalent bonds with a wide range of analytes.
-
Steric Bulk: The three methyl groups (two geminal at C7 and one at C1) provide significant steric hindrance, which plays a critical role in differentiating how enantiomers can approach and bind to the selector.
The Core Mechanism: Formation of Diastereomeric Complexes
Chiral recognition is not a static process but a dynamic equilibrium involving the formation of short-lived, non-covalent complexes between the chiral selector (the "host") and the enantiomers of the analyte (the "guest"). Since the selector is enantiomerically pure, its interaction with the (R)-enantiomer of the analyte creates the (Host)-(R-Guest) diastereomeric complex, while its interaction with the (S)-enantiomer creates the (Host)-(S-Guest) diastereomeric complex.
These diastereomeric complexes have different physical properties, including different energies of formation and stability. This energy difference is the basis for chiral recognition. The discrimination arises from a combination of intermolecular forces, often rationalized by the "three-point interaction model." For this compound, these interactions are:
-
Primary Hydrogen Bonding: The amine group can form a strong hydrogen bond with a complementary functional group on the analyte, such as a hydroxyl, carbonyl, or carboxylate group. This often serves as the primary anchoring point.
-
Steric Repulsion: One of the substituents on the analyte's chiral center will experience a significant steric clash with the bulky trimethylnorbornane skeleton. The "fit" is better for one enantiomer, where the bulkiest group is oriented away from the selector's frame, while the other enantiomer suffers a destabilizing steric penalty.
-
Secondary Interactions: Additional forces, such as van der Waals interactions or dipole-dipole forces between other parts of the selector and the analyte, provide the third dimension of discrimination, stabilizing one diastereomeric complex over the other.
The enantiomer that can maximize attractive interactions while minimizing repulsive steric clashes will form the more stable, lower-energy complex, leading to its preferential binding.
Caption: Logical flow of chiral recognition.
Experimental Protocols and Applications
The chiral recognition capabilities of this compound can be harnessed and studied through several powerful analytical techniques.
Protocol 1: Chiral Recognition Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a premier technique for studying chiral recognition in solution.[1][2] By using the amine as a Chiral Solvating Agent (CSA), it is possible to induce chemical shift differences between the signals of the two enantiomers of an analyte.
-
Objective: To visualize chiral discrimination and quantify the enantiomeric excess (ee) of a chiral analyte.
-
Principle: In an achiral solvent, enantiomers are indistinguishable by NMR, giving identical spectra.[3] Adding the enantiopure amine creates two different diastereomeric complexes in solution, which are no longer mirror images. This breaks the magnetic equivalence of the nuclei in the analyte's enantiomers, often leading to the splitting of a key signal into two, one for each enantiomer. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio.[4]
Step-by-Step Methodology:
-
Materials:
-
This compound (CSA)
-
Racemic or enantioenriched analyte (e.g., a chiral alcohol or carboxylic acid)
-
Anhydrous deuterated solvent (e.g., CDCl₃, Benzene-d₆)
-
High-precision NMR tubes
-
-
Sample Preparation (Titration):
-
Prepare a stock solution of the analyte in the chosen deuterated solvent at a known concentration (e.g., 10 mM).
-
Transfer a precise volume (e.g., 0.5 mL) of this solution to an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the analyte alone.
-
Prepare a stock solution of the CSA at a higher concentration (e.g., 100 mM).
-
Perform a stepwise titration by adding small aliquots of the CSA stock solution (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 molar equivalents) to the NMR tube, acquiring a spectrum after each addition.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz is recommended) for better signal dispersion.
-
Acquire ¹H NMR spectra with sufficient resolution and signal-to-noise. Ensure a proper relaxation delay (d1) for accurate quantification.
-
-
Data Analysis:
-
Identify a well-resolved proton signal in the analyte's spectrum that is sensitive to the chiral environment (often a proton near the stereocenter).
-
Observe the splitting of this signal into two distinct peaks upon addition of the CSA.
-
Integrate the two peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
-
Causality Behind Choices:
-
Solvent: A non-polar, aprotic solvent like CDCl₃ is chosen to promote the crucial hydrogen bonding between the selector and analyte, which might be disrupted by competitive polar or protic solvents.
-
Titration: A titration is essential because the magnitude of the chemical shift difference (ΔΔδ) is dependent on the concentration and binding affinity of the diastereomeric complexes. The titration helps identify the optimal CSA-to-analyte ratio for maximum peak separation.
-
Caption: Workflow for NMR titration experiment.
Protocol 2: Structural Elucidation by X-ray Co-crystallography
X-ray crystallography provides unambiguous, high-resolution structural data, allowing for the direct visualization of the intermolecular interactions responsible for chiral recognition in the solid state.[5][6]
-
Objective: To determine the three-dimensional structure of a diastereomeric complex formed between the amine and a single enantiomer of an analyte.
-
Principle: By forming a salt between the basic amine selector and an acidic chiral analyte (e.g., (R)-mandelic acid), the strong ionic interaction often promotes the formation of well-ordered, single crystals suitable for X-ray diffraction analysis.[7] The resulting electron density map reveals the precise positioning of every atom, the conformation of the molecules, and the exact nature of the hydrogen bonds and steric contacts.[8]
Step-by-Step Methodology:
-
Materials:
-
This compound
-
An enantiomerically pure chiral acid (e.g., (R)- or (S)-ibuprofen)
-
A range of high-purity crystallization solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate)
-
-
Salt Formation & Crystallization:
-
Dissolve equimolar amounts of the amine and the chiral acid in a minimal amount of a suitable solvent (e.g., hot methanol).
-
Stir the solution for a short period to ensure complete salt formation.
-
Filter the solution to remove any particulate matter.
-
Set up crystallization trials. The most common method is slow evaporation: leave the vial partially covered in a vibration-free environment. Other methods include vapor diffusion and cooling.
-
Monitor for the formation of single, well-defined crystals over several days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in the cold stream (typically 100 K) of an X-ray diffractometer.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the crystal structure using direct methods or other algorithms to obtain an initial model.
-
Refine the structural model against the experimental data to yield the final, accurate 3D structure. Analyze the intermolecular interactions.
-
-
Causality Behind Choices:
-
Salt Formation: Covalent bonds are too strong for reversible recognition, while weaker interactions may not be sufficient to drive crystallization. The formation of a salt provides a strong, directional ionic bond that locks the two chiral components together, significantly increasing the likelihood of obtaining high-quality crystals compared to trying to co-crystallize through weaker hydrogen bonds alone.[9]
-
Caption: Workflow for X-ray co-crystallography.
Protocol 3: Enantiomeric Separation using Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful practical application that uses the principles of chiral recognition to physically separate enantiomers from a racemic mixture.[10]
-
Objective: To develop an analytical method for separating the enantiomers of a racemic analyte using the amine as a chiral selector.
-
Principle: The separation is based on the differential partitioning of the analyte enantiomers between the mobile phase and the stationary phase. By incorporating the chiral amine into the system, we create a chiral environment. The enantiomer that interacts more strongly with the selector will be retained longer, resulting in a later elution time and achieving separation.[11] This can be done by using the amine as a Chiral Mobile Phase Additive (CMPA).[12]
Step-by-Step Methodology (CMPA approach):
-
Materials:
-
This compound (CMPA)
-
A counter-ion (e.g., acetic acid or trifluoroacetic acid)
-
Racemic analyte (e.g., a chiral drug with an acidic functional group)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
A standard achiral HPLC column (e.g., C18 reversed-phase)
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the organic solvent and aqueous buffer in a chosen ratio (e.g., 60:40 acetonitrile:water).
-
Add a specific concentration of the chiral amine to the mobile phase (e.g., 5-10 mM).
-
Add a counter-ion in a slightly higher concentration to ensure the amine is protonated (e.g., 10-15 mM acetic acid).
-
Filter and degas the mobile phase thoroughly.
-
-
HPLC System Setup:
-
Install the C18 column and equilibrate it with the chiral mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).
-
Set the detector wavelength appropriate for the analyte.
-
-
Analysis:
-
Dissolve the racemic analyte in the mobile phase.
-
Inject the sample onto the column.
-
Record the chromatogram. Two separate peaks should be observed for the two enantiomers.
-
Optimize the separation by adjusting the concentration of the CMPA, the counter-ion, the mobile phase composition, and the temperature.
-
-
Causality Behind Choices:
-
CMPA with Achiral Column: This approach is versatile and cost-effective as it avoids the need to synthesize and pack a dedicated Chiral Stationary Phase (CSP). The chiral recognition occurs through transient diastereomeric complexes formed in the mobile phase and their differential interaction with the simple C18 stationary phase.
-
Counter-ion: For an acidic analyte, the amine selector must be protonated (-NH₃⁺) to form a strong ion-pair interaction. The acidic counter-ion ensures this protonation, creating a consistent and effective chiral selector in the mobile phase.
-
Summary of Techniques
| Technique | Primary Output | Key Advantage | Limitations |
| NMR Spectroscopy | 1D/2D spectra showing chemical shift differences (ΔΔδ) between enantiomers. | Provides quantitative enantiomeric ratio in solution; allows for mechanistic studies of binding. | Requires relatively high sample concentration; peak overlap can be an issue. |
| X-ray Crystallography | 3D electron density map providing precise atomic coordinates. | Unambiguous and definitive determination of absolute configuration and binding interactions.[8] | Requires a high-quality single crystal, which can be difficult to obtain.[9] |
| Chiral HPLC | Chromatogram showing baseline separation of enantiomer peaks. | Excellent for both analytical quantification and preparative separation of enantiomers. | Method development can be time-consuming; provides less direct mechanistic insight. |
Conclusion
This compound is a powerful and accessible tool in the field of stereochemistry. Its efficacy as a chiral selector stems from its rigid, well-defined three-dimensional structure, which combines a primary interaction site (the amine group) with significant steric bulk to create a highly discriminating chiral environment. Through the formation of transient diastereomeric complexes with unequal stabilities, this molecule enables the differentiation and analysis of enantiomers. The protocols detailed herein for NMR spectroscopy, X-ray crystallography, and chiral HPLC provide a robust framework for researchers to explore this mechanism and apply it to solve practical challenges in pharmaceutical and chemical analysis.
References
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. [Link]
-
Chiral selectors. Chiralpedia. [Link]
-
Chiral selector: Significance and symbolism. Semantic Scholar. [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Semantic Scholar. [Link]
-
14.3: Chiral Chromatography. Chemistry LibreTexts. [Link]
-
Chiral discrimination in nuclear magnetic resonance spectroscopy. PubMed. [Link]
-
Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. PubMed Central. [Link]
-
Enantiospecificity in NMR enabled by chirality-induced spin selectivity. PMC. [Link]
-
X-ray crystallography and chirality: understanding the limitations. ResearchGate. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chiral selector: Significance and symbolism [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
Welcome to the technical support center for the synthesis of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, also known as endo-(1R)-bornylamine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. As a key chiral auxiliary and synthetic intermediate, achieving an efficient and stereoselective synthesis of this compound is critical.
This document provides in-depth, field-proven insights into the common synthetic routes, a comprehensive troubleshooting guide in a question-and-answer format, and detailed experimental protocols.
Overview of Synthetic Strategies
The primary precursor for synthesizing this compound is the readily available natural product, (1R)-(+)-camphor. The transformation from a ketone to the target endo-amine involves the formation of a C-N bond and a reduction, with careful control of stereochemistry being paramount. The main strategies employed are:
-
The Leuckart Reaction: A classic method involving the reductive amination of camphor using ammonium formate or formamide at high temperatures.[1][2]
-
Two-Step Oxime Formation and Reduction: Camphor is first converted to camphor oxime, which is subsequently reduced to the amine.
-
Direct Reductive Amination: A more modern approach where the ketone reacts with an ammonia source in the presence of a reducing agent to form the amine in one pot.[3]
The choice of method depends on available reagents, equipment, scale, and desired purity. Each pathway presents unique challenges and opportunities for optimization.
Caption: Main synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a practical, question-and-answer format.
Low Reaction Yield
Question: My overall yield is consistently below 40%. What are the most common factors I should investigate?
Answer: Low yield is a multifaceted problem that can stem from incomplete reactions, competing side reactions, or losses during workup and purification. The root cause often depends on your chosen synthetic route.
1. For the Leuckart Reaction:
-
Insufficient Temperature: This reaction requires significant thermal energy. For sterically hindered ketones like camphor, temperatures of 160-190°C are typical, and may need to be pushed as high as 230°C to drive the reaction to completion.[4][5]
-
Reagent Degradation: Ammonium formate and formamide can decompose over time, especially if improperly stored. Use fresh, high-purity reagents.[4]
-
Formation of Resinous Byproducts: At high temperatures, camphor can undergo side reactions leading to polymeric or resinous materials, which trap the product and complicate purification.[1][4] This is often exacerbated by the presence of water. Ensure you are using anhydrous conditions where possible.
2. For Oxime Reduction:
-
Incomplete Oxime Formation: The initial oximation step should be driven to completion. Monitor by TLC or GC to ensure all camphor has been consumed before proceeding.
-
Over-reduction or N-O Bond Cleavage: A significant challenge in oxime reduction is preventing the cleavage of the N-O bond, which can lead to imines and subsequently primary amine side products.[6][7] The choice of reducing agent is critical. While strong reagents like LiAlH₄ can be effective, they may also promote side reactions. Milder, more chemoselective conditions are often preferred.
3. For Direct Reductive Amination:
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the ketone, ammonia source, and the imine intermediate may not favor the imine. This can be influenced by pH and the effective removal of water.
-
Incorrect Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this, as it is mild and effective under slightly acidic conditions that favor iminium formation.[3][8] In contrast, sodium borohydride (NaBH₄) is more reactive towards the ketone and less effective for reductive aminations unless the imine is pre-formed.[3][9]
Caption: Troubleshooting workflow for low reaction yield.
Poor Stereoselectivity
Question: My product is a mixture of endo- and exo-amines. How can I increase the selectivity for the desired (1R,2S,4S)-endo isomer?
Answer: This is a crucial and common challenge. The stereochemical outcome is determined by the direction of nucleophilic attack on the camphor or its imine intermediate.
-
Understanding the Steric Hindrance: The bicyclo[2.2.1]heptane system of camphor is sterically hindered. The top (exo) face is shielded by the C7 gem-dimethyl bridge.[9][10] Consequently, nucleophilic attack preferentially occurs from the less hindered bottom (endo) face.
-
Attack on the Ketone: In the reduction of camphor to an alcohol, endo attack by a hydride reagent leads to the exo alcohol, isoborneol, as the major product.[9][10]
-
Implication for Amination: In reductive amination, the stereochemistry is set during the reduction of the C=N double bond of the intermediate iminium ion. The same steric factors apply. The hydride will preferentially attack from the less-hindered endo face, which places the newly formed C-H bond in the exo position and the amino group in the desired endo position.
To improve selectivity:
-
Bulky Reagents: Using a bulkier reducing agent can sometimes enhance selectivity by further discouraging attack from the already-hindered exo face.
-
Temperature Control: Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lowest activation energy, which is typically the one leading to the thermodynamically preferred product via the least hindered pathway.
Product Purification
Question: I'm having difficulty purifying the final amine from byproducts and unreacted starting material. What's an effective purification strategy?
Answer: Purifying bornylamine can be straightforward if you leverage its basicity.
-
Acid-Base Extraction: This is the most powerful technique.
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities (like unreacted camphor, borneol, or resinous materials) in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (e.g., with 2M NaOH) to deprotonate the amine salt, which will precipitate or can be extracted back into a fresh organic layer.
-
Dry the final organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
-
Distillation or Sublimation: Bornylamine is a solid with a melting point of 160-163°C.[11] It can be purified by vacuum distillation or sublimation, which is effective at removing non-volatile or highly volatile impurities.
-
Solid-Phase Extraction (SPE): For smaller scale or parallel synthesis, SPE using a strong cation exchange (SCX) cartridge is highly efficient. The basic amine is retained on the acidic column while neutral impurities are washed away. The pure amine is then eluted with a basic solution (e.g., ammonia in methanol).[12]
Comparative Analysis of Synthetic Routes
| Method | Typical Yield | Advantages | Disadvantages & Common Issues |
| Leuckart Reaction | 55-65%[1] | One-pot reaction; uses inexpensive reagents. | Requires very high temperatures (160-230°C); formation of resinous byproducts; often produces an N-formyl intermediate requiring a separate hydrolysis step.[4][5] |
| Oxime Reduction | 60-70% (variable) | Avoids extremely high temperatures. | Two-step process; oximes can be difficult to reduce chemoselectively; risk of N-O bond cleavage leading to side products.[6][7] |
| Direct Reductive Amination | >80% (optimized) | High yields and selectivity possible; milder conditions; one-pot procedure. | Requires more specialized reducing agents (e.g., NaBH(OAc)₃); sensitive to pH and reaction conditions.[3][8] |
Optimized Experimental Protocols
Protocol 1: Leuckart Reaction & Hydrolysis
This protocol is based on the classical method, with considerations for yield optimization.
Step 1: N-Formylation of (1R)-(+)-Camphor
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, combine (1R)-(+)-camphor (1.0 eq) and ammonium formate (3.0-4.0 eq).
-
Heat the mixture with stirring in an oil bath to 180-190°C. The mixture will become a melt and evolve ammonia and carbon dioxide.
-
Maintain the temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ether, and analyzing by TLC or GC to check for the disappearance of camphor.
-
Once the reaction is complete, cool the mixture to room temperature. The crude product will solidify.
Step 2: Hydrolysis of N-formylbornylamine
-
To the crude product from Step 1, add a 10% aqueous solution of sodium hydroxide (sufficient to dissolve the solid and ensure a basic pH).
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the formamide.
-
Cool the mixture to room temperature. The product, (1R,2S,4S)-bornylamine, will likely separate as a solid or an oil.
-
Extract the mixture three times with diethyl ether.
-
Proceed with the Acid-Base Extraction purification protocol described in the troubleshooting section to isolate the pure amine.
Protocol 2: Direct Reductive Amination using NaBH(OAc)₃
This modern protocol offers higher yields under milder conditions.
-
To a solution of (1R)-(+)-camphor (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane or THF, add ammonium acetate (10 eq).[3]
-
Stir the suspension at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes. The reaction is often slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers and proceed with the Acid-Base Extraction purification protocol to isolate the pure amine.
References
- Reduction of Camphor. (n.d.). Chemistry 212 Laboratory, Revised 8-08.
- Moore, M. L. (1942). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- Ingersoll, A. W., Brown, J. H., Kim, C. K., Beauchamp, W. D., & Jennings, G. (1936). The Leuckart Reaction. Journal of the American Chemical Society, 58(9), 1808-1811.
- BenchChem. (2025). Technical Support Center: Synthesis of (R)-bornylamine Derivatives. BenchChem.
-
Leuckart reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Reduction of Camphor to Borneol using Sodium Borohydride. (n.d.). CDN.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Shcherbakov, D. N., et al. (2023). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Molbank, 2023(3), M1617.
- Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683.
-
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. (n.d.). Sciforum. Available from: [Link]
Sources
- 1. erowid.org [erowid.org]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride [mdpi.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. cerritos.edu [cerritos.edu]
- 11. (R)-(+)-Bornylamine 97 32511-34-5 [sigmaaldrich.com]
- 12. sciforum.net [sciforum.net]
Technical Support Center: Resolution of Amines with (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
Welcome to the technical support center for the chiral resolution of amines utilizing (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, a derivative of camphor. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies and frequently asked questions to ensure the success of your resolution experiments.
Introduction to the Resolving Agent
This compound, derived from naturally occurring camphor, is a valuable chiral resolving agent. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement, which is crucial for effective discrimination between enantiomers of racemic amines through the formation of diastereomeric salts.[1][2][3] The success of this classical resolution technique hinges on the differential solubility of these diastereomeric salts, allowing for their separation by fractional crystallization.[4][5][6][7][8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the resolution process.
Question 1: I am not getting any crystal formation after reacting my racemic amine with this compound.
Answer:
Failure of diastereomeric salts to crystallize is a common issue and can stem from several factors related to solubility and supersaturation.
Causality and Remediation:
-
Solvent Selection is Critical: The chosen solvent may be too effective at dissolving the diastereomeric salt, thus preventing the solution from reaching the necessary supersaturation for crystallization to occur.[5] Conversely, if the salt is entirely insoluble, it will precipitate as an amorphous solid rather than forming well-defined crystals. A systematic solvent screening is highly recommended.[5][9]
-
Insufficient Supersaturation: Your solution may not be adequately supersaturated. This can be addressed by carefully concentrating the solution, further cooling, or by the addition of an anti-solvent (a solvent in which the diastereomeric salt is less soluble).
-
Presence of Impurities: Impurities can act as inhibitors to both nucleation and crystal growth.[5] It is imperative to ensure the high purity of both your racemic amine and the resolving agent.
-
Temperature Control: The crystallization temperature is a crucial parameter. Some systems benefit from slow, controlled cooling to encourage the growth of larger crystals over spontaneous, rapid nucleation.[5]
Experimental Protocol: Solvent Screening
-
Small-Scale Tests: In separate small vials, dissolve a small, precise amount of your racemic amine and a stoichiometric equivalent of this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Observation: Observe the vials at room temperature and under cooling (e.g., 0-4 °C) for the formation of crystalline precipitate.
-
Evaluation: The ideal solvent system will be one in which the diastereomeric salt has moderate solubility at an elevated temperature and low solubility at a reduced temperature.
Question 2: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my crystallized salt is low.
Answer:
Low diastereomeric or enantiomeric excess is typically a result of the co-precipitation of the more soluble diastereomer.[9]
Causality and Remediation:
-
Re-evaluate the Solvent System: The solubility difference between the two diastereomers in your current solvent may be insufficient. Experimenting with different solvents or solvent mixtures can enhance the selectivity of the crystallization.[9]
-
Optimize the Stoichiometry: While a 1:1 molar ratio of racemic amine to resolving agent is a common starting point, varying this ratio can sometimes improve the resolution efficiency.
-
Recrystallization: A low d.e. can often be improved by one or more recrystallization steps. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to recrystallize. This process enriches the less soluble diastereomer.
-
Seeding: The introduction of seed crystals of the desired pure diastereomer at the point of supersaturation can guide the crystallization process, promoting the growth of the desired crystals and improving purity.[5]
Workflow for Improving Diastereomeric Excess
Caption: Workflow for improving diastereomeric excess through recrystallization.
Question 3: My crystals are of poor quality (e.g., small needles, agglomerated), making them difficult to handle.
Answer:
Poor crystal morphology can impede efficient filtration and washing, and may lead to the inclusion of impurities.
Causality and Remediation:
-
Control the Cooling Rate: A slower cooling rate generally promotes the growth of larger, more well-defined crystals.[5] Rapid cooling often leads to the formation of small, less pure crystals.
-
Agitation: The rate of stirring can influence crystal size and shape. Optimize the agitation to maintain homogeneity without causing excessive secondary nucleation (the formation of new crystals from existing ones) or crystal breakage.
-
Solvent Impact: The solvent system has a significant effect on crystal habit. Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more robust crystals.[5]
Question 4: How do I efficiently recover the resolved amine from the diastereomeric salt?
Answer:
Liberating the enantiomerically enriched amine from the purified diastereomeric salt is a critical final step.
Causality and Remediation:
The diastereomeric salt is held together by an acid-base interaction. To recover the free amine, this interaction must be disrupted by treatment with a base.[4]
Experimental Protocol: Liberation of the Free Amine
-
Dissolution: Dissolve the dried, purified diastereomeric salt in water.
-
Basification: While stirring, add a base (e.g., 2 M NaOH solution) dropwise until the solution is basic (pH > 10). This will neutralize the resolving agent and liberate the free amine.[4]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane) multiple times (typically three).[4]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of chiral resolution using diastereomeric salt formation?
A: The fundamental principle is the reaction of a racemic mixture of a chiral compound (in this case, an amine) with an enantiomerically pure resolving agent.[6][8] This reaction forms a mixture of two diastereomeric salts.[4][10] Diastereomers have different physical properties, including solubility.[6][7][8] This difference in solubility allows for the separation of the two diastereomers through fractional crystallization.[4][5]
Caption: Principle of chiral resolution via diastereomeric salt formation.
Q2: How much resolving agent should I use?
A: A common starting point is to use a 1:1 molar ratio of the racemic amine to the chiral resolving agent. However, in some cases, using a sub-stoichiometric amount of the resolving agent can be advantageous. The optimal ratio may need to be determined empirically for your specific amine.
Q3: Can I recover the other enantiomer from the mother liquor?
A: Yes, the mother liquor, which is enriched in the more soluble diastereomer, can be processed to recover the other enantiomer.[4] This typically involves evaporating the solvent, liberating the amine with a base as described above, and then potentially using the opposite enantiomer of a different resolving agent to purify it.
Q4: What analytical techniques can I use to determine the enantiomeric excess of my resolved amine?
A: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[11] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Resolving Agent Stoichiometry | 0.5 - 1.0 equivalents (relative to racemic amine) | The optimal ratio should be determined experimentally. |
| Typical Yield of Resolved Enantiomer | < 50% (per crystallization) | The theoretical maximum yield for a single enantiomer from a racemic mixture is 50%.[7] |
| pH for Amine Liberation | > 10 | Ensures complete neutralization of the resolving agent and liberation of the free amine.[4] |
References
- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid - Benchchem.
- Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystalliz
- Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE - Benchchem.
- 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Part 6: Resolution of Enantiomers - Chiralpedia.
- Highly efficient resolution of racemic diethanolamine using (-)
- How to separate two diastereomeric amines? - Chemistry Stack Exchange.
- Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric - Indian Academy of Sciences.
- Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chrom
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common purification challenges and achieve high purity and enantiomeric excess for this valuable chiral amine.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product has low purity after synthesis. How do I select the most effective primary purification technique?
A1: Selecting the right purification strategy is critical and depends on the nature of the impurities, the physical state of your crude product, and its thermal stability. A logical, step-wise approach prevents yield loss and ensures efficiency. The primary methods for this amine are vacuum distillation, diastereomeric salt recrystallization, and column chromatography.
Root Cause Analysis:
-
Volatile Impurities: Starting materials or low-boiling point byproducts.
-
Non-Volatile Impurities: High molecular weight byproducts, reaction salts, or residual catalysts.
-
Stereoisomeric Impurities: Other diastereomers or the corresponding enantiomer.
Recommended Approach: The choice of method can be streamlined using a decision-making workflow.
Caption: Decision tree for selecting a primary purification method.
Q2: I attempted to recrystallize the free amine, but it keeps "oiling out" instead of forming crystals. What is happening?
A2: "Oiling out" is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The free base of this compound is a low-melting solid or liquid at room temperature, making it a poor candidate for direct recrystallization.
Causality:
-
Low Melting Point: The compound melts in the hot solvent before it can crystallize upon cooling.
-
High Solubility: The amine is too soluble in the chosen solvent, even at low temperatures, preventing precipitation.
Solution: Convert to a Salt The most robust solution is to convert the amine into a salt, typically with a strong acid.[1] Salts have significantly higher melting points and well-defined crystal lattices, making them ideal for recrystallization.[2] The hydrochloride (HCl) salt is a common and effective choice.[3]
Protocol Snippet:
-
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of HCl (e.g., HCl in isopropanol or gaseous HCl) until precipitation is complete.[2][4]
-
Filter the resulting salt and proceed with recrystallization from a different solvent system (e.g., ethanol/water, acetone).
Q3: My diastereomeric salt recrystallization is yielding a product with poor enantiomeric excess (e.e.). How can I improve the separation?
A3: Diastereomeric salt resolution is powerful but sensitive to conditions. Low e.e. indicates that the two diastereomeric salts have similar solubilities in your chosen system, or that the less soluble salt is not crystallizing out cleanly.
Root Cause Analysis & Optimization Strategies:
| Potential Cause | Scientific Rationale | Recommended Action |
| Suboptimal Solvent | The solubility difference between diastereomers is highly solvent-dependent. A good solvent will maximize this difference. | Screen a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and their aqueous mixtures). The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution.[5] |
| Cooling Rate Too Fast | Rapid cooling promotes kinetic trapping, where the more soluble diastereomer co-precipitates with the desired, less soluble one. | Allow the solution to cool slowly to room temperature, then gradually cool further in an ice bath or refrigerator. Slow crystal growth is key to purity.[6][7] |
| Insufficient Washing | The mother liquor, rich in the more soluble diastereomer, can contaminate the surface of the filtered crystals. | Wash the filtered crystals thoroughly with a small amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving the product.[8][9] |
| Incorrect Stoichiometry | Using a non-stoichiometric amount of the chiral resolving agent can affect the crystallization equilibrium. | Use a precise 0.5 equivalent of the chiral acid for a kinetic resolution of a racemic amine. |
Q4: During vacuum distillation, my product is darkening and the yield is low, suggesting decomposition.
A4: Amines can be susceptible to oxidation and thermal decomposition at elevated temperatures, even under vacuum.[10][11]
Causality & Solutions:
-
Temperature Too High: The boiling point is a function of pressure. If the vacuum is not deep enough, the required temperature may be high enough to cause decomposition.
-
Solution: Use a better vacuum pump to lower the boiling point. A pressure below 1 mmHg is often necessary for high-boiling amines.
-
-
Presence of Oxygen: Trace oxygen can lead to oxidation at high temperatures, often indicated by color change.
-
Solution: Ensure all joints in the distillation apparatus are well-sealed. Introduce a fine stream of nitrogen gas (a "nitrogen bleed") through a long needle into the boiling flask to provide an inert atmosphere.
-
-
Extended Heating Time: Prolonged exposure to high temperatures increases the likelihood of decomposition.
-
Solution: Ensure the heating mantle is appropriately sized and the flask is well-insulated to allow for rapid and efficient distillation. Pre-heating the oil bath can also minimize heating time.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound and its hydrochloride salt?
A1: Precise data for this specific isomer can be sparse, but we can compile properties from closely related structures and supplier specifications.
| Property | (1R,2S,4S)-...-amine (Free Base) | ...-amine Hydrochloride (Salt) |
| Appearance | Colorless liquid to low-melting white solid | White crystalline solid[3] |
| Molecular Weight | ~153.28 g/mol | ~189.72 g/mol [3] |
| Boiling Point | ~195-198 °C (at 760 mmHg) | Decomposes before boiling |
| Melting Point | ~35-40 °C (Varies) | >250 °C (Varies) |
| Solubility | Soluble in most organic solvents (ether, CH₂Cl₂, EtOAc). Sparingly soluble in water. | Soluble in water, methanol. Sparingly soluble in acetone, isopropanol. Insoluble in non-polar solvents like hexanes, ether. |
Note: Properties are representative and should be confirmed experimentally.
Q2: What are the best chiral acids for resolving bornylamine isomers via diastereomeric salt formation?
A2: The choice of resolving agent is crucial for successful separation. The ideal acid should form diastereomeric salts with a significant difference in solubility. For bicyclic amines like this one, common and effective choices include:
-
D-(-)-Tartaric Acid: A classic, cost-effective resolving agent that often provides good separation for amines.[8]
-
L-(+)-Tartaric Acid: The enantiomer, used to isolate the opposite amine enantiomer.
-
D-(-)-Mandelic Acid: Its aromatic structure can enhance crystal packing interactions, sometimes leading to better separation than tartaric acid.[8]
-
(1R)-(-)-Camphor-10-sulfonic acid (CSA): A chiral sulfonic acid that can form robust, crystalline salts.
Q3: I have successfully isolated the purified diastereomeric salt. How do I recover the pure free amine?
A3: This process is called "liberation" or "salt breaking." It involves treating the purified salt with a base to deprotonate the ammonium salt back to the free amine, followed by extraction.
Workflow:
-
Dissolve the Salt: Suspend or dissolve the purified amine salt in water.
-
Basify: Add a strong aqueous base, such as 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), dropwise until the solution is strongly basic (pH > 12).
-
Extract: The free amine will now be insoluble in water. Extract it into an organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Dry and Concentrate: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the pure free amine.
Q4: What are the best analytical methods to confirm the chemical purity and enantiomeric excess (e.e.) of my final product?
A4: A combination of techniques is required for full characterization.
-
Chemical Purity:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can separate volatile impurities and confirm the molecular weight of the product.
-
-
Enantiomeric Purity (e.e.):
-
Chiral HPLC or Chiral GC: These are the gold-standard methods. The amine is passed through a column with a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.[12]
-
NMR with a Chiral Solvating Agent (CSA): A faster method where a chiral agent (like a BINOL derivative) is added to the NMR sample.[13] The CSA forms transient diastereomeric complexes with the amine enantiomers, causing specific proton signals for each enantiomer to appear at slightly different chemical shifts, allowing for integration and e.e. calculation.[13]
-
Section 3: Key Experimental Protocols
Protocol 1: Purification via Diastereomeric Salt Recrystallization
This protocol describes the resolution of racemic endo-bornylamine using D-(-)-tartaric acid as an example.
Materials:
-
Crude amine
-
D-(-)-Tartaric acid
-
Methanol or Ethanol (95%)
-
Diethyl ether
-
Standard glassware for reflux and filtration
Procedure:
-
Salt Formation: Dissolve 10.0 g of crude amine in 100 mL of warm methanol. In a separate flask, dissolve 0.5 equivalents of D-(-)-tartaric acid (4.8 g) in 50 mL of warm methanol.
-
Combine Solutions: Slowly add the tartaric acid solution to the stirring amine solution. A precipitate should begin to form.
-
Dissolution: Gently heat the mixture to reflux until all the solid dissolves, forming a clear solution. If it doesn't fully dissolve, add a minimal amount of additional hot methanol.[7]
-
Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Cover and let it stand undisturbed for 12-24 hours. For maximum yield, subsequently cool the flask in an ice bath for 1-2 hours.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of ice-cold methanol to remove the soluble diastereomer in the mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the purified diastereomeric salt.
-
Purity Check: Check the optical rotation or analyze a small sample (after liberation) for enantiomeric excess. If needed, a second recrystallization can be performed to further enhance purity.
Caption: Workflow for purification by diastereomeric salt recrystallization.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities or those with significantly different boiling points.
Materials:
-
Crude amine (pre-treated to remove salts if necessary)
-
Short-path distillation apparatus
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
-
Cold trap (liquid nitrogen or dry ice/acetone)
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are clean and lightly greased with vacuum grease. Place a stir bar in the boiling flask.
-
Charge the Flask: Add the crude amine to the boiling flask, not exceeding half its volume.
-
Evacuate: Connect the apparatus to the vacuum pump with the cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable, low pressure is achieved (<1 mmHg), begin to gently heat the flask while stirring.
-
Fraction Collection: Collect the distillate that comes over at a stable temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure. Discard any initial, low-boiling forerun.
-
Completion: Stop the distillation when the temperature begins to rise sharply or when only a small, dark residue remains.
-
Shutdown: Turn off the heating and allow the apparatus to cool completely before venting the system to atmospheric pressure. Venting a hot system can cause autoignition of flammable vapors.
References
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]
-
Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
- Google Patents. (n.d.). US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid.
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Retrieved from [Link]
-
PubChem. (n.d.). 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). EP1721889A1 - Process for the preparation of phenethylamine derivatives.
-
NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-oxime, (1R)-. Retrieved from [Link]
-
Khan Academy. (n.d.). Distillation. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]
-
NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). (1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime. Retrieved from [Link]
-
PubChem. (n.d.). (2S,4R)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol. Retrieved from [Link]
-
Organic Syntheses. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021). Recrystallization of racemic phenylalanine, some observations and questions. Retrieved from [Link]
-
NIH. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine hydrochloride | C10H20ClN | CID 458423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral Resolutions with (1R,2S,4S)-1,7,7-Trimethylnorbornan-2-amine
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and practical protocols for the chiral resolution of acidic compounds, specifically focusing on challenges that can lead to low enantiomeric excess when using the chiral resolving agent (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine.
Foundational Principles: Understanding the Diastereomeric Salt Resolution
Chiral resolution via diastereomeric salt formation is a classical and powerful technique for separating enantiomers.[1] The process hinges on the reaction of a racemic acid with an enantiomerically pure chiral base, such as this compound, to form a pair of diastereomeric salts. Unlike the original enantiomers, which share identical physical properties, these diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.[1]
The success of this technique is governed by several critical factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants. A thorough understanding of these parameters is essential for troubleshooting and optimizing your resolution.
Troubleshooting Guide: Addressing Low Enantiomeric Excess
This section is structured in a question-and-answer format to directly address common issues encountered during the resolution process.
Q1: My diastereomeric salt isn't precipitating, or the yield is very low. What should I do?
This is a frequent challenge and typically points to issues with the solubility of the diastereomeric salts in your chosen solvent system.
-
Underlying Cause: The diastereomeric salts may be too soluble in the selected solvent. For crystallization to occur, the solution must be supersaturated with the less soluble diastereomeric salt.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is paramount. A systematic screening of a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and their mixtures with water) is the most effective approach. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Solvent Volume Reduction: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts, thereby inducing supersaturation.
-
Anti-Solvent Addition: Introduce an "anti-solvent" — a solvent in which the diastereomeric salts are poorly soluble but which is miscible with your primary solvent. This will reduce the overall solubility and promote crystallization. Common anti-solvents include non-polar hydrocarbons like hexanes or heptane when using a more polar primary solvent.
-
Temperature Reduction: If the solubility of the salts is temperature-dependent, slowly cooling the solution can induce crystallization. Avoid rapid cooling, as this can lead to the formation of small, impure crystals or "oiling out."
-
Q2: I've isolated a crystalline product, but the enantiomeric excess (e.e.) is low. What are the likely causes?
Low enantiomeric excess in the crystalline product indicates that the less soluble diastereomeric salt is not precipitating with high selectivity.
-
Underlying Causes:
-
Co-precipitation: The more soluble diastereomeric salt may be precipitating along with the desired less soluble salt. This can happen if the solution is too concentrated or cooled too quickly.
-
Insufficient Solubility Difference: The intrinsic solubility difference between the two diastereomeric salts in the chosen solvent may be too small for effective separation.
-
Formation of a Racemic Mixture Crystal: In some cases, the two diastereomers can co-crystallize in a 1:1 ratio, forming a racemic compound crystal lattice.
-
-
Troubleshooting Steps:
-
Recrystallization: The most straightforward approach to improving enantiomeric excess is to recrystallize the isolated diastereomeric salt. This process can be repeated until a satisfactory level of purity is achieved.
-
Solvent System Optimization: Revisit your solvent screening. Even small changes in the solvent composition can significantly impact the solubility difference between the diastereomers. Consider using solvent mixtures to fine-tune the polarity.
-
Temperature Profile Optimization: Experiment with different crystallization temperatures and cooling rates. A slower, more controlled cooling profile often leads to the formation of larger, purer crystals. Maintaining the crystallization at a specific temperature for an extended period can also improve selectivity.
-
Stoichiometry Adjustment: The molar ratio of the racemic acid to the resolving agent can influence the outcome. While a 1:1 ratio is a good starting point, exploring slight excesses or even sub-stoichiometric amounts of the resolving agent can sometimes improve the resolution efficiency.
-
Seeding: If you have a small amount of the pure, desired diastereomeric salt, you can "seed" the supersaturated solution. This provides a template for crystallization and can significantly improve the enantiomeric excess of the product.
-
Q3: My reaction mixture has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This is often a result of the solution being too supersaturated or the temperature being too high.
-
Troubleshooting Steps:
-
Solvent Addition: Add a small amount of the primary solvent to dissolve the oil and then attempt to induce crystallization more slowly through controlled cooling or anti-solvent addition.
-
Temperature Reduction: If the oiling out occurred at an elevated temperature, allow the mixture to cool slowly to room temperature or below.
-
Solvent System Change: Oiling out can be an indication that the chosen solvent is not ideal. A different solvent or solvent mixture may be necessary to promote the formation of a stable crystal lattice.
-
Experimental Protocols
The following protocols provide a general framework for performing a chiral resolution using this compound. These should be considered as starting points and may require optimization for your specific carboxylic acid.
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Stir the resulting mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for complete salt formation.
-
-
Crystallization:
-
If no precipitate forms, slowly cool the solution in an ice bath.
-
If crystallization is still not observed, consider the troubleshooting steps outlined in Q1.
-
Allow the crystallization to proceed for a sufficient amount of time (this can range from a few hours to overnight).
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Determination of Diastereomeric Excess (d.e.):
-
The d.e. of the isolated salt can be determined by techniques such as NMR spectroscopy or by liberating the acid and analyzing the enantiomeric excess.
-
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Salt Dissociation:
-
Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous acidic solution (e.g., 1 M HCl).
-
Stir the mixture vigorously until the solid has completely dissolved, indicating the dissociation of the salt.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
-
Isolation of the Enriched Acid:
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the extraction can be basified (e.g., with 1 M NaOH) and extracted with an organic solvent to recover the this compound for reuse.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₉N |
| Molecular Weight | 153.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Stereochemistry | (1R,2S,4S) |
Visualizing the Workflow
Sources
Technical Support Center: Cleavage of the Chiral Auxiliary (1R,2S,4S)-1,7,7-Trimethylnorbornan-2-amine
Welcome to the technical support center for the cleavage of the chiral auxiliary (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, also known as (1R,2S,4S)-endo-fenchylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the removal of this robust and sterically demanding chiral auxiliary. Our aim is to equip you with the knowledge to confidently and efficiently cleave the N-acyl bond, recover your valuable chiral product, and regenerate the auxiliary for future use.
Introduction to the Challenge
The this compound auxiliary, derived from camphor, is a powerful tool in asymmetric synthesis due to its rigid bicyclic structure, which provides excellent stereocontrol in a variety of chemical transformations. However, the very features that make it an effective chiral controller—its steric bulk and conformational rigidity—also render the subsequent amide cleavage a significant chemical challenge. Standard hydrolysis conditions are often sluggish and may require harsh reagents or elevated temperatures, which can compromise the stereochemical integrity of the desired product.
This guide will explore the common cleavage methodologies, address potential pitfalls, and provide detailed protocols to help you navigate this critical step in your synthetic route.
Frequently Asked Questions (FAQs)
Q1: Why is the cleavage of the N-acyl amide from this compound so difficult?
A1: The difficulty arises from the significant steric hindrance around the amide bond. The bulky trimethylated norbornane framework shields the carbonyl group from nucleophilic attack, which is the initial step in both hydrolytic and reductive cleavage mechanisms. This steric congestion necessitates more forcing reaction conditions compared to less hindered amides.
Q2: What are the primary methods for cleaving this chiral auxiliary?
A2: The most common methods fall into two categories:
-
Hydrolytic Cleavage: This involves the use of strong acids or bases to hydrolyze the amide bond, yielding the carboxylic acid and the free amine auxiliary. Due to the stability of the amide, this often requires high temperatures and prolonged reaction times.[1][2]
-
Reductive Cleavage: This method employs reducing agents, most commonly lithium aluminum hydride (LiAlH₄), to reduce the amide to an amine, thereby cleaving the N-acyl bond and producing the corresponding alcohol from the acyl moiety.
Q3: Is there a risk of racemization of my chiral product during cleavage?
A3: Yes, racemization is a critical concern, particularly under harsh hydrolytic conditions.[3]
-
Acidic Hydrolysis: Strong acids at high temperatures can lead to epimerization at the α-carbon of the carboxylic acid product, especially if there is an enolizable proton.
-
Basic Hydrolysis: Similarly, strong basic conditions can promote enolate formation at the α-position, leading to a loss of stereochemical purity.
-
Reductive Cleavage: This method is generally considered less prone to racemization of the α-center as it does not proceed through an enolate intermediate. However, the choice of reducing agent and reaction conditions is still crucial.
Q4: Can the this compound auxiliary be recovered after cleavage?
A4: Yes, a significant advantage of using this chiral auxiliary is the potential for its recovery and reuse. After cleavage, the free amine can be separated from the product, typically through extraction or chromatography, and can be used in subsequent reactions.
Q5: What is the best way to monitor the progress of the cleavage reaction?
A5: Thin-layer chromatography (TLC) is the most common and convenient method. You should monitor the disappearance of the starting N-acyl amide and the appearance of the desired product (carboxylic acid or alcohol) and the free amine auxiliary. It is advisable to run a co-spot of the starting material and the expected products for accurate identification.
Troubleshooting Guide
This section addresses common issues encountered during the cleavage of the this compound auxiliary.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Incomplete or No Reaction | - Insufficiently harsh conditions for the sterically hindered amide.- Poor quality of reagents (e.g., deactivated LiAlH₄).- Inadequate reaction time or temperature. | - For hydrolytic cleavage, increase the concentration of the acid/base, elevate the temperature, and/or extend the reaction time. Consider using a co-solvent to improve solubility.- For reductive cleavage, use freshly opened or titrated LiAlH₄. Ensure the solvent is anhydrous.- Carefully monitor the reaction by TLC to determine the optimal reaction time. |
| 2. Low Yield of the Desired Product | - Decomposition of the product under harsh cleavage conditions.- Incomplete reaction.- Difficulties in separating the product from the auxiliary or byproducts. | - If product decomposition is suspected, explore milder cleavage conditions. For example, in reductive cleavage, consider using alternative reducing agents.- Optimize the reaction conditions for complete conversion (see above).- Develop an effective purification strategy. This may involve column chromatography with a suitable solvent system or selective extraction based on the acidic/basic properties of the product and auxiliary. |
| 3. Racemization of the Chiral Product | - The use of excessively harsh acidic or basic conditions during hydrolysis. | - Employ the mildest possible conditions that still afford a reasonable reaction rate.- Consider switching to a reductive cleavage method, which is generally less prone to racemization.- If hydrolysis is necessary, carefully screen different acids, bases, and reaction temperatures to minimize epimerization. |
| 4. Difficulty in Separating the Product and the Recovered Auxiliary | - Similar polarities of the product and the amine auxiliary. | - Utilize acid-base extraction. After the reaction, dissolve the mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate and extract the basic amine auxiliary into the aqueous layer. The neutral or acidic product will remain in the organic layer. The auxiliary can then be recovered by basifying the aqueous layer and extracting with an organic solvent.- If both product and auxiliary are amphoteric, careful column chromatography with a well-chosen eluent system is necessary. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of N-Acyl-(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
This protocol is a general guideline and may require optimization based on the specific substrate.
-
Reagents and Equipment:
-
N-acyl-(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Dioxane or Acetic Acid (as co-solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard work-up and purification equipment
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-acyl amide in a suitable solvent such as dioxane or acetic acid.
-
Add an excess of concentrated acid (e.g., 6M HCl or H₂SO₄). A typical ratio is 1:1 to 1:2 (v/v) of the organic solvent to the aqueous acid.
-
Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. Due to the stability of the amide, this may take several hours to days.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid with a suitable base (e.g., saturated NaHCO₃ or NaOH solution).
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Perform an acid-base extraction to separate the carboxylic acid product from the amine auxiliary (as described in the troubleshooting guide).
-
Dry the organic layer containing the product over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Reductive Cleavage of N-Acyl-(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine using LiAlH₄
This method is particularly useful when the desired product is an alcohol and when racemization is a major concern.
-
Reagents and Equipment:
-
N-acyl-(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Three-neck round-bottom flask with a reflux condenser and a dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Standard work-up and purification equipment
-
-
Procedure:
-
Set up a flame-dried three-neck round-bottom flask under an inert atmosphere.
-
In the flask, prepare a suspension of an excess of LiAlH₄ (typically 2-4 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the N-acyl amide in anhydrous THF in a dropping funnel and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This should result in a granular precipitate that is easy to filter.
-
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired alcohol from the recovered amine auxiliary.
-
Visualization of Cleavage Workflows
Diagram 1: General Workflow for Chiral Auxiliary Cleavage
Caption: General workflow for the cleavage and purification steps.
Diagram 2: Decision Tree for Choosing a Cleavage Method
Caption: Decision tree for selecting an appropriate cleavage method.
References
-
Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Amine synthesis by amide cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Diastereoselective Synthesis of Complex Cis-Hexahydroindanes by Reductive Alkylation. (2013). Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Hydrolysis of Amides. (2021). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: Synthesis of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine Derivatives
Welcome to the technical support guide for the synthesis of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of this synthesis. The rigid, chiral bornane scaffold is a valuable building block in asymmetric synthesis and medicinal chemistry, but its synthesis, primarily from camphor, is often plagued by challenges in stereocontrol and purification.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Section 1: The Core Synthesis - Understanding the Stereochemical Landscape
The most prevalent route to this compound (also known as (+)-isobornylamine) is the reductive amination of (1R)-(+)-camphor.[1] This process involves the formation of an intermediate imine (or a related species), followed by reduction. The stereochemical outcome of this reduction is the single most critical factor determining the success of the synthesis.
The key to achieving the desired (1R,2S,4S) configuration lies in the facial selectivity of the hydride attack on the C2 carbon of the imine intermediate. The bicyclic structure of camphor presents two distinct faces for reagent approach: the exo face and the endo face.
-
Exo Attack: The reagent approaches from the top face, which is sterically hindered by the C7 gem-dimethyl bridge. This pathway leads to the endo-amine product, (1R,2R,4S)-bornylamine.
-
Endo Attack: The reagent approaches from the less hindered bottom face. This is the kinetically favored pathway and leads to the desired exo-amine product, (1R,2S,4S)-isobornylamine.[2]
Section 2: Troubleshooting Guide
This section addresses specific experimental failures and provides actionable solutions based on chemical principles.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I fix them?
Low yield is a common problem that can stem from several stages of the reaction and workup.
-
Possible Cause A: Inefficient Imine Formation. The initial condensation of camphor with the amine source (e.g., ammonia, formamide) is a reversible equilibrium. If water is not effectively removed or if the reaction conditions are not optimal, the equilibrium will not favor the imine, leading to a high concentration of unreacted camphor.
-
Solution: When using methods other than the Leuckart reaction, consider using a dehydrating agent or a Dean-Stark apparatus to remove water and drive the reaction forward. For reductive aminations with reagents like sodium cyanoborohydride, maintaining a slightly acidic pH (~6-7) is crucial for activating the carbonyl without destroying the reducing agent.[3]
-
-
Possible Cause B: Incomplete Hydrolysis of N-Formyl Intermediate (Leuckart Reaction). The classical Leuckart reaction, which uses formamide or ammonium formate, produces an N-formylated amine as the primary product.[1][4] This intermediate must be hydrolyzed (typically with strong acid or base) to yield the free amine.[5] Incomplete hydrolysis is a frequent source of low yield for the final desired product.
-
Solution: Monitor the hydrolysis step by TLC or GC-MS to ensure complete conversion of the N-formyl intermediate. If necessary, increase the reflux time or the concentration of the acid/base. Be aware that harsh conditions can promote other side reactions.
-
-
Possible Cause C: Product Loss During Workup. Isobornylamine has some volatility and can be lost during solvent removal if not performed carefully. Additionally, emulsions can form during aqueous extractions, making phase separation difficult.
-
Solution: Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal. To break emulsions during extraction, add brine (saturated NaCl solution). Converting the crude amine to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution can precipitate the product, simplifying isolation from neutral byproducts like unreacted camphor.[5]
-
Sources
Technical Support Center: Enhancing Kinetic Resolution Efficiency with (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
Welcome to the technical support center for the kinetic resolution of racemic amines utilizing (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your chiral separation processes. The information herein is synthesized from established principles of diastereomeric salt crystallization and kinetic resolution of amines.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of this compound as a chiral resolving agent.
Q1: What is the fundamental principle behind the kinetic resolution of a racemic amine using this compound?
A1: The kinetic resolution in this context is achieved through the formation of diastereomeric salts. The racemic amine, containing both (R) and (S) enantiomers, is reacted with an enantiomerically pure chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[1][2][3] One diastereomer will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. The separated diastereomeric salt can then be treated with a base to regenerate the enantiomerically enriched amine.
Caption: Mechanism of Kinetic Resolution via Diastereomeric Salt Formation.
Q2: How do I select an appropriate solvent for the crystallization of the diastereomeric salt?
A2: Solvent selection is a critical parameter that significantly influences the efficiency of the resolution. The ideal solvent should exhibit a substantial difference in the solubility of the two diastereomeric salts. This differential solubility is the basis for the separation. A common approach is to start with a solvent in which the diastereomeric salt mixture has moderate solubility at an elevated temperature and lower solubility at room temperature or below. Protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) or aprotic solvents like acetonitrile, ethyl acetate, or toluene are often good starting points. It is frequently necessary to screen a range of solvents and solvent mixtures to find the optimal system for your specific racemic amine.
Q3: What is the optimal molar ratio of the resolving agent to the racemic amine?
A3: Theoretically, a 1:1 molar ratio of the resolving agent to the racemic amine is required for the formation of the diastereomeric salts. However, in practice, the optimal ratio may vary. It is recommended to start with a stoichiometric equivalent and then optimize by slightly varying the amount of the resolving agent. In some cases, using a slight excess of either the racemic amine or the resolving agent can influence the crystallization process and improve the enantiomeric excess (ee) of the product.
Q4: At what point should I stop the crystallization to achieve the best results?
A4: The duration of crystallization is a critical kinetic parameter. Allowing the crystallization to proceed to equilibrium may lead to the co-precipitation of the more soluble diastereomer, thereby reducing the enantiomeric excess of the isolated salt.[4] It is often beneficial to stop the crystallization before equilibrium is reached. The optimal time can be determined by monitoring the enantiomeric excess of the crystals and the mother liquor at different time points. A rapid filtration once a sufficient amount of the less soluble diastereomer has crystallized is often key to achieving high enantiopurity.
II. Troubleshooting Guides
This section provides systematic approaches to address common challenges encountered during the kinetic resolution of amines using this compound.
Issue 1: Low Enantiomeric Excess (ee) of the Resolved Amine
Low ee is a frequent issue and can be caused by several factors. The following workflow will guide you through a systematic troubleshooting process.
Caption: Troubleshooting Workflow for Low Enantiomeric Excess.
Troubleshooting Steps:
-
Verify Reagent Purity:
-
Problem: Impurities in either the racemic amine or the this compound can interfere with the crystallization process.
-
Solution: Ensure the enantiomeric purity of the resolving agent is high (>99%). Purify the racemic amine if necessary, for example, by distillation or chromatography.
-
-
Optimize the Solvent System:
-
Problem: The chosen solvent may not provide a sufficient solubility difference between the diastereomeric salts.
-
Solution: Conduct a solvent screening. A table of common solvents to explore is provided below. Consider using solvent mixtures to fine-tune the solubility.
-
| Solvent Class | Examples | Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for dissolving salts, solubility can be tuned with water content. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Lower polarity, may be used as anti-solvents. |
| Esters | Ethyl acetate | Medium polarity, good for crystallization. |
| Aromatic | Toluene | Can be effective for less polar amines. |
| Nitriles | Acetonitrile | Polar aprotic solvent. |
-
Investigate the Crystallization Temperature Profile:
-
Problem: The temperature at which crystallization is initiated and the cooling rate can significantly impact the selectivity.
-
Solution: Experiment with different temperature profiles. A slow, controlled cooling rate often yields crystals of higher purity. Conversely, in some kinetically controlled resolutions, rapid cooling and filtration can be advantageous.
-
-
Vary the Stoichiometry:
-
Problem: The 1:1 molar ratio may not be optimal.
-
Solution: Perform small-scale experiments with varying molar ratios (e.g., 0.9:1, 1:1, 1.1:1) of the resolving agent to the racemic amine.
-
-
Optimize Crystallization Time:
-
Problem: Allowing the crystallization to proceed for too long can lead to a decrease in enantiomeric excess due to the crystallization of the more soluble diastereomer.
-
Solution: Monitor the ee of the solid and the mother liquor over time to determine the optimal crystallization duration. Quick filtration may be necessary.[4]
-
-
Perform Recrystallization:
-
Problem: A single crystallization step may not be sufficient to achieve high ee.
-
Solution: Recrystallize the obtained diastereomeric salt from the same or a different solvent system. This can significantly enhance the enantiomeric purity.
-
Issue 2: Poor Yield of the Resolved Amine
A low yield of the desired enantiomer can make the process inefficient.
Troubleshooting Steps:
-
Re-evaluate the Solvent System:
-
Problem: The chosen solvent may be too good, keeping a significant portion of the less soluble diastereomer in solution.
-
Solution: If the ee of the crystallized product is high but the yield is low, consider a solvent system in which the desired diastereomeric salt is less soluble. The use of an anti-solvent can also be explored to induce further precipitation.
-
-
Optimize the Crystallization Temperature:
-
Problem: The final crystallization temperature might be too high, leading to significant solubility of the desired salt.
-
Solution: Experiment with lower final crystallization temperatures. Cooling the mixture in an ice bath or a freezer before filtration can improve the yield.
-
-
Recover from the Mother Liquor:
-
Problem: The mother liquor contains the other enantiomer, which is often discarded.
-
Solution: The other enantiomer can be recovered from the mother liquor by basification and extraction. For a more atom-economical process, consider developing a racemization protocol for the unwanted enantiomer to be recycled.
-
-
Check for Product Loss During Workup:
-
Problem: Significant amounts of the product may be lost during the liberation and extraction steps.
-
Solution: Ensure complete basification to liberate the free amine from the salt. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery.
-
III. Experimental Protocols
The following is a generalized protocol for the kinetic resolution of a racemic amine using this compound. This should be considered a starting point and will likely require optimization for your specific substrate.
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
In a suitable flask, dissolve the racemic amine (1.0 equiv.) and this compound (1.0 equiv.) in the chosen solvent at an elevated temperature until all solids are dissolved.
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.
-
Continue cooling the mixture in an ice bath or refrigerator for a predetermined amount of time.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Step 2: Liberation of the Enantiomerically Enriched Amine
-
Suspend the dried diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH) dropwise until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
Step 3: Analysis
-
Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
IV. References
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]
-
Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. Organic Process Research & Development. Available at: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry Steps. Available at: [Link]
-
Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available at: [Link]
-
Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. PMC - NIH. Available at: [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link]
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. Available at: [Link]
-
Kinetic resolution of amines. Bode Research Group. Available at: [Link]
-
OC VI (HS 2015). Bode Research Group. Available at: [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Kinetic resolution. Wikipedia. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: Industrial Recycling of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the industrial recycling and recovery of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing recovery processes. The methodologies described herein are grounded in established principles of chiral amine chemistry and process optimization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recovery and purification of this compound from industrial process streams.
Question 1: I am experiencing low recovery yields after the initial extraction. What are the likely causes and how can I fix this?
Answer: Low recovery yield is a common issue, typically stemming from incomplete extraction or loss of the amine during workup. The root cause often lies in pH control, solvent selection, or mechanical losses.
-
Causality—The Chemistry of Amine Extraction: this compound is a basic compound. To perform a liquid-liquid extraction, the aqueous phase containing the amine must be basified to deprotonate the ammonium salt and generate the free amine. The free amine is significantly more soluble in organic solvents. Failure to sufficiently raise the pH will result in a portion of the amine remaining in its protonated, water-soluble form, leading to poor partitioning into the organic phase. A general rule is to adjust the pH to be at least 2 units above the pKa of the conjugate acid of the amine.
-
Troubleshooting Protocol:
-
Verify pH: Before extraction, ensure the pH of the aqueous layer is robustly basic (pH > 11). Use a calibrated pH meter. A common error is relying on litmus paper, which is not precise enough.
-
Solvent Selection: The choice of extraction solvent is critical. An ideal solvent should have high affinity for the amine, low solubility in water, and a boiling point that facilitates easy removal. Common choices include methyl tert-butyl ether (MTBE), toluene, or ethyl acetate. Avoid solvents that can form stable emulsions.[1]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. For example, 3 x 100 mL extractions are more efficient than 1 x 300 mL.
-
Check for Emulsions: A stable emulsion at the aqueous-organic interface can trap a significant amount of product. If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle centrifugation if the scale allows.[2]
-
Minimize Mechanical Losses: Amine losses can occur from frequent filter changes or leaks in the system.[3] Ensure all equipment is properly sealed and that transfers between vessels are performed carefully.
-
Question 2: The recovered amine is contaminated with residual solvents and other process impurities. What is the best purification strategy?
Answer: Purity is paramount, especially for a chiral intermediate in drug development. The purification strategy depends on the nature of the impurities. A multi-step approach involving salt formation, crystallization, and potentially chromatography is often most effective.
-
Expertise—Leveraging Physicochemical Properties: The basic nature of the amine allows for a highly effective purification technique: acid-base crystallization. By treating the impure organic solution of the free amine with an acid (e.g., ethereal HCl or isopropanolic HCl), you can precipitate the corresponding ammonium salt.[4] This salt often has significantly different solubility properties than the neutral organic impurities, allowing for its isolation by filtration.
-
Recommended Purification Workflow:
-
Salt Formation & Crystallization:
-
Dissolve the crude amine extract in a suitable solvent like MTBE or diethyl ether.
-
Slowly add a solution of anhydrous HCl in a compatible solvent. A typical error is using aqueous HCl, which introduces water and can hinder precipitation.[2]
-
Stir the mixture, allowing the hydrochloride salt to crystallize. The process may be more efficient if cooled.
-
Isolate the salt by filtration and wash with a small amount of cold, fresh solvent to remove entrained impurities.
-
-
Recrystallization: For higher purity, the isolated salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether or isopropanol/heptane).
-
Liberation of the Free Amine: The purified salt can be treated with a base (e.g., NaOH solution) and re-extracted into an organic solvent to yield the pure, free amine.
-
Chromatographic Polishing: If stubborn impurities remain, column chromatography may be necessary. For analytical assessment of enantiomeric purity, chiral HPLC is the gold standard.[5][6]
-
Question 3: During the workup, I'm struggling with persistent emulsions during liquid-liquid extraction. How can I prevent or resolve this?
Answer: Emulsion formation is a frequent problem in amine recovery, often caused by the presence of surfactants (like certain byproducts or residual reagents) or high shear during mixing.[2]
-
Trustworthiness—A Self-Validating Protocol: A robust process is one that anticipates and mitigates common failures.
-
Prevention:
-
Gentle Mixing: Instead of vigorous shaking in a separatory funnel, use gentle, repeated inversions to minimize shear forces.
-
Solvent Choice: Some solvents are more prone to emulsion formation than others. If you consistently have issues with a solvent like dichloromethane, consider switching to MTBE or ethyl acetate.[1]
-
Increase Ionic Strength: Before extraction, saturate the aqueous phase with sodium chloride (brine). This increases the polarity of the aqueous phase and can help destabilize emulsions.
-
-
Resolution:
-
Time: Allow the mixture to stand undisturbed. Gravity can sometimes be sufficient to break the emulsion.
-
Filtration: Passing the emulsified layer through a pad of a filter aid like Celite® can sometimes break the emulsion.
-
Addition of Brine: As mentioned, adding brine can disrupt the emulsion.
-
Small amounts of a different solvent: Sometimes adding a small amount of a third solvent (e.g., a little ethanol) can alter the interfacial tension and break the emulsion. This should be done cautiously as it can affect partitioning.
-
-
Frequently Asked Questions (FAQs)
Question 1: What are the primary industrial methods for recycling this compound?
Answer: The recycling of a chiral amine like this in an industrial setting is primarily driven by economic and environmental incentives, aiming to maximize atom economy. The core methods involve:
-
Liquid-Liquid Extraction (LLE): This is the most common first step. The process stream is treated with a base to ensure the amine is in its free base form, followed by extraction into an immiscible organic solvent. The choice of solvent is critical and depends on selectivity, cost, safety, and ease of recovery.[7]
-
Crystallization/Precipitation: As detailed in the troubleshooting guide, converting the amine to a salt (e.g., hydrochloride or sulfate) is a robust method to selectively crystallize it from a solution containing neutral or acidic impurities.[4]
-
Distillation: If the amine is thermally stable and has a boiling point sufficiently different from the impurities, fractional distillation under reduced pressure can be a viable purification method.
-
Resolution-Racemisation-Recycle (R³): In processes where only one enantiomer is desired, the unwanted enantiomer from the resolution step is often not discarded. Instead, it can be racemized (converted back to a 50/50 mixture of both enantiomers) and reintroduced into the resolution process, theoretically doubling the yield.[8]
Question 2: How do I select the optimal solvent for the extraction process?
Answer: Solvent selection is a multi-parameter optimization problem.[7] Key criteria include:
-
Selectivity: The solvent should have a high partition coefficient for the amine and a low partition coefficient for impurities.
-
Immiscibility: A significant miscibility gap must exist between the solvent and the aqueous process stream.
-
Density: A sufficient density difference between the phases facilitates clean separation.
-
Safety & Environmental Impact: Toxicity, flammability, and environmental persistence are critical considerations.
-
Recoverability: The solvent should be easily removable from the purified amine, typically via distillation.
Table 1: Comparison of Common Extraction Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Key Considerations |
| Heptane | 0.1 | 98 | 1.9 | Low polarity, good for extracting non-polar compounds. |
| Toluene | 2.4 | 110 | 2.4 | Good solvent for many organics, but higher boiling point. |
| MTBE | 2.5 | 55 | 4.0 | Excellent general-purpose extraction solvent, low boiling point, but can form peroxides. |
| Ethyl Acetate | 4.4 | 77 | 6.0 | Good solvency, but susceptible to hydrolysis under strongly acidic or basic conditions. |
| Dichloromethane | 3.1 | 40 | 9.1 | High density (forms bottom layer), but is a regulated substance with health concerns. |
| (Data adapted from the NCBI Assay Guidance Manual)[1] |
Question 3: What analytical techniques are essential for quality control during the recycling process?
Answer: A robust quality control (QC) plan is essential. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the recovered amine by separating it from other non-volatile impurities.[5]
-
Chiral HPLC: This is the most critical technique for this specific molecule. It uses a chiral stationary phase to separate the (1R,2S,4S) enantiomer from any other stereoisomers, allowing for the determination of enantiomeric excess (ee%).[6]
-
Gas Chromatography (GC): Useful for assessing purity, especially for volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the recovered material and can be used for quantitative analysis (qNMR).
-
Karl Fischer Titration: Specifically used to determine the water content in the final product.
Visualized Workflows and Logic
Diagram 1: General Workflow for Amine Recovery and Purification
Caption: A standard industrial workflow for recovering and purifying a chiral amine.
Diagram 2: Troubleshooting Logic for Low Recovery Yield
Sources
- 1. Table 2: [Extraction Solvents]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Stability of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine (Fencamfamine)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, commonly known as fencamfamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various reaction conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for fencamfamine?
Based on the chemical structure of fencamfamine, a secondary amine with a bicyclic norbornane core, the two most probable degradation pathways under typical experimental and storage stress conditions are oxidation and photodegradation .
-
Oxidative Degradation: The secondary amine functional group is susceptible to oxidation. This can lead to the formation of various degradation products, including the corresponding lactam at the alpha-position to the nitrogen or N-oxidation. Given the steric hindrance of the norbornane structure, oxidation might be slower compared to simpler secondary amines, but it remains a significant pathway to consider, especially in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.[1][2]
-
Photodegradation: Amphetamine and its analogs have been shown to be susceptible to degradation upon exposure to light.[3] Fencamfamine, sharing structural similarities, may also degrade when exposed to UV or even ambient light over extended periods. This can lead to a decrease in the parent compound concentration and the formation of various photoproducts.
While hydrolysis of secondary amines is generally not a major concern under neutral pH conditions, forced hydrolysis under strongly acidic or basic conditions could potentially lead to degradation, although this is less common compared to oxidation or photodegradation for this class of compounds.
Troubleshooting Guide
Issue 1: I am observing a loss of fencamfamine potency in my formulation/reaction mixture over time. What could be the cause?
A gradual loss of potency is often indicative of chemical degradation. To troubleshoot this, consider the following:
1. Review Storage and Handling Conditions:
-
Light Exposure: Is the compound or its solution stored in light-protected containers (e.g., amber vials)? Amphetamine-like compounds can be light-sensitive.[3]
-
Atmosphere: Are your solutions blanketed with an inert gas (e.g., nitrogen or argon) if they are stored for extended periods? The presence of oxygen can promote oxidative degradation.
-
Temperature: While fencamfamine is relatively stable at room temperature, elevated temperatures can accelerate degradation. Ensure storage at recommended temperatures.
2. Assess Potential for Oxidation:
-
Reagent Purity: Are you using high-purity solvents and reagents? Peroxides in solvents like THF or ether can initiate oxidative degradation.
-
Headspace: Minimize headspace in storage vials to reduce the amount of available oxygen.
3. Investigate pH Effects:
-
While less common for secondary amines, extreme pH values in your formulation or reaction mixture could potentially contribute to degradation. If applicable, measure and buffer the pH of your solutions.
Q2: How can I proactively assess the stability of fencamfamine in my specific experimental setup?
To understand the stability of fencamfamine in your unique matrix (e.g., formulation, reaction buffer), a forced degradation study is highly recommended. This involves subjecting the compound to a range of harsh conditions to accelerate potential degradation pathways.[4]
Workflow for a Forced Degradation Study:
Caption: Workflow for a forced degradation study of fencamfamine.
Experimental Protocols
Protocol 1: Forced Degradation Study of Fencamfamine
Objective: To identify potential degradation products and pathways for fencamfamine.
Materials:
-
Fencamfamine reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber or UV lamp
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of fencamfamine in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample with 1 mL of stock and 1 mL of water as a control. Heat both at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a parallel sample with 1 mL of stock and 1 mL of water as a control. Heat both at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep a parallel sample with 1 mL of stock and 1 mL of water as a control. Store both at room temperature, protected from light, for 24 hours.
-
Thermal Degradation:
-
Solution: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Solid: Place a small amount of fencamfamine powder in a vial and heat at 80°C for 48 hours. Dissolve in methanol for analysis.
-
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photochemically transparent container to a UV lamp (e.g., 254 nm) for 24 hours. Wrap a control sample in aluminum foil and keep it alongside.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary (for acid and base samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Q3: How do I develop a stability-indicating HPLC method for fencamfamine?
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The key is to achieve chromatographic separation of the parent compound from all potential degradation products.
Logical Flow for Method Development:
Caption: HPLC method development for fencamfamine stability testing.
Starting HPLC Conditions (Example):
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temp. | 30°C |
Method Development Insights:
-
Specificity is Key: The primary goal is to demonstrate that the peak for fencamfamine is free from any co-eluting peaks of degradation products. This is best assessed by injecting a mixture of the stressed samples and observing baseline separation.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. This will help confirm that the parent peak is spectrally homogeneous.
-
Mass Spectrometry (MS) for Identification: Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the degradation products. This is invaluable for elucidating the degradation pathways. Based on the metabolism of the similar compound camfetamine, potential degradation products to look for include hydroxylated and N-dealkylated forms of fencamfamine.[3]
Potential Degradation Products of Fencamfamine
While specific degradation studies on fencamfamine are not widely published, we can hypothesize potential degradation products based on its structure and the known metabolic pathways of its analog, camfetamine.[3]
| Stress Condition | Potential Degradation Product | Hypothesized Mechanism |
| Oxidative | Hydroxylated fencamfamine | Aromatic hydroxylation on the phenyl ring or aliphatic hydroxylation on the norbornane ring. |
| Fencamfamine Lactam | Oxidation at the carbon alpha to the secondary amine. | |
| Photolytic | Cleavage Products | High-energy UV light can lead to bond cleavage and rearrangement. |
| Forced Acid/Base | Unlikely major degradation | The secondary amine is relatively stable to hydrolysis. |
References
- This citation is intentionally left blank for future additions.
- This citation is intentionally left blank for future additions.
-
Development and Validation of Stability Indicating Rp-Hplc Method for Simultaneous Estimation of Mefenamic Acid and Dicyclomine. (n.d.). J. Pharm. BioSci., 5, 3(2017) 01-05. [Link]
- This citation is intentionally left blank for future additions.
-
GC-MS and LC-(high-resolution)-MS(n) studies on the metabolic fate and detectability of camfetamine in rat urine. (2014). Analytical and Bioanalytical Chemistry, 406(15), 3657–3672. [Link]
- This citation is intentionally left blank for future additions.
-
Fencamfamine Hydrochloride | C15H22ClN | CID 102773. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Fencamfamine | C15H21N | CID 14584. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Fencamfamine Result Summary. (n.d.). BioGRID. Retrieved January 21, 2026, from [Link]
-
fencamfamine. (n.d.). ClinPGx. Retrieved January 21, 2026, from [Link]
-
Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. (2025). ACS Omega. [Link]
-
Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. (2001). Journal of Pharmaceutical Sciences, 90(3), 253–269. [Link]
Sources
- 1. Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS and LC-(high-resolution)-MS(n) studies on the metabolic fate and detectability of camfetamine in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. speronline.com [speronline.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Determination of Enantiomeric Purity of (1R,2S,4S)-1,7,7-Trimethylnorbornan-2-amine
Abstract: The stereochemical integrity of chiral molecules is a critical quality attribute in the pharmaceutical and chemical industries. (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, also known as isobornylamine, is a valuable chiral building block, and the precise determination of its enantiomeric purity is paramount for ensuring the efficacy and safety of downstream products. This guide provides an in-depth comparison of two robust analytical techniques for this purpose: Chiral Gas Chromatography (GC) with derivatization and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral solvating agent. Drawing from established methodologies for chiral amines, this document details optimized experimental protocols, discusses the underlying principles of each technique, and presents a comparative analysis to aid researchers in selecting the most suitable method for their specific analytical needs.
Introduction: The Significance of Enantiomeric Purity
This compound is a chiral primary amine derived from camphor, a natural monoterpene. Its rigid bicyclic structure and defined stereochemistry make it a sought-after intermediate in asymmetric synthesis. As with many chiral molecules intended for pharmaceutical applications, the biological activity often resides in one enantiomer, while the other may be inactive or, in some cases, elicit undesirable side effects. Therefore, the ability to accurately quantify the enantiomeric excess (e.e.) is not merely an analytical exercise but a crucial step in drug development and quality control.
This guide will explore and compare two powerful and widely accessible analytical techniques for determining the enantiomeric purity of isobornylamine:
-
Chiral Gas Chromatography (GC): An indirect method involving the derivatization of the enantiomeric amines into diastereomers, which are then separated on a chiral capillary column.
-
¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA): A direct method where a chiral auxiliary is added to the sample, inducing a chemical shift difference between the signals of the two enantiomers.
The selection of an appropriate analytical method depends on various factors, including the required level of precision and accuracy, sample throughput, availability of instrumentation, and the specific properties of the analyte. This guide aims to provide the necessary technical details and rationale to make an informed decision.
Method 1: Chiral Gas Chromatography with Derivatization
Chiral GC is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds.[1] Since enantiomers possess identical physical properties, their direct separation on a non-chiral stationary phase is not possible. The strategy employed here is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent. Diastereomers have different physical properties and can, therefore, be separated on a suitable chiral GC column. For primary amines like isobornylamine, acylation with trifluoroacetic anhydride (TFAA) is a common and effective derivatization strategy.[2]
Principle of Derivatization and Separation
The primary amino group of (1R,2S,4S)-isobornylamine and its potential enantiomeric impurity is reacted with a chiral derivatizing agent, such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TFAPC), to form diastereomeric amides. These diastereomers exhibit different interactions with the chiral stationary phase of the GC column, leading to different retention times and, consequently, their separation. The peak area of each diastereomer is then used to calculate the enantiomeric excess.
Figure 1: Workflow for Chiral GC Analysis with Derivatization.
Detailed Experimental Protocol
A. Derivatization:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL vial.
-
Dissolution: Add 1 mL of anhydrous dichloromethane to the vial and vortex to dissolve the sample completely.
-
Reagent Addition: Add 1.2 equivalents of (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TFAPC) and 1.5 equivalents of a non-nucleophilic base, such as triethylamine, to the solution.
-
Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes. The formation of the diastereomeric amides is typically rapid.
-
Work-up: Quench the reaction by adding 1 mL of deionized water. Vortex the mixture and allow the layers to separate. Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.
B. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: 10 minutes at 220 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan (m/z 50-550) for peak identification and Selected Ion Monitoring (SIM) for quantification.
Data Analysis
The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two diastereomers in the chromatogram using the following formula:
% e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the peak areas of the major and minor diastereomers, respectively.
Method 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent
¹H NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric purity.[2] In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which have distinct chemical environments. This results in the splitting of one or more proton signals in the NMR spectrum, with the signals for each enantiomer appearing at different chemical shifts. The ratio of the integrated areas of these separated signals directly reflects the enantiomeric ratio.[3]
Principle of Chiral Recognition
A chiral solvating agent, such as (S)-BINOL (1,1'-bi-2-naphthol), is added to a solution of the analyte. The CSA forms non-covalent diastereomeric complexes with the enantiomers of isobornylamine through interactions such as hydrogen bonding. These transient complexes exist in rapid equilibrium with the free species. The different spatial arrangements of the diastereomeric complexes cause some protons in the analyte to experience different magnetic environments, leading to separate resonance signals in the ¹H NMR spectrum.
Figure 2: Workflow for ¹H NMR Analysis with a Chiral Solvating Agent.
Detailed Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
CSA Addition: Add 1.0 to 1.5 molar equivalents of a suitable chiral solvating agent, such as (S)-BINOL, to the NMR tube. The optimal ratio may require empirical determination.
-
Dissolution: Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Mixing: Cap the NMR tube and shake gently for about 30 seconds to ensure complete dissolution and complex formation.[2]
-
NMR Acquisition:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Nucleus: ¹H.
-
Temperature: 25 °C.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Apply a standard Fourier transform and phase correction.
-
Data Analysis
Identify a proton signal of the isobornylamine that shows clear separation into two distinct peaks in the presence of the CSA. Integrate the areas of these two peaks. The enantiomeric excess (% e.e.) is calculated using the same formula as for the GC method, where Area₁ and Area₂ are the integrated areas of the signals corresponding to the major and minor enantiomers.
Comparative Analysis
| Feature | Chiral Gas Chromatography with Derivatization | ¹H NMR with Chiral Solvating Agent |
| Principle | Indirect; separation of diastereomers. | Direct; in-situ formation of transient diastereomeric complexes. |
| Sample Prep | Multi-step derivatization and work-up required. | Simple mixing of analyte and CSA in an NMR tube.[2] |
| Analysis Time | Longer, including derivatization and GC run time (typically >30 min). | Faster, with sample preparation and data acquisition in <15 min.[2] |
| Sensitivity | Very high, capable of detecting trace-level impurities (LOD/LOQ in the ppm range). | Lower sensitivity, generally requires mg quantities of sample. |
| Resolution | Excellent baseline separation of diastereomers is often achievable. | Resolution depends on the CSA, analyte, and solvent; may have peak overlap. |
| Quantification | Highly accurate and precise, based on well-resolved peaks. | Accurate, but can be affected by peak overlap and signal-to-noise. |
| Instrumentation | Requires a GC-MS system with a specialized chiral column. | Requires a standard NMR spectrometer. |
| Sample Integrity | Destructive, as the sample is chemically modified and consumed. | Non-destructive; the sample can be recovered. |
| Cost per Sample | Higher, considering derivatizing agents, solvents, and instrument time. | Lower, with fewer consumables and faster analysis time. |
Conclusion and Recommendations
Both Chiral Gas Chromatography with derivatization and ¹H NMR with a Chiral Solvating Agent are powerful and reliable methods for determining the enantiomeric purity of this compound.
Chiral GC is the method of choice when:
-
High sensitivity is required to detect and quantify trace enantiomeric impurities.
-
Complex mixtures are being analyzed, and the high resolving power of chromatography is necessary to separate the analyte from other components.
-
A validated, high-precision method is needed for quality control and release testing.
¹H NMR with a CSA is ideal for:
-
Rapid screening of samples, for example, during reaction monitoring or in a high-throughput setting.[2]
-
Situations where sample is limited, as the technique is non-destructive.
Ultimately, the choice of method will be dictated by the specific requirements of the analysis. For routine, high-throughput analysis where speed is critical, ¹H NMR with a CSA is highly advantageous. For applications demanding the highest sensitivity and precision, such as the final quality control of a pharmaceutical intermediate, the robustness and resolving power of Chiral GC make it the superior option.
References
-
Singh, V. K., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via ¹H- and ¹⁹F-NMR spectroscopic analysis. RSC Advances, 12(41), 26735-26743. Available from: [Link]
-
Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(18), 5586. Available from: [Link]
-
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2801, 133-148. Available from: [Link]
-
de Koning, C. B., et al. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(5), 151-163. Available from: [Link]
-
Prajapati, S. B., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 71(2), 163-167. Available from: [Link]
-
Bull, J. M. (2014). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath. Available from: [Link]
-
Chemist Library. (n.d.). Chiral Separation Techniques. Available from: [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
Balzano, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13087-13099. Available from: [Link]
-
Taniguchi, T., et al. (2015). Chirality of camphor derivatives by density functional theory. Journal of Molecular Structure, 1092, 111-119. Available from: [Link]
-
Patil, S. S., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 23-29. Available from: [Link]
-
Min, J. Z., et al. (2012). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Journal of Mass Spectrometry, 47(8), 1045-1052. Available from: [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In eMagRes. John Wiley & Sons, Ltd. Available from: [Link]
-
Money, T. (1985). Camphor: A chiral starting material in natural product synthesis. Natural Product Reports, 2(3), 253-289. Available from: [Link]
-
Bull, J. M., et al. (2014). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath. Available from: [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 643-654. Available from: [Link]
-
Donahue, E., et al. (2022). Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Chiral HPLC Analysis of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. Derivatives of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, commonly known as bornylamine, are a prominent class of chiral building blocks and auxiliaries. Their rigid bicyclic structure and stereochemically defined amine group make them invaluable in the synthesis of complex molecular architectures. Consequently, the ability to accurately resolve and quantify the enantiomers of these derivatives is of paramount importance.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound derivatives. Drawing from established principles and field-proven insights, we will explore the nuances of chiral stationary phase (CSP) selection, mobile phase optimization, and method development strategies tailored to this unique class of compounds.
The Imperative of Chiral Separation for Bornylamine Derivatives
The biological activity of enantiomers can vary significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to toxicity.[1] This underscores the necessity for robust analytical methods to ensure the enantiomeric purity of chiral drugs and their intermediates.[2] For derivatives of this compound, which often serve as chiral auxiliaries, their own enantiopurity directly influences the stereochemical outcome of the reactions they are designed to control.
A Comparative Analysis of Chiral Stationary Phases
The cornerstone of direct chiral HPLC is the chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention and, thus, separation.[3] For the analysis of bornylamine derivatives, two classes of CSPs have demonstrated the most significant utility: polysaccharide-based and cyclodextrin-based phases.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used and versatile chiral selectors in HPLC.[4] Their chiral recognition ability stems from the helical structure of the polysaccharide backbone, which forms "chiral grooves" or cavities.[5][6] The separation mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[6]
For the analysis of amines, including the bornylamine scaffold, polysaccharide-based CSPs are particularly effective. The amino group of the analyte can interact strongly with the carbamate derivatives on the polysaccharide backbone, which is a key factor in achieving enantioseparation.
There are two main categories of polysaccharide-based CSPs:
-
Coated CSPs: In these columns, the polysaccharide derivative is physically coated onto the silica support. They often provide excellent enantioselectivity. However, their solvent compatibility is limited, as certain strong organic solvents can strip the coating from the support.[6]
-
Immobilized CSPs: Here, the chiral selector is covalently bonded to the silica support. This immobilization results in a much more robust column that is compatible with a wider range of organic solvents, including those typically "forbidden" for coated phases like dichloromethane and tetrahydrofuran.[7] This expanded solvent compatibility offers greater flexibility in method development.
Cyclodextrin-Based CSPs: An Alternative Approach
Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "basket" shape.[8] The interior of this cavity is hydrophobic, while the exterior is hydrophilic. Chiral recognition occurs through an inclusion complexation mechanism, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[3] The separation is influenced by the size and shape of the analyte relative to the cyclodextrin cavity and interactions with the derivatized rim of the cyclodextrin. While polysaccharide-based CSPs are generally the first choice for amine separations, cyclodextrin-based columns can offer alternative selectivity and should be considered during method development, especially if polysaccharide-based columns do not yield the desired resolution.
Experimental Data: A Comparative Overview
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Key Considerations | Expected Performance |
| Polysaccharide-Based (Immobilized) | |||
| CHIRALPAK® IA, IB, IC | n-Hexane/Alcohol (IPA or EtOH) with a basic additive (e.g., 0.1% DEA or TEA) | Immobilized phases allow for a wider range of solvents. Basic additives are crucial for good peak shape and resolution of amines. | High probability of success. Good resolution and peak shape are often achievable. |
| Polysaccharide-Based (Coated) | |||
| CHIRALCEL® OD-H | n-Hexane/Alcohol (IPA or EtOH) with a basic additive (e.g., 0.1% DEA or TEA) | Solvent choice is more restricted. Avoid strong solvents that can damage the column. | Can provide excellent selectivity, sometimes superior to immobilized phases for specific compounds. |
| Cyclodextrin-Based | |||
| CYCLOBOND™ I 2000 DMP | n-Hexane/Alcohol (IPA or EtOH) with a basic additive | Offers a different separation mechanism based on inclusion complexation. | A viable alternative if polysaccharide columns are unsuccessful. May require more method development. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the chiral separation of a generic this compound derivative.
Protocol 1: Chiral Separation on an Immobilized Polysaccharide CSP
Objective: To achieve baseline separation of the enantiomers of a bornylamine derivative using an immobilized polysaccharide-based chiral stationary phase.
Instrumentation and Materials:
-
HPLC System: Equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: CHIRALPAK® IA (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: n-Hexane (HPLC grade).
-
Mobile Phase B: 2-Propanol (IPA, HPLC grade).
-
Additive: Diethylamine (DEA).
-
Sample: A solution of the racemic bornylamine derivative in the mobile phase.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and IPA in a ratio of 90:10 (v/v). Add DEA to a final concentration of 0.1%. For example, to prepare 1 L of mobile phase, mix 900 mL of n-Hexane, 100 mL of IPA, and 1 mL of DEA. Sonicate the mobile phase for 15 minutes to degas.
-
Column Equilibration: Install the CHIRALPAK® IA column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Injection: Inject an appropriate volume (e.g., 10 µL) of the sample solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Optimization (if necessary):
-
If resolution is insufficient, decrease the percentage of IPA in the mobile phase (e.g., to 95:5 n-Hexane/IPA). This will generally increase retention and may improve resolution.
-
If retention times are too long, increase the percentage of IPA (e.g., to 80:20 n-Hexane/IPA).
-
Adjust the concentration of the basic additive if peak shape is poor.
-
Protocol 2: Derivatization for Enhanced Detection and Separation
For bornylamine derivatives that lack a strong chromophore, pre-column derivatization can be a valuable strategy to enhance UV or fluorescence detection.[9] Derivatization with a chiral reagent can also be used to form diastereomers that can be separated on a standard achiral column, though direct chiral separation is often preferred for its simplicity.[]
Objective: To derivatize a bornylamine derivative to improve its detectability.
Instrumentation and Materials:
-
Derivatizing Reagent: e.g., 4-Chloro-7-nitrobenzofurazan (NBD-Cl) for fluorescence detection.
-
Base: Triethylamine (TEA).
-
Solvent: Acetonitrile (ACN).
-
HPLC System with a fluorescence detector.
-
Achiral C18 column.
Procedure:
-
Derivatization Reaction: In a vial, dissolve the bornylamine derivative in ACN. Add an excess of TEA followed by the derivatizing reagent (e.g., NBD-Cl). Allow the reaction to proceed at room temperature until complete (monitor by TLC or a scouting HPLC run).
-
Sample Preparation: Dilute the reaction mixture with the mobile phase before injection.
-
HPLC Analysis: Analyze the derivatized sample on a C18 column using a suitable mobile phase (e.g., a gradient of ACN and water).
Causality Behind Experimental Choices: A Deeper Dive
-
Why Polysaccharide-Based CSPs? The carbamate groups on the derivatized polysaccharide backbone provide crucial sites for hydrogen bonding and dipole-dipole interactions with the amine functionality of the bornylamine derivatives. The rigid, bulky structure of the analyte also promotes steric interactions within the chiral grooves of the CSP.
-
The Role of the Basic Additive: Amines can interact strongly with residual acidic silanol groups on the silica support of the column, leading to poor peak shape (tailing) and long retention times. A basic additive, such as DEA or TEA, is added to the mobile phase to compete for these active sites, thereby improving peak symmetry and reproducibility.[11]
-
Normal Phase vs. Reversed Phase: For many chiral separations of amines, normal phase chromatography (using non-polar solvents like hexane and a polar modifier like an alcohol) often provides better selectivity than reversed-phase chromatography.[12]
Trustworthiness: A Self-Validating System
To ensure the reliability of a chiral separation method, it is essential to perform a thorough validation according to ICH guidelines. This includes assessing:
-
Specificity: The ability to resolve the enantiomers from each other and from any impurities.
-
Linearity: The response of the detector is proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The successful chiral analysis of this compound derivatives is a critical aspect of their application in pharmaceutical and chemical synthesis. Polysaccharide-based chiral stationary phases, particularly the robust immobilized versions, represent the most promising avenue for achieving reliable and efficient enantioseparation. A systematic approach to method development, starting with a non-polar mobile phase containing an alcohol modifier and a basic additive, is key to success. By understanding the underlying principles of chiral recognition and diligently validating the developed methods, researchers can ensure the stereochemical integrity of these valuable chiral building blocks.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . Daicel Chiral Technologies. [Link]
-
Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]
-
Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. ResearchGate. [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. National Institutes of Health. [Link]
-
An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
instruction manual for chiralpak® ad-h. Daicel Chiral Technologies. [Link]
-
Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. [Link]
-
The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. [Link]
-
Impurities Application Notebook. Waters. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Lux HPLC Columns Tips for Care and Use. Phenomenex. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Daicel Chiral Technologies. [Link]
- Process for preparing chiral amines.
-
instruction manual for chiralpak® as-h. Daicel Chiral Technologies. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
CHIRAL COLUMNS. Chromservis. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. Semantic Scholar. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® MA(+). Daicel Chiral Technologies. [Link]
-
i-Cellulose-5 Chiral LC Columns. Phenomenex. [Link]
-
Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. chromservis.eu [chromservis.eu]
- 8. WO2018060512A1 - Process for preparing chiral amines - Google Patents [patents.google.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. chiraltech.com [chiraltech.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Comparative Guide to the Synthesis and Enantiomeric Purity Validation of (1R,2S,4S)-1,7,7-Trimethylnorbornan-2-amine
Abstract
This guide provides a comprehensive comparison of synthetic strategies to obtain enantiomerically pure (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, a crucial chiral building block in pharmaceutical and materials science. We delve into the nuances of two primary approaches: classical resolution of a racemic mixture and asymmetric synthesis starting from a chiral precursor. The guide offers detailed experimental protocols and presents a critical evaluation of each method's efficiency, scalability, and the ultimate enantiomeric purity of the product. Furthermore, we outline rigorous analytical methodologies, including chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the unambiguous validation of the target molecule's stereochemical integrity. This document is intended for researchers, scientists, and professionals in drug development seeking a robust and validated pathway to this valuable chiral amine.
Introduction
Enantiomerically pure amines are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule often dictates its pharmacological activity.[1][2] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.[1][2] this compound, also known as (+)-endo-2-aminonorbornane[3], is a key chiral intermediate used in the synthesis of various bioactive molecules. Its rigid bicyclic structure and defined stereochemistry make it an attractive scaffold for asymmetric synthesis and drug design.
The primary challenge in obtaining this compound lies in controlling its stereochemistry. Direct synthesis often leads to a racemic mixture of enantiomers, necessitating a resolution step to isolate the desired (1R,2S,4S) isomer.[4] Alternatively, asymmetric synthesis from a chiral starting material can provide a more direct route to the enantiomerically pure product.[1] This guide will compare these two prominent strategies, providing the necessary experimental details for their execution and subsequent validation.
Comparative Analysis of Synthetic Routes
Two principal strategies for obtaining enantiomerically pure this compound are critically evaluated:
-
Route A: Classical Resolution of Racemic (±)-endo-1,7,7-trimethylnorbornan-2-amine. This traditional method involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent.
-
Route B: Asymmetric Synthesis from (+)-Camphor. This approach utilizes a naturally occurring chiral starting material, (+)-camphor, to stereoselectively synthesize the target amine.
Route A: Chiral Resolution
This method is based on the principle of diastereomeric salt formation. The racemic amine is reacted with a chiral acid to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[4]
Workflow for Chiral Resolution:
Caption: Asymmetric Synthesis from (+)-Camphor.
Advantages:
-
Potentially higher overall yield of the desired enantiomer compared to resolution.
-
Avoids the loss of 50% of the material inherent in classical resolution.
-
Can be more atom-economical.
Disadvantages:
-
The stereoselectivity of the reduction step is crucial and can be influenced by the choice of reducing agent and reaction conditions.
-
May require more specialized reagents and conditions compared to classical resolution.
Performance Comparison
| Parameter | Route A: Chiral Resolution | Route B: Asymmetric Synthesis |
| Starting Material | Racemic (±)-endo-1,7,7-trimethylnorbornan-2-amine | (+)-Camphor |
| Theoretical Max. Yield | 50% | >50% (dependent on stereoselectivity) |
| Key Challenge | Efficient separation of diastereomeric salts | Achieving high stereoselectivity in the reduction step |
| Scalability | Can be challenging due to fractional crystallization | Generally more scalable |
| Reagent Cost | Cost of chiral resolving agent | Cost of stereoselective reducing agents |
Experimental Protocols
Synthesis of Racemic (±)-endo-1,7,7-trimethylnorbornan-2-amine
The racemic amine can be prepared from camphor via the oxime, followed by a non-stereoselective reduction.
Step 1: Synthesis of (±)-Camphor Oxime [5]1. To a solution of racemic camphor (10.0 g, 65.7 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (8.6 g, 123.8 mmol) and sodium acetate (10.2 g, 124.3 mmol) in water (75 mL). 2. Heat the mixture to reflux for 4 hours. 3. Cool the reaction mixture and pour it into cold water (200 mL). 4. Filter the resulting precipitate, wash with water, and dry to yield (±)-camphor oxime.
Step 2: Reduction to Racemic Amine
-
In a flask equipped with a reflux condenser, dissolve (±)-camphor oxime (5.0 g, 29.9 mmol) in absolute ethanol (100 mL).
-
Carefully add small pieces of sodium metal (10.0 g, 435 mmol) to the solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for 2 hours.
-
Cool the mixture and cautiously add water to decompose any unreacted sodium.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic amine.
Route A Protocol: Chiral Resolution with L-(+)-Tartaric Acid
-
Dissolve the racemic amine (5.0 g, 32.6 mmol) in methanol (50 mL).
-
In a separate flask, dissolve L-(+)-tartaric acid (4.9 g, 32.6 mmol) in hot methanol (50 mL).
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to stand at room temperature for 24 hours to facilitate crystallization of the diastereomeric salt.
-
Filter the crystals and wash with a small amount of cold methanol. This first crop is enriched in the (1R,2S,4S)-amine salt.
-
Recrystallize the salt from methanol until a constant optical rotation is achieved.
-
To liberate the free amine, dissolve the recrystallized salt in water and add a 10% aqueous sodium hydroxide solution until the pH is >10.
-
Extract the amine with diethyl ether, dry the organic layer, and remove the solvent to yield enantiomerically pure this compound.
Route B Protocol: Asymmetric Synthesis from (+)-Camphor
Step 1: Synthesis of (+)-Camphor Oxime [5]* Follow the procedure for the racemic oxime, starting with enantiomerically pure (+)-camphor.
Step 2: Stereoselective Reduction
-
In a three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.0 g, 79.1 mmol) in anhydrous diethyl ether (100 mL).
-
Slowly add a solution of (+)-camphor oxime (5.0 g, 29.9 mmol) in anhydrous diethyl ether (50 mL) to the LiAlH₄ suspension.
-
Reflux the mixture for 24 hours.
-
Cool the reaction in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water (3 mL), 15% aqueous NaOH (3 mL), and water (9 mL).
-
Filter the resulting aluminum salts and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate to afford the enantiomerically enriched amine.
Validation of Enantiomeric Purity
The determination of the enantiomeric purity of the final product is a critical step. Two primary methods are recommended:
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly accurate method for separating and quantifying enantiomers. [6][7] Workflow for Chiral HPLC Analysis:
Caption: Chiral HPLC Analysis Workflow.
Typical HPLC Conditions:
-
Column: Chiralpak IA or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of hexane and isopropanol, with a small amount of a basic additive like diethylamine to improve peak shape. The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers with distinguishable NMR spectra. [8][9]This is achieved by reacting the amine with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).
Protocol:
-
Dissolve a small amount of the amine sample in an NMR solvent (e.g., CDCl₃).
-
Add a slight excess of the chiral derivatizing agent.
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
The resulting diastereomers will exhibit distinct signals. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers in the original sample.
Conclusion
Both classical resolution and asymmetric synthesis are viable pathways to enantiomerically pure this compound. The choice of method will depend on factors such as the desired scale of the synthesis, cost considerations, and available laboratory equipment. For larger-scale production, the asymmetric synthesis from (+)-camphor is generally preferred due to its higher potential yield and atom economy. However, classical resolution remains a valuable and reliable method, particularly for smaller-scale preparations or when optimizing for the highest possible enantiomeric purity.
Regardless of the synthetic route chosen, rigorous analytical validation is essential. The use of complementary techniques such as chiral HPLC and NMR spectroscopy with chiral derivatizing agents is strongly recommended to ensure the stereochemical integrity of the final product.
References
- Vertex AI Search. (2024). Synthesis of fencamfamine and shahidine derivatives through organocatalysis 3.
- National Center for Biotechnology Information. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. doi: 10.1038/nprot.2007.524.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- ResearchGate. (n.d.). Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4.
- Wikipedia. (2024). Fencamfamin.
- Benchchem. (n.d.). Comparative Guide to Validating the Enantiomeric Purity of 1-Aminoethanol.
- LCGC North America. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- MDPI. (n.d.). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride.
- Wikipedia. (2024). Chiral resolution.
- MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(3), 339. doi: 10.3390/ph16030339.
- National Center for Biotechnology Information. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality. Pharmaceuticals (Basel), 16(3), 339. doi: 10.3390/ph16030339.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- National Center for Biotechnology Information. (n.d.). (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine. PubChem.
- Royal Society of Chemistry. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry.
- National Center for Biotechnology Information. (n.d.). (1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol. PubChem.
- Organic Syntheses. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. 95, 192-204. doi: 10.15227/orgsyn.95.0192.
- Royal Society of Chemistry. (n.d.). synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor. X-Ray crystal structures of (dimethyl)[(1R,2S,4R) -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVMEz7kMgCQOYQAkE3IgpTxpOdd_sYsfms_NJQdN9J_380GNzpFl7dWo8S-a35AWTaxTocAFCrEJp9A-ZpuHkfbni-BaTg09GoIxPdIyosIqWfpE2iXbriJgNb7ep2ZxbJOI1FyHLdXiefrV95EXqYFi5BdddMT7NcCg==
- ResearchGate. (2002). Synthesis of chiral organotin reagents: synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor. X-Ray crystal structures of (dimethyl)[(1R,2S,4R)-. Journal of the Chemical Society, Perkin Transactions 1. doi: 10.1039/B201593A. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeDfI_-HMKsxiV7GbIupDP45NZF-0Z6n3REhFbRXU-jYvfaFdAjQZ6WQmn2c4Slp2DCi9K87p8-9dGjgUS1Wjvr1_z_XkZT8AhdI_9bJmZFEMdOJQS1930VyNzWR9gKVtF4DdNOLx7BEhGFW9BAbrqhq1c6NeNqWsoNcESYhZL-9nPVW-It4WAmzqHTiys20PeQ2aKd_KR6Q1zFNDbohra8Es7RZhIy_lupLbHkhc40xemTpvif9beypc6gVvp6fDR9Wdlbik5ipr1WrUt3V-39INbPjePdbbnJ7aQSe4oE9_UcbvgT2WxOq03McIskgqBH0kvF9v1tlYx0MwYe9K5UANp34cGrV41stjQ6w9geTfis0X-gN7oB158fjLVbohZw41yWuy6v4Yus9xBpp2rYuB8ZIs8_g==
- Google Patents. (n.d.). Process for the preparation of optically pure isomers of formoterol.
- MDPI. (n.d.). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation.
- National Institute of Standards and Technology. (n.d.). (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl (E)-2-methylbut-2-enoate. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, endo-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Determination of 1,7,7-Trimethyl-bicyclo(2,2,1)heptan-2-one in a Cream Pharmaceutical Formulation by Reversed-Phase Liquid Chromatography.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine | C7H13N | CID 10034608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Computational Modeling of Diastereomeric Salt Formation with (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
Introduction: The Enduring Challenge of Chiral Resolution
In the realm of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture remains a critical and often challenging step. The biological activity of chiral molecules can be highly stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful. Classical resolution via diastereomeric salt formation is a robust and scalable technique, particularly for chiral acids and amines.[1] This method involves the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1]
The success of this technique hinges on the judicious selection of the resolving agent and the crystallization solvent. This selection process has historically been a matter of empirical screening, a time-consuming and resource-intensive endeavor. However, the advent of sophisticated computational modeling techniques offers a path toward a more rational, predictive approach to designing diastereomeric salt resolutions.
This guide focuses on the computational modeling of diastereomeric salt formation using (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine , a chiral amine derived from the camphor scaffold, which is part of the readily available "chiral pool" of natural products.[2][3] While experimental protocols for such resolutions are established, the application of computational modeling to this specific resolving agent is not widely documented in peer-reviewed literature. Therefore, this guide will serve as a comprehensive roadmap for researchers and drug development professionals on how to apply state-of-the-art computational methods to predict and optimize the resolution of a racemic acid using this and similar rigid chiral amines. We will delve into the causality behind the modeling choices, compare this in-silico approach with alternative resolution techniques, and underscore the necessity of experimental validation.
The Resolving Agent: this compound
This compound, also known as endo-2-aminobornane, is a derivative of camphor, a bicyclic monoterpene. Its rigid bicyclo[2.2.1]heptane skeleton provides a well-defined three-dimensional structure, which is a desirable characteristic for a chiral resolving agent as it can lead to more predictable and distinct interactions with the enantiomers of a racemic compound. The primary amine group serves as the handle for forming salts with acidic compounds.
The stereochemistry of this amine is crucial. The specific (1R,2S,4S) configuration dictates the spatial orientation of the amine group relative to the bulky trimethyl-substituted bridge, which in turn governs the chiral recognition and the packing of the resulting diastereomeric salt crystals.
Computational Modeling Workflow: From Molecular Pairs to Crystal Lattices
The overarching goal of computational modeling in this context is to predict which diastereomeric salt will be less soluble and therefore crystallize preferentially. This is achieved by calculating and comparing the lattice energies of the two diastereomeric salt crystals. A lower lattice energy generally corresponds to a more stable, less soluble crystal. The workflow can be broken down into several key steps:
Step 1: Conformational Analysis and Ion Pair Generation
The first step involves determining the most stable conformations of the individual ions: the protonated this compound and the two enantiomers of the deprotonated racemic acid. This is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which provide accurate geometries and relative energies.
Once the low-energy conformers of the individual ions are identified, they are paired to generate the diastereomeric ion pairs: [(1R,2S,4S)-amine-H]⁺[(R)-acid]⁻ and [(1R,2S,4S)-amine-H]⁺[(S)-acid]⁻. The geometries of these ion pairs are then optimized to find the most stable arrangements, considering the crucial intermolecular interactions like hydrogen bonds between the ammonium group and the carboxylate.
Step-by-Step Protocol for Ion Pair Generation and Optimization
-
Individual Ion Conformer Search:
-
For the resolving agent and each enantiomer of the acid, perform a conformational search using a molecular mechanics force field (e.g., MMFF94).
-
Take the lowest energy conformers and perform geometry optimization and frequency calculations using a DFT method (e.g., B3LYP/6-31G(d)).
-
-
Ion Pair Formation:
-
Combine the lowest energy conformer of the protonated amine with the lowest energy conformers of the (R)- and (S)-acid anions.
-
Generate multiple starting geometries for each ion pair to explore different relative orientations.
-
-
Ion Pair Optimization:
-
Optimize the geometry of each starting ion pair configuration using the same DFT method.
-
Calculate the interaction energies, including corrections for basis set superposition error (BSSE), to identify the most stable ion pair configurations for each diastereomer.
-
Step 2: Crystal Structure Prediction (CSP)
This is the most computationally intensive and challenging part of the workflow. CSP algorithms aim to predict the most stable crystal packing arrangements (polymorphs) for a given molecule or, in this case, an ion pair. The process involves generating a vast number of plausible crystal structures and then ranking them based on their calculated lattice energies.
The complexity is significant due to the presence of two flexible ions in the asymmetric unit.[4] The lattice energy calculations typically employ a hybrid approach, combining molecular mechanics force fields for efficiency with quantum mechanical corrections for accuracy.
Experimental Workflow for Diastereomeric Salt Formation and Resolution
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Step 3: Incorporating Solvent Effects
The solvent plays a crucial role in the crystallization process, influencing the relative solubilities of the diastereomeric salts. Modeling solvent effects can be approached in two ways:
-
Implicit Solvation Models: The energies of the diastereomeric ion pairs in solution can be calculated using continuum solvation models (e.g., PCM, SMD). This can provide an estimate of the relative stability of the ion pairs in the solution phase.
-
Explicit Solvent Modeling: In more advanced simulations, solvent molecules can be explicitly included in the crystal structure prediction, especially if solvate formation is suspected. This significantly increases computational cost but can be critical for accurate predictions.[5]
Comparison with Alternative Chiral Resolution Techniques
While computational modeling of diastereomeric salt formation offers a powerful predictive tool, it is essential to consider it within the broader context of chiral separation technologies.
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. | Scalable, cost-effective for large quantities. | Requires a suitable resolving agent and extensive solvent screening; theoretical max yield is 50% per cycle without racemization.[6] |
| Preparative Chiral Chromatography (SFC/HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Broad applicability, high purity achievable, fast for small scales. | High cost of stationary phases and solvents, less scalable for bulk production.[1][7] |
| Enzymatic Kinetic Resolution | Enzymes selectively catalyze a reaction on one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme stability and cost can be issues, requires suitable enzyme for the substrate, 50% max yield for the unreacted enantiomer. |
| Preferential Crystallization | Direct crystallization of one enantiomer from a supersaturated solution of the racemate. | No need for a resolving agent, can achieve high purity. | Only applicable to conglomerate-forming systems, which are rare. |
The Imperative of Experimental Validation
Computational models, no matter how sophisticated, are approximations of reality. Therefore, experimental validation is a non-negotiable component of this workflow. The predictions from the computational models must be tested against real-world experiments.
Key Experimental Data for Model Validation:
-
Solubility Measurements: The cornerstone of validation is the experimental measurement of the solubilities of both diastereomeric salts in a range of solvents. This data directly correlates with the predicted lattice energies.
-
X-ray Crystallography: If single crystals of the diastereomeric salts can be obtained, their crystal structures can be determined by X-ray diffraction. This provides the ultimate validation for the crystal structure prediction algorithms.[4][8]
-
Thermal Analysis (DSC): Differential Scanning Calorimetry can be used to determine the melting points and enthalpies of fusion of the diastereomeric salts, which are related to their crystal lattice energies.
Computational Modeling Workflow
Caption: A flowchart of the computational and experimental workflow for predicting diastereomeric salt resolution.
Conclusion and Future Outlook
The computational modeling of diastereomeric salt formation provides a powerful, rational approach to designing and optimizing chiral resolutions. For a rigid, chiral resolving agent like this compound, these in-silico methods can significantly reduce the experimental burden of screening countless combinations of resolving agents and solvents. By predicting the relative stabilities of the diastereomeric salt crystal lattices, researchers can focus their efforts on the most promising systems.
While the predictive accuracy of these models is continually improving, they are not yet a complete replacement for experimental work. The synergy between computational prediction and experimental validation is key to accelerating the development of efficient and scalable chiral resolution processes. As computational power increases and algorithms become more refined, we can expect these modeling techniques to become an indispensable tool in the synthesis of enantiomerically pure compounds, ultimately contributing to the faster and more efficient development of new drugs and fine chemicals.
References
-
PubChem. (1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl (E)-2-methylbut-2-enoate. NIST Chemistry WebBook. Retrieved from [Link]
- Bereczki, L., Marthi, K., & Pokol, G. (2009). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine.
- Fogassy, E., et al. (2006). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Chemical Engineering & Process Technology, 7(5).
- Pálovics, E., & Faigl, F. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 647.
- Carman, R. M., & Greenfield, K. L. (1984). The endo- and exo-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amines (Bornan-2-amines) and their acetamides. Australian Journal of Chemistry, 37(8), 1785-1790.
- Kramer, R., & Gademann, K. (2016). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 49(9), 1837-1849.
- Black, S. N., et al. (2010).
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved from [Link]
- Pais, A. A., & Aguiar-Ricardo, A. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(18), 2635-2643.
- Pápai, Z., et al. (2020).
- Fukushi, Y., et al. (2018). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm, 20(24), 3367-3375.
-
Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Pápai, Z., et al. (2020). Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts. PubMed. Retrieved from [Link]
- Davies, S. G., et al. (2002). Synthesis of chiral organotin reagents: synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor. X-Ray crystal structures of (dimethyl)[(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]tin chloride and methyl(phenyl)bis[(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]stannane. Journal of the Chemical Society, Perkin Transactions 1, (11), 1413-1428.
- Andrews, P. C., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(19), 5398-5412.
- Imperial Chemical Industries PLC. (2000). EP1036189A1 - Resolution of chiral amines.
-
precisionFDA. (n.d.). 1,7,7-TRIMETHYLBICYCLO(2.2.1)HEPTAN-2-AMINE HYDROCHLORIDE. Retrieved from [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
- Shokova, E. A., & Kovalev, V. V. (2016). Camphor and its derivatives. Unusual transformations and biological activity. Russian Journal of Organic Chemistry, 52(4), 459-489.
-
Carman, R. M., & Greenfield, K. L. (1984). The endo- and exo-l, 7, 7-Trimethylbicyclo- [2.2.1]heptan-2-amines (Bornan-2-amines) and Their Acetamides. UQ eSpace. Retrieved from [Link]
-
Mattarella, M., et al. (2019). Enantioselective Tail‐to‐Head Terpene Cyclizations by Optically Active Hexameric Resorcin[9]arene Capsule Derivatives. Angewandte Chemie International Edition, 58(33), 11333-11337.
- S̆mid, P., et al. (2009). Synthesis and Transformations of Some N-Substituted (1R,4S)-3-Aminomethylidene-1,7,7-trimethylbicyclo[2.2.1]- heptan-2-ones†. Helvetica Chimica Acta, 92(11), 2269-2286.
-
PubChem. (1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. rsc.org [rsc.org]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
A Comparative Guide to Chiral Resolving Agents: Evaluating the Efficacy of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine for Racemic Drug Resolution
Introduction
In pharmaceutical sciences, the stereochemistry of a drug molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, often exhibit profound differences in pharmacological activity, metabolism, and toxicity.[1] Consequently, regulatory bodies worldwide increasingly demand the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize potential side effects.[2] While asymmetric synthesis provides an elegant route to enantiomerically pure compounds, classical chiral resolution remains a robust, scalable, and economically viable method for separating racemic mixtures, particularly during process development and large-scale manufacturing.[3][4]
This guide provides an in-depth technical comparison of chiral resolving agents, with a specific focus on the efficacy of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine , a camphor-derived chiral amine. We will objectively compare its performance with other common resolving agents, grounded in the fundamental principles of diastereomeric salt formation and supported by experimental frameworks. This content is designed for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting a resolving agent for racemic acidic compounds.
The Core Principle: Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of classical resolution is the conversion of a racemic mixture—a 50:50 mixture of two enantiomers with identical physical properties—into a pair of diastereomers, which possess distinct physical characteristics. When a racemic acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as this compound, two diastereomeric salts are formed: [(+)-Acid • (1R,2S,4S)-Base] and [(-)-Acid • (1R,2S,4S)-Base].
These diastereomeric salts are no longer mirror images and therefore exhibit different physical properties, most critically, different solubilities in a given solvent system.[5] This solubility differential allows for the selective crystallization of one diastereomer, which can then be physically separated by filtration. The enantiomerically pure acid is subsequently recovered, or "liberated," by breaking the salt, typically through treatment with a strong acid.[6] The success of this technique is highly empirical and depends on maximizing the solubility difference between the diastereomeric pair.[7]
A Closer Look at this compound
Also known as an isomer of bornylamine or endo-isofenchylamine, this chiral amine is derived from the naturally abundant monoterpene, camphor. Its structure is a key determinant of its efficacy as a resolving agent.
-
Rigid Bicyclic Framework: The norbornane skeleton is conformationally rigid. This rigidity is a significant advantage in forming well-ordered, crystalline diastereomeric salts. Unlike more flexible amines, this rigid structure reduces conformational ambiguity, which can lead to more distinct and predictable crystal packing arrangements for the two diastereomers, thereby enhancing the probability of a significant solubility difference.
-
Steric Bulk: The trimethyl-substituted framework provides considerable steric hindrance around the amine functional group. This bulk can improve the chiral recognition between the amine and the racemic acid, forcing specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that differentiate the two enantiomers more effectively during crystal lattice formation.
-
Basicity: As a primary amine, it possesses sufficient basicity to readily form stable salts with a wide range of carboxylic acids, which are common functional groups in many classes of drugs (e.g., NSAIDs).
Comparative Analysis with Alternative Resolving Agents
The selection of a resolving agent is often a process of empirical screening, as subtle structural differences in the target racemic compound can dramatically influence the outcome.[8][9] this compound is part of a broader arsenal of chiral bases available to the synthetic chemist. A comparison with industry workhorses is essential for context.
| Resolving Agent | Structure | Key Features & Considerations |
| This compound | (Structure derived from camphor) | Source: Synthetic, from camphor.[10] Advantages: High rigidity and steric bulk can be effective for difficult-to-resolve acids. Disadvantages: Less common than other agents, potentially higher cost. |
| (R)- or (S)-1-Phenylethylamine | (A common synthetic amine) | Source: Synthetic. Advantages: Widely available, relatively inexpensive, and has a proven track record for a broad range of acids.[3] Disadvantages: Lacks the conformational rigidity of bicyclic systems. |
| Brucine | (A natural alkaloid) | Source: Natural (from Strychnos nux-vomica). Advantages: Complex, rigid structure with multiple chiral centers and hydrogen bonding sites, making it highly effective.[11] Disadvantages: Highly toxic, which requires stringent handling protocols and can pose challenges for pharmaceutical use. |
| Cinchonidine | (A natural alkaloid) | Source: Natural (from Cinchona bark). Advantages: Readily available, less toxic than brucine, and widely used in industry. Its pseudoenantiomer, Cinchonine, is also available.[1] Disadvantages: Can be more expensive than simple synthetic amines. |
| (1R,2S)-Ephedrine | (A natural and synthetic amine) | Source: Natural or Synthetic. Advantages: Contains a hydroxyl group which can participate in additional hydrogen bonding, potentially improving diastereomeric differentiation. Disadvantages: Its use is regulated in many regions due to its pharmacological activity. |
Note: The performance of any resolving agent is highly substrate- and condition-dependent (solvent, temperature, stoichiometry). The data presented are for illustrative comparison. Direct, side-by-side experimental validation is always required.[12][8]
Experimental Protocol: A Self-Validating Workflow for Resolution
This section outlines a detailed, step-by-step methodology for the resolution of a generic racemic carboxylic acid using this compound. The protocol is designed to be self-validating by including checkpoints for assessing the purity of the diastereomer.
Objective: To isolate one enantiomer from a racemic carboxylic acid via diastereomeric salt crystallization.
Materials:
-
Racemic carboxylic acid (e.g., (±)-Ibuprofen)
-
This compound (0.5-1.0 molar equivalents)
-
Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, and aqueous mixtures)
-
Hydrochloric Acid (e.g., 2M HCl)
-
Ethyl Acetate or other suitable extraction solvent
-
Sodium Sulfate (anhydrous)
-
Polarimeter
-
Chiral HPLC system
Workflow:
Step-by-Step Methodology:
-
Solvent Selection (Critical Step): The choice of solvent is the most critical variable.[9] In separate small-scale test tubes, dissolve stoichiometric amounts of the racemic acid and the chiral amine in a range of solvents. Heat to dissolve and allow to cool. The ideal solvent is one in which one diastereomeric salt crystallizes cleanly while the other remains in solution.
-
Diastereomeric Salt Formation: In a larger flask, dissolve the racemic acid (1.0 eq.) and this compound (start with 0.5 eq., as this can sometimes provide better enrichment) in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming well-ordered crystals and achieving high diastereomeric purity. If necessary, cool further in an ice bath to maximize the yield of the less soluble salt.
-
Isolation and Washing: Collect the precipitated crystals by vacuum filtration. It is essential to wash the crystals sparingly with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Diastereomeric Purity Check (Self-Validation): Dry a small sample of the crystalline salt and measure its specific optical rotation.
-
Recrystallization to Constant Rotation: Recrystallize the bulk of the salt from the same solvent system. After each crystallization, isolate the solid and re-measure its specific optical rotation. The resolution is considered complete when successive crystallizations no longer change the specific rotation value, indicating that a pure diastereomer has been isolated.[6]
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., ethyl acetate). Add an excess of a strong acid (e.g., 2M HCl) with vigorous stirring. This protonates the amine, breaking the salt and driving the free carboxylic acid into the organic layer.
-
Extraction and Isolation: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Final Analysis: Determine the final enantiomeric excess (ee%) of the recovered acid using chiral HPLC or by measuring its specific optical rotation and comparing it to the literature value for the pure enantiomer.
Conclusion
This compound represents a valuable tool in the field of chiral resolution. Its efficacy is rooted in its rigid, sterically demanding bicyclic structure derived from camphor, which can induce significant differences in the crystal packing and solubility of diastereomeric salts. While not as universally common as agents like 1-phenylethylamine or the Cinchona alkaloids, its unique stereochemical profile makes it a compelling candidate for resolving racemic acids that prove challenging for more traditional, flexible resolving agents.
The ultimate choice of a resolving agent remains an empirical science. A systematic screening approach, as detailed in the experimental workflow, is the most reliable path to a successful, scalable, and economically viable resolution process. By understanding the underlying principles and the structural advantages of agents like this compound, researchers can more effectively navigate the challenges of isolating pure enantiomers for the development of safer and more effective pharmaceuticals.
References
- chemeurope.com. Chiral resolution. [URL: https://www.chemeurope.com/en/encyclopedia/Chiral_resolution.html]
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Stereoisomers/5.08%3A_Racemic_Mixtures_and_the_Resolution_of_Enantiomers]
- Wikipedia. Chiral resolution. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]
- BOC Sciences. Chiral Resolution and Separation Services. [URL: https://www.bocsci.
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: An Objective Look at (-)-Menthyloxyacetic Acid. [URL: https://www.benchchem.
- OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. [URL: https://openstax.org/books/organic-chemistry/pages/5-8-racemic-mixtures-and-the-resolution-of-enantiomers]
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-chiral-resolving-agents-evaluating-2-methylcyclohexanecarboxylic-acid-against-industry-standards/]
- Bosits, M. H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.2c01287]
- Sistla, V. S., et al. Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design. [URL: https://pubs.acs.org/doi/10.1021/cg060591b]
- HKUST Research Portal. Chiral resolution via diastereomeric salt crystallization. [URL: https://research.hkust.edu.
- ResearchGate. (2008). Comparison of currently existing chiral resolution methods. [URL: https://www.researchgate.net/figure/Comparison-of-currently-existing-chiral-resolution-methods-The-table-and-the-caption_fig1_284168233]
- Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ce/d2ce01490d]
- ResearchGate. High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. [URL: https://www.researchgate.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/06%3A_Stereoisomerism_and_Optical_Activity/6.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [URL: https://www.pharmtech.com/view/chiral-resolution-and-without-resolving-agents]
- MDPI. (2023). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. [URL: https://www.mdpi.com/1422-8599/26/1/10]
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [URL: https://www.chiralpedia.com/blog/resolution-of-enantiomers/]
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Amines: Featuring Di-2-thienylglycolic Acid. [URL: https://www.benchchem.
- Organic Syntheses. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. [URL: http://www.orgsyn.org/demo.aspx?prep=v95p0192]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Industrial Application of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine and its Alternatives in Asymmetric Synthesis
For professionals in pharmaceutical and fine chemical research and development, the selection of a chiral directing group is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. This guide provides an in-depth comparison of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, a camphor-derived chiral amine, with other prominent chiral auxiliaries and alternative technologies used in industrial applications. Our focus is on providing practical, data-driven insights to inform your selection process for asymmetric synthesis.
Introduction: The Role of Chiral Amines and Auxiliaries in Modern Synthesis
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The precise control of stereochemistry is not merely an academic exercise but a regulatory and safety imperative. Chiral auxiliaries, which are enantiomerically pure compounds that temporarily attach to a prochiral substrate to direct a stereoselective transformation, represent a classic and robust strategy for achieving this control.[1][2]
This compound, derived from the readily available and inexpensive chiral pool starting material camphor, is a prime example of such an auxiliary. Its rigid bicyclic structure provides a well-defined steric environment to effectively bias the approach of reagents to one face of a reactive intermediate.[3][] This guide will objectively assess the industrial applicability of this camphor-derived amine by comparing it against established industrial standards, namely Evans oxazolidinones and pseudoephedrine-based auxiliaries, as well as the increasingly prevalent biocatalytic approach using transaminases.
Comparative Analysis of Leading Chiral Induction Strategies
The ideal chiral auxiliary or asymmetric synthesis method for industrial applications should exhibit high stereoselectivity, be cost-effective, readily available, and easily removable and recyclable without compromising the integrity of the final product.[5]
This compound and Camphor Derivatives
Camphor and its derivatives, like Oppolzer's camphorsultam, have a long and successful history in asymmetric synthesis.[3][6] The rigid camphor backbone provides excellent facial shielding, leading to high levels of diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and cycloadditions.[7][8]
Advantages:
-
High Rigidity and Stereocontrol: The bicyclic structure of camphor derivatives offers a predictable and highly ordered chiral environment.[3]
-
Chiral Pool Availability: Derived from naturally abundant camphor, both enantiomers are accessible.[]
-
Versatility: Can be elaborated into a wide range of chiral auxiliaries, ligands, and organocatalysts.[9]
Industrial Considerations: While specific industrial-scale case studies for this compound are not extensively documented in publicly available literature, the closely related Oppolzer's camphorsultam has seen significant industrial application. Its robustness and high recovery rates make it a cost-effective option in the long run, especially with modern manufacturing techniques like continuous flow chemistry, which can automate the recycling process and achieve high recovery yields.[5][10]
Logical Workflow for Chiral Auxiliary Selection
Caption: A logical workflow for selecting a suitable chiral auxiliary in an industrial setting.
Evans Oxazolidinones
The oxazolidinone auxiliaries developed by David A. Evans are considered a gold standard in asymmetric synthesis, particularly for aldol and alkylation reactions.[1][11]
Advantages:
-
Exceptional Stereoselectivity: Routinely provide very high levels of diastereoselectivity.[5]
-
Predictable Outcomes: The stereochemical outcome is highly predictable, often following the Zimmerman-Traxler model for aldol reactions.[12]
-
Extensive Literature: A vast body of work documents their application in the synthesis of complex natural products.[13]
Industrial Considerations: While historically viewed as expensive, the cost of some Evans auxiliaries has decreased for bulk quantities.[5] Their high performance and the non-destructive nature of their cleavage and recovery contribute to their cost-effectiveness on a larger scale.[14]
Pseudoephedrine and Pseudoephenamine Auxiliaries
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a highly practical and cost-effective method for the asymmetric alkylation of amides.
Advantages:
-
Low Cost and Availability: Both enantiomers of pseudoephedrine are inexpensive commodity chemicals.[5]
-
High Diastereoselectivity in Alkylations: Provides excellent stereocontrol in the alkylation of a wide range of substrates.
-
Practical Alternative: Pseudoephenamine has been developed as an unregulated alternative that often exhibits equal or superior performance.[5]
Industrial Considerations: The primary drawback of pseudoephedrine is its regulation as a precursor to illicit substances, which can create logistical challenges for industrial use.[5] Pseudoephenamine circumvents this issue and is readily synthesized from low-cost starting materials, making it a highly attractive option for industrial applications.
Biocatalysis: The Enzymatic Alternative
Enzymatic methods, particularly the use of transaminases for the synthesis of chiral amines from prochiral ketones, have become a powerful and widely adopted industrial alternative to chiral auxiliaries.
Advantages:
-
High Enantioselectivity: Enzymes often provide unparalleled levels of enantioselectivity (>99% e.e.).
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure.
-
Green and Sustainable: Reduces the use of heavy metals and organic solvents, leading to less environmental impact.
Industrial Considerations: The primary cost driver for biocatalytic processes is often the enzyme itself. However, advances in protein engineering and process optimization, such as enzyme immobilization and cofactor recycling, have significantly improved the economic feasibility of this technology.[15] For the production of chiral amines, biocatalysis is often more cost-effective at scale than methods requiring stoichiometric chiral auxiliaries.
Performance Data Comparison
The following table summarizes typical performance data for the different chiral induction methods in key asymmetric reactions.
| Method/Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield | Key Considerations |
| Camphor Derivatives (e.g., Oppolzer's Sultam) | Diels-Alder | N-acryloyl derivative | >98% d.e. | High | High recovery and recyclability.[6] |
| Evans Oxazolidinone | Aldol Reaction | N-propionyl imide | >99:1 d.r. | 80-95% | Gold standard for high stereoselectivity.[16] |
| Pseudoephedrine | Alkylation | N-amide | >98% d.e. | High | Cost-effective but regulated.[5] |
| Transaminase (Biocatalysis) | Reductive Amination | Prochiral ketone | >99% e.e. | High | Highly sustainable and often cheaper at scale. |
Experimental Protocols
Synthesis of a Camphor-Derived Diamine (Illustrative Protocol)
This protocol is adapted from the synthesis of camphor-derived diamines, which can serve as precursors to chiral ligands or organocatalysts.[9]
Step 1: Oximation of Camphor Derivative
-
A solution of a camphor-derived ketone (1.0 eq) in ethanol is prepared.
-
Hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) are added.
-
The mixture is heated to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
After cooling, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the oxime.
Step 2: Reduction to the Amine
-
The oxime (1.0 eq) is dissolved in a suitable solvent like ethanol or THF.
-
A reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., Raney-Ni) is employed. For LiAlH₄, the oxime solution is added dropwise to a suspension of LiAlH₄ in THF at 0 °C.
-
The reaction is stirred at room temperature or refluxed until complete, then carefully quenched.
-
Standard aqueous workup and extraction are performed to isolate the crude amine.
-
Purification by column chromatography or distillation provides the enantiomerically pure amine.
Workflow for Synthesis and Application of a Camphor-Derived Auxiliary
Caption: A generalized workflow from the chiral source (camphor) to the final enantiopure product.
Conclusion and Recommendations
The selection of a chiral induction method is a multifaceted decision that requires a careful balance of performance, cost, scalability, and regulatory considerations.
-
This compound and other camphor-derived auxiliaries offer a robust and reliable option, particularly when high stereocontrol is paramount. Their derivation from a low-cost, natural starting material and the potential for high recovery and recycling rates make them viable for industrial applications.
-
Evans oxazolidinones remain the benchmark for certain reaction classes, like the aldol reaction, where predictable and exceptionally high stereoselectivity is required. Their cost can be justified by their performance, especially in the early stages of drug development.[1][13]
-
Pseudoephedrine-based auxiliaries are an excellent choice for asymmetric alkylations from a cost-performance perspective, with the unregulated pseudoephenamine being particularly attractive for industrial scale-up.[5]
-
Biocatalysis represents a paradigm shift towards more sustainable and often more cost-effective manufacturing of chiral amines at scale. For new product development, a biocatalytic route should always be considered and evaluated early in the process.
For research and development professionals, a hybrid approach is often the most prudent. Chiral auxiliaries like those derived from camphor provide a rapid and reliable means to synthesize target molecules and establish proof-of-concept. As a project progresses towards large-scale manufacturing, an investment in developing a biocatalytic route can yield significant long-term cost and sustainability benefits. The continued innovation in both chiral auxiliary design and biocatalysis ensures a rich toolbox for the modern synthetic chemist to create the chiral molecules of the future.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs.
- Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(6), 1322-1335.
- Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
- Google Patents. (2009). Structure of camphor-derived chiral auxiliary and method for forming the same. US7579482B2.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Wikipedia contributors. (2023). Camphorsultam. In Wikipedia, The Free Encyclopedia.
- Mciteka, L. P., Lobb, K. A., & Kaye, P. T. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(5), 151-163.
- Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organoc
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (2018). RSC Publishing.
- de Sousa, J. D. F., & Pilli, R. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- BenchChem. (2025). The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha. BenchChem Technical Guides.
- Weismiller, M. C., Towson, J. C., & Davis, F. A. (1990). (-)-d-2,10-camphorsultam. Organic Syntheses, 69, 154.
- Microwave-Assisted Synthesis of Camphor-Derived Chiral Imidazolium Ionic Liquids and Their Application in Diastereoselective Diels-Alder Reaction. (2014).
- Synthesis of imines (+)-camphor using nitroimine (+). (2018).
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
- Xia, Y., Liu, H., & Dai, X. (2013). Synthesis of a Camphor-Derived Auxiliary and the Application to the Asymmetric Darzens Reaction. Journal of Chemical Research, 37(9), 531-534.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019).
- Mciteka, L. P., Lobb, K. A., & Kaye, P. T. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. University of Michigan.
- BenchChem. (2025). Application of (1R)-(-)-10-Camphorsulfonic Acid (BCSA) in Stereoselective Synthesis. BenchChem Technical Guides.
- Alwan, E. S., & Al-Masoudi, N. A. (2023).
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-13). Wiley-VCH.
- Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor. (2020). PMC.
- Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unn
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
- BenchChem. (2025). A Guide to Chiral Auxiliaries: Alternatives to (R)-bornylamine for Asymmetric Synthesis. BenchChem Technical Guides.
- BenchChem. (2025). Application Notes and Protocols for (R)-Bornylamine as a Chiral Auxiliary in Asymmetric Synthesis. BenchChem Technical Guides.
- Edgars Suna Group. (n.d.). Diastereoselective synthesis using chiral auxiliary.
- Wünsch, B., Zottola, M. A., & Smith, C. H. (2002). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. Organic letters, 4(21), 3739–3742.
- Chiral Auxiliaries in Asymmetric Synthesis. (2007).
- Synthetic camphor derivative (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenol: A novel anthelmintic drug candidate for visceral toxocariasis. (2025). PubMed.
- Camphor and its derivatives. Unusual transformations and biological activity. (2018).
- Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2- ylidene)nitramide. (2018). Organic Syntheses.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Camphorsultam - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides essential safety and operational protocols for handling (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, a critical component in advanced pharmaceutical research and development. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain the integrity of your research by minimizing exposure and contamination risks.
Core Principles of Protection: A Multi-Layered Approach
The safe handling of this compound is predicated on a multi-layered defense strategy that encompasses engineering controls, administrative controls, and, most critically, the correct use of personal protective equipment (PPE). This guide focuses on the latter, providing a detailed roadmap for selecting, using, and disposing of the appropriate PPE.
Understanding the Risk: Hazard Profile
Based on data from related amine compounds, researchers must assume that this compound may possess the following hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, chemical burns.[2][5]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[5]
-
Flammability: While not always the case, similar compounds can be flammable, especially in the presence of an ignition source.[2][6]
-
Toxicity: Ingestion or significant inhalation may be harmful.
Therefore, all handling procedures must be designed to mitigate these potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. The level of protection required is dictated by the specific laboratory operation being performed. The following table outlines the recommended PPE for various scenarios.
| Laboratory Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Fully buttoned lab coat | Recommended if weighing outside of a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Required if not performed in a chemical fume hood |
| Chemical Reaction Setup & Monitoring | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant apron over a lab coat | Required if not performed in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant apron over a lab coat | Required if not performed in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with organic vapor cartridges |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required for any work with this compound. When there is a risk of splashing, chemical splash goggles are mandatory. For larger-scale operations or when a higher risk of splashing exists, a full-face shield should be worn in conjunction with chemical splash goggles.[4]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves provide adequate protection for incidental contact.[4] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, heavy-duty gloves. Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A standard, fully buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is necessary. In the event of a large spill, a chemical-resistant suit may be required.
-
Respiratory Protection: All work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for the generation of significant vapors or aerosols, a properly fitted air-purifying respirator (APR) with organic vapor cartridges is required.
Operational Protocols: A Step-by-Step Guide to Safety
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Disposal Plan: Handling Contaminated Materials
All disposable PPE and any materials that have come into contact with this compound must be considered chemical waste.
-
Gloves, wipes, and other solid waste: Place in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated lab coats: If disposable, treat as hazardous waste. If reusable, they must be professionally laundered by a service experienced in handling chemical-contaminated clothing. Do not take contaminated lab coats home.
-
Empty chemical containers: Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Spill materials: All materials used to clean up a spill must be placed in a sealed, labeled hazardous waste container.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, and if you are properly trained and equipped, contain the spill with an inert absorbent material and place it in a sealed hazardous waste container.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of critical drug discovery programs.
References
-
Ataman Kimya. ISOBORNEOL. [Link]
-
Organic Syntheses. Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. [Link]
-
PubChem. (2S,4R)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol | C10H18O | CID 44630107. [Link]
-
PubChem. (1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol | C10H18O | CID 10492. [Link]
-
NIST. Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S-endo)-. [Link]
-
PubChem. (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxybenzoate. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
